Product packaging for N-(hydroxymethyl)-4-nitrobenzamide(Cat. No.:CAS No. 40478-12-4)

N-(hydroxymethyl)-4-nitrobenzamide

Cat. No.: B2655115
CAS No.: 40478-12-4
M. Wt: 196.162
InChI Key: CQBAFPMQYMJXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(hydroxymethyl)-4-nitrobenzamide (CAS 40478-12-4) is a chemical compound belonging to the nitrobenzamide and benzamide families, which are classes of compounds extensively studied in medicinal and organic chemistry for their diverse applications and biological activities . The compound features two key functional groups: a hydroxymethyl group and a nitro group. The hydroxymethyl group (–CH₂OH) is a versatile handle in organic synthesis, introducing polarity and the capacity for hydrogen bonding, which can influence a molecule's solubility and interactions; it can be readily converted into other functional groups like aldehydes or carboxylic acids for constructing more complex architectures . The electron-withdrawing nitro group (–NO₂) profoundly impacts the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions; it also serves as a strategic precursor that can be reduced to a valuable amino group (–NH₂) . The strategic combination of these groups makes this compound a valuable intermediate and building block in advanced organic synthesis and molecular design, allowing researchers to explore new chemical space within this class of compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B2655115 N-(hydroxymethyl)-4-nitrobenzamide CAS No. 40478-12-4

Properties

IUPAC Name

N-(hydroxymethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBAFPMQYMJXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-(hydroxymethyl)-4-nitrobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(hydroxymethyl)-4-nitrobenzamide. The document details a proposed two-step synthetic protocol, including the preparation of the precursor 4-nitrobenzamide, and presents available physicochemical data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of 4-nitrobenzamide, a class of compounds with recognized potential in various fields, including medicinal chemistry. The introduction of a hydroxymethyl group can significantly alter the parent molecule's physicochemical properties, such as solubility and reactivity, and may impart novel biological activities. N-(hydroxymethyl) amides, in general, have been investigated for their potential as prodrugs and for their roles in metabolic pathways. This guide outlines a detailed protocol for the synthesis of this compound to facilitate further research into its properties and potential applications.

Synthesis Protocol

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 4-nitrobenzamide, from 4-nitrobenzoic acid. The second step is the hydroxymethylation of 4-nitrobenzamide using formaldehyde.

Step 1: Synthesis of 4-Nitrobenzamide

This procedure is based on the catalytic amidation of 4-nitrobenzoic acid.

Experimental Protocol:

  • To a reaction flask equipped with a stirrer and a reflux condenser, add 4-nitrobenzoic acid, boric acid (as a catalyst), and polyethylene glycol 400 (PEG-400, as a co-catalyst).

  • Add a suitable high-boiling solvent such as a mixture of mono- and diisopropylbenzene and toluene.

  • Heat the mixture with stirring to 160-165°C.

  • Bubble ammonia gas through the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4-nitrobenzamide, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a dilute alkaline solution to remove any unreacted 4-nitrobenzoic acid, followed by a water wash.

  • Dry the purified 4-nitrobenzamide.

Quantitative Data for 4-Nitrobenzamide Synthesis:

ParameterValueReference
Starting Material 4-Nitrobenzoic Acid
Reagents Ammonia, Boric Acid, PEG-400
Solvent Toluene/isopropylbenzene mixture
Reaction Temperature 160-165°C
Yield Up to 97%
Melting Point 198-200°C
Step 2: Synthesis of this compound (Proposed Method)

This proposed protocol is based on the analogous synthesis of N-hydroxymethyl-nicotinamide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-nitrobenzamide in a suitable solvent (e.g., water or a water/organic co-solvent mixture).

  • Add an excess of formaldehyde (as a 37% aqueous solution).

  • Add a catalytic amount of a base, such as potassium carbonate.

  • Heat the reaction mixture in a boiling water bath for approximately one hour.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • If extraction is performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data for this compound:

PropertyValueSource
Molecular Formula C₈H₈N₂O₄PubChem
Molecular Weight 196.16 g/mol PubChem (Computed)
CAS Number 40478-12-4PubChem
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Workflow and Diagrams

The following diagrams illustrate the chemical synthesis pathway and the logical workflow of the experimental procedure.

Synthesis_Workflow cluster_step1 Step 1: 4-Nitrobenzamide Synthesis cluster_step2 Step 2: this compound Synthesis A 4-Nitrobenzoic Acid D Reaction Mixture A->D B Ammonia B->D C Catalyst (Boric Acid, PEG-400) C->D E Heating (160-165°C) D->E F Precipitation & Filtration E->F G Washing & Drying F->G H 4-Nitrobenzamide G->H H_step2 4-Nitrobenzamide K Reaction Mixture H_step2->K I Formaldehyde I->K J Base (K2CO3) J->K L Heating (Water Bath) K->L M Purification (Extraction/Recrystallization) L->M N This compound M->N

Caption: Overall workflow for the two-step synthesis of this compound.

Chemical_Reaction cluster_reaction1 Step 1: Amidation cluster_reaction2 Step 2: Hydroxymethylation 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzoic_Acid->4-Nitrobenzamide Boric Acid, PEG-400 Heat Ammonia + NH₃ 4-Nitrobenzamide_2 4-Nitrobenzamide Product This compound 4-Nitrobenzamide_2->Product K₂CO₃, Heat Formaldehyde + HCHO

Caption: Chemical reaction scheme for the synthesis of this compound.

Potential Biological Significance and Future Directions

While no specific signaling pathways involving this compound have been elucidated in the literature, the general classes of nitroaromatic compounds and benzamide derivatives are known to possess a wide range of biological activities. Some N-(hydroxymethyl) amides have been studied for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs.

The synthesis of this compound opens avenues for several research directions:

  • Pharmacological Screening: The compound can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Prodrug Development: The hydroxymethyl group could serve as a handle for further chemical modification to develop prodrugs with improved pharmacokinetic profiles.

  • Metabolic Studies: Investigating the metabolic fate of this compound could provide insights into the biotransformation of nitroaromatic amides.

Conclusion

This technical guide provides a detailed, albeit partially proposed, protocol for the synthesis of this compound. The lack of extensive experimental data in the current literature highlights an opportunity for further research to fully characterize this compound and explore its potential applications in drug discovery and development. The methodologies and data presented herein are intended to provide a solid foundation for researchers to undertake such investigations.

An In-Depth Technical Guide to N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential biological significance of N-(hydroxymethyl)-4-nitrobenzamide, a nitroaromatic compound featuring key functional groups relevant to organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is a derivative of benzamide characterized by a hydroxymethyl group on the amide nitrogen and a nitro group at the para position of the benzene ring. These functionalities impart specific reactivity and potential for biological interactions.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 40478-12-4[1][2]
Molecular Formula C₈H₈N₂O₄[1][3]
Molecular Weight 196.162 g/mol [2]
Canonical SMILES C1=CC(=CC=C1C(=O)NCO)--INVALID-LINK--[O-][1]
InChI Key CQBAFPMQYMJXAZ-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the reaction of 4-nitrobenzamide with formaldehyde. This is a common method for the N-hydroxymethylation of amides.

Representative Experimental Protocol:

This protocol is adapted from analogous syntheses of N-(hydroxymethyl) amides, as a specific detailed procedure for this compound is not widely published.

Objective: To synthesize this compound from 4-nitrobenzamide and formaldehyde.

Materials:

  • 4-nitrobenzamide

  • Paraformaldehyde (or 37% aqueous formaldehyde solution)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol or an appropriate solvent system

  • Ethyl acetate (for extraction)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzamide (1 equivalent) in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).

  • Add paraformaldehyde (1.2 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the catalyst with a dilute acid if necessary.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in a mixture of water and ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent in vacuo to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as an ethanol/water or ethyl acetate/hexane mixture.

Synthesis_Workflow Reactants 4-Nitrobenzamide + Formaldehyde Conditions Base Catalyst (e.g., K₂CO₃) Solvent (e.g., Methanol) Room Temperature Reactants->Conditions Product N-(hydroxymethyl)- 4-nitrobenzamide Conditions->Product

Diagram 1: General synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its three primary components: the amide linkage, the hydroxymethyl group, and the nitroaromatic ring.

  • Amide Group: Amide bonds are generally stable due to resonance, making them less reactive than other carboxylic acid derivatives like esters.[4][5] This stability is crucial in many biological contexts.

  • Hydroxymethyl Group: This primary alcohol moiety is a key site for chemical modification. It can undergo oxidation to form the corresponding N-formylbenzamide.[6] The hydroxyl group also introduces polarity and the capacity for hydrogen bonding, which can influence solubility and interactions with biological targets.

  • Nitro Group: The electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the aromatic ring, affecting its reactivity and potential interactions with biological macromolecules.

The stability of N-(hydroxymethyl) amides can be influenced by substitution. While substitutions on the phenyl ring (like the 4-nitro group) do not appear to destabilize the molecule significantly, substitutions on the amide nitrogen can markedly affect stability.[6]

Reactivity_Profile Main N-(hydroxymethyl)- 4-nitrobenzamide Oxidation N-formyl-4-nitrobenzamide Main->Oxidation Oxidation Esterification N-(acetoxymethyl)- 4-nitrobenzamide Main->Esterification Esterification (e.g., with Acetic Anhydride) H_Bonding Interaction with Biological Targets Main->H_Bonding

Diagram 2: Key reactivity pathways for this compound.

Biological Context and Potential Applications

While specific biological activity for this compound is not extensively documented, the broader classes of benzamides and nitrobenzamides are of significant interest in drug development.

  • Antimicrobial Activity: Various nitrobenzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[7][8] Some Schiff bases derived from 4-nitrobenzamide, for instance, have shown potent activity against various microorganisms.[7]

  • Anti-inflammatory Activity: Certain nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing the expression of enzymes like iNOS and COX-2 in macrophage cell lines.[9][10]

  • Antimycobacterial Potential: N-alkyl nitrobenzamides have been investigated as potential antitubercular agents, acting as inhibitors of essential enzymes in Mycobacterium tuberculosis.[11]

The presence of the hydroxymethyl group could serve to improve the aqueous solubility of a parent nitrobenzamide, potentially enhancing bioavailability. Its ability to act as a hydrogen bond donor and acceptor makes it a candidate for forming key interactions within the active sites of enzymes or receptors.

Biological_Context cluster_activities Parent Benzamide Derivatives Sub1 Nitrobenzamides Parent->Sub1 Target N-(hydroxymethyl)- 4-nitrobenzamide Sub1->Target hydroxymethylation Activity Potential Biological Activities Act1 Antimicrobial Activity->Act1 Act2 Anti-inflammatory Activity->Act2 Act3 Antimycobacterial Activity->Act3

Diagram 3: Relationship of this compound to biologically active classes.

Safety and Handling

  • Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation. Nitroaromatic compounds should be handled with care.

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A dust respirator may be necessary if handling fine powder.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

This information should be used as a guide, and a full risk assessment should be completed before handling this chemical.

References

An In-Depth Technical Guide to N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-(hydroxymethyl)-4-nitrobenzamide, including its chemical identity, physicochemical properties, and detailed synthesis protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

The chemical structure consists of a benzamide core substituted at the para-position with a nitro group (-NO₂) and on the amide nitrogen with a hydroxymethyl group (-CH₂OH).

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound are summarized below. These properties are primarily computed and sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₈H₈N₂O₄PubChem[1]
Molecular Weight 196.16 g/mol PubChem[1]
Exact Mass 196.04840674 DaPubChem[1]
XLogP3 (Computed) 0.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 95.2 ŲPubChem[1]
CAS Number 40478-12-4PubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process. First, the precursor 4-nitrobenzamide is synthesized, which is then hydroxymethylated.[2]

synthesis_workflow start 4-Nitrobenzoic Acid step1 Step 1: Amide Formation (Catalytic Condensation) start->step1 reagent1 + Ammonia (NH₃) reagent1->step1 intermediate 4-Nitrobenzamide step1->intermediate step2 Step 2: Hydroxymethylation intermediate->step2 reagent2 + Formaldehyde (CH₂O) (Alkaline Catalyst) reagent2->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

This protocol is based on the direct catalytic condensation of 4-nitrobenzoic acid with ammonia, which can achieve yields up to 97%.[2][3]

Materials:

  • 4-Nitrobenzoic acid

  • Ammonia (gas or concentrated solution)

  • Boric acid (catalyst)

  • Polyethylene glycol (PEG, MW 400-5000) (co-catalyst)

  • Solvent (e.g., a mixture of mono- and diisopropylbenzene and toluene)

  • Alkaline agent (for washing)

  • Water

  • Reaction flask with a stirrer, heater, and gas inlet

Procedure:

  • Charge the reaction flask with 4-nitrobenzoic acid, boric acid (0.008-0.4 moles per mole of 4-nitrobenzoic acid), and polyethylene glycol (0.00024-0.266 moles per mole of 4-nitrobenzoic acid).[3]

  • Add the solvent to the flask.

  • Heat the mixture with stirring to 160-165 °C.[3]

  • Bubble ammonia gas through the hot reaction mixture.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mass to 10-20 °C.[3]

  • Filter the resulting precipitate.

  • Wash the solid product first with an alkaline agent and then with water.

  • Dry the purified 4-nitrobenzamide. The expected melting point is 198-200 °C.[3]

This protocol describes the hydroxymethylation of the 4-nitrobenzamide precursor using formaldehyde. The reaction is analogous to other N-hydroxymethylations and typically requires basic conditions.[2][4]

Materials:

  • 4-Nitrobenzamide (synthesized in Protocol 1)

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Alkaline catalyst (e.g., potassium carbonate or a tertiary amine like trimethylamine)[4]

  • Solvent (e.g., water or an appropriate organic solvent)

  • Reaction flask with a stirrer

Procedure:

  • Dissolve or suspend 4-nitrobenzamide in the chosen solvent within the reaction flask.

  • Add an excess of formaldehyde solution to the mixture.

  • Introduce a catalytic amount of the alkaline catalyst (e.g., potassium carbonate) to the mixture. The base facilitates the condensation reaction.

  • Stir the reaction mixture at room temperature or with gentle heating. The specific temperature and reaction time may require optimization.

  • Monitor the formation of the product. As the product is formed, it may precipitate from the solution.

  • Once the reaction is complete, isolate the product by filtration.

  • Wash the collected solid with cold water to remove any unreacted formaldehyde and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., an alcohol/water mixture) to obtain pure this compound.

  • Dry the final product under vacuum.

References

N-(hydroxymethyl)-4-nitrobenzamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of N-(hydroxymethyl)-4-nitrobenzamide, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery.

IdentifierValueSource
Chemical Name This compoundPubChem[1]
CAS Number 40478-12-4PubChem[1]
Molecular Formula C₈H₈N₂O₄PubChem[1]
Molecular Weight 196.16 g/mol PubChem[1]
InChI Key CQBAFPMQYMJXAZ-UHFFFAOYSA-NBenchchem[2]

Potential Suppliers:

  • Benchchem: Catalog Number B2655115[2]

  • Further suppliers may be identified by searching chemical purchasing platforms using the CAS number 40478-12-4.

Physicochemical Properties

Below is a summary of computed physicochemical properties for this compound. These values are algorithmically generated and should be considered estimates.

PropertyValueSource
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 196.04840674 DaPubChem[1]
Topological Polar Surface Area 95.2 ŲPubChem[1]

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzamide (Precursor)

Two primary, high-yield methods for the synthesis of the 4-nitrobenzamide intermediate have been documented.

Method A: Catalytic Condensation of 4-Nitrobenzoic Acid and Ammonia

This method provides high yields and utilizes a simplified technological approach.

  • Reactants: 4-Nitrobenzoic acid, Ammonia

  • Catalytic System: A catalyst such as boric acid, tetrabutoxytitanium, or dimethylphosphite, with a cocatalyst like polyethylene glycol.

  • Key Features: This approach has been reported to achieve yields of up to 97%.

  • Protocol Outline:

    • Charge a reaction vessel with 4-nitrobenzoic acid (1 mole), boric acid (0.008-0.4 moles), and polyethylene glycol (0.00024-0.266 moles) in a suitable organic solvent.

    • Heat the mixture with stirring to approximately 160-165 °C.

    • Bubble ammonia gas through the heated reaction mixture.

    • Upon reaction completion, cool the mixture to 10-20 °C to allow the product to precipitate.

    • Filter the precipitated 4-nitrobenzamide.

    • Wash the product with a mild alkaline solution to remove unreacted 4-nitrobenzoic acid, followed by a water wash.

    • Dry the final product.

Method B: Acyl Chloride Intermediate

This method involves the activation of the carboxylic acid to a more reactive acyl chloride.

  • Reactants: 4-Nitrobenzoic acid, Thionyl chloride, Concentrated Ammonia solution

  • Reagents: Dimethylformamide (DMF) as a catalyst, Trichlorethylene as a solvent.

  • Protocol Outline:

    • Heat 4-nitrobenzoic acid with thionyl chloride in the presence of DMF at approximately 100 °C to form 4-nitrobenzoyl chloride.[2]

    • After the reaction is complete, remove excess thionyl chloride under vacuum.

    • Dissolve the resulting 4-nitrobenzoyl chloride in trichlorethylene.

    • Mix the solution with an excess of concentrated ammonia at 50-60 °C.[2]

    • Filter and dry the resulting 4-nitrobenzamide product. This method can yield approximately 90%.[2]

Step 2: Hydroxymethylation of 4-Nitrobenzamide

This step introduces the hydroxymethyl group onto the amide nitrogen. The protocol is based on analogous reactions for other N-(hydroxymethyl) amides.

  • Reactants: 4-Nitrobenzamide, Formaldehyde

  • Catalyst: A base such as potassium carbonate is likely required to facilitate the reaction.

  • Protocol Outline:

    • Dissolve 4-nitrobenzamide in a suitable solvent.

    • Add an excess of formaldehyde (typically as an aqueous solution, e.g., 37% formalin).

    • Add a catalytic amount of a base (e.g., potassium carbonate).

    • Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product would be isolated using standard workup procedures, such as extraction and solvent evaporation, followed by purification (e.g., recrystallization or column chromatography).

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydroxymethylation A 4-Nitrobenzoic Acid C 4-Nitrobenzamide A->C Catalytic Condensation or Acyl Chloride Pathway B Ammonia or Thionyl Chloride -> NH3 B->C E N-(hydroxymethyl)- 4-nitrobenzamide C->E Base Catalyst (e.g., K2CO3) D Formaldehyde D->E

Caption: General synthetic workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three primary functional groups: the nitroaromatic ring, the amide linkage, and the hydroxymethyl group.

  • Hydroxymethyl Group: This primary alcohol is a key site for further chemical modifications. It can undergo oxidation to form an N-formylbenzamide or an N-acyliminium ion intermediate, which is susceptible to nucleophilic attack. Studies on related N-(hydroxymethyl)benzamides show that this group can be a target for creating prodrugs, though the stability at physiological pH is a critical consideration.

  • Nitroaromatic System: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group itself can be reduced to an amine, which is a common transformation in drug development to produce new analogues.

  • Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Studies on the kinetics of the breakdown of related N-(hydroxymethyl)benzamide derivatives in aqueous solutions indicate that the reaction proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group, followed by a rate-limiting breakdown to generate an aldehyde and the corresponding amidate.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the available literature. However, the broader class of nitrobenzamide and benzamide derivatives has been extensively studied and shown to possess a wide range of biological activities. These findings provide a basis for predicting the potential applications of the title compound.

Antimicrobial Activity: Many benzamide and nitrobenzamide derivatives have demonstrated significant antibacterial and antifungal properties. For instance, a series of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives showed a broad spectrum of activity against various microorganisms, with some compounds exhibiting potent activity against drug-resistant Bacillus subtilis and Staphylococcus aureus with MIC values as low as 1.95 µg/ml.[3] The presence of the nitro group is often crucial for this activity.

Anticancer Activity: Nitroaromatic compounds are a subject of considerable interest as potential anticancer agents. Research on 4-substituted-3-nitrobenzamide derivatives has shown that many of these compounds exhibit potent anti-tumor activity against various cancer cell lines, including HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia).[4] The mechanism often involves the bioreduction of the nitro group in the hypoxic environment of tumors, leading to cytotoxic species.

The logical relationship for the therapeutic potential of this class of compounds is outlined below.

G A Nitrobenzamide Scaffold B Structural Modification (e.g., hydroxymethylation) A->B C Antimicrobial Activity B->C Structure-Activity Relationship D Anticancer Activity B->D Structure-Activity Relationship E Drug Discovery Lead Compound C->E D->E

Caption: Rationale for investigating this compound in drug discovery.

Conclusion

This compound (CAS: 40478-12-4) is a derivative belonging to the well-studied class of nitrobenzamides. While specific research on this particular molecule is not extensive, its chemical structure suggests it is a valuable intermediate for synthetic chemistry. Based on the known biological activities of related compounds, it stands as a candidate for investigation in antimicrobial and anticancer drug discovery programs. The synthetic routes to its precursor are well-established, and its subsequent hydroxymethylation follows standard chemical procedures. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

Spectroscopic Characterization of N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(hydroxymethyl)-4-nitrobenzamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data from the closely related precursor, 4-nitrobenzamide, alongside predicted values and general experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted and Reference Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) DMSO-d₆~8.3dAr-H
~8.1dAr-H
~5.5tNH
~4.8dN-CH₂-O
~4.5tOH
4-Nitrobenzamide[1] Acetone-d₆8.33mAr-H
8.05mAr-H
7.65 (br s)sNH₂
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted) DMSO-d₆~165C=O
~150Ar-C (ipso-NO₂)
~140Ar-C (ipso-C=O)
~129Ar-C
~124Ar-C
~65N-CH₂-O
4-Nitrobenzamide[1] Acetone-d₆167.47C=O
150.69Ar-C (ipso-NO₂)
141.15Ar-C (ipso-C=O)
129.94Ar-C
124.34Ar-C
Table 3: IR Spectroscopic Data
CompoundTechniqueWavenumber (cm⁻¹)Assignment
This compound (Predicted) KBr Pellet~3400-3200O-H, N-H stretching
~1640C=O stretching (Amide I)
~1520N-O stretching (asymmetric)
~1550N-H bending (Amide II)
~1350N-O stretching (symmetric)
~1050C-O stretching
4-Nitrobenzamide[2] Gas Phase3533, 3417NH₂ stretching
1708C=O stretching
1533N-O stretching (asymmetric)
1612NH₂ bending
1351N-O stretching (symmetric)
Table 4: Mass Spectrometry Data
CompoundIonization Method[M+H]⁺ (m/z)Key Fragments (m/z)
This compound (Predicted) ESI197.05180, 166, 150, 120, 104, 92, 76
4-Nitrobenzamide[1] EI166 (M⁺)150, 120, 104, 92, 76

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.7-1.0 mL.[3] The solution is then filtered or carefully transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For solid-state NMR, specialized probes and techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed.[4][5]

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[7][8]

Mass Spectrometry (MS)

For a solid sample, mass spectra can be obtained using various ionization techniques. In Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[9][10] For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a preferred method, where the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_compound Compound cluster_techniques Spectroscopic Techniques cluster_data Obtained Data cluster_analysis Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Peak Assignments NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Formation Mechanism of N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(hydroxymethyl) amides are a class of organic compounds characterized by a hydroxymethyl group attached to the nitrogen atom of an amide. These moieties are found in various biologically active molecules and serve as versatile intermediates in organic synthesis. The formation of these compounds, specifically the introduction of the hydroxymethyl group onto the amide nitrogen, is a critical reaction step. This technical guide provides a detailed examination of the mechanism of formation for a representative compound, N-(hydroxymethyl)-4-nitrobenzamide, synthesized from 4-nitrobenzamide and formaldehyde. Understanding this mechanism is crucial for optimizing reaction conditions, maximizing yields, and ensuring product stability. This document outlines the pH-dependent reaction pathways, summarizes relevant quantitative data, provides a generalized experimental protocol, and discusses the stability of the final product.

Core Reaction and General Mechanism

The synthesis of this compound is typically achieved through the condensation reaction between 4-nitrobenzamide and formaldehyde.[1] This reaction is an example of N-hydroxymethylation.

The fundamental process involves the nucleophilic attack of the amide nitrogen of 4-nitrobenzamide on the electrophilic carbonyl carbon of formaldehyde. This forms a tetrahedral intermediate which then undergoes proton transfer to yield the final N-(hydroxymethyl) product. The specific mechanism and the catalytically active species, however, are highly dependent on the pH of the reaction medium.[2]

pH-Dependent Mechanism of Formation

The reaction kinetics and dominant mechanistic pathway for the formation of N-(hydroxymethyl) amides are intricately linked to the solution's pH.[2] Studies on N-(hydroxymethyl)benzamide derivatives reveal several distinct mechanisms across the pH scale.[2]

Acidic Conditions (pH < 4.5)

In strongly acidic solutions (below pH ~2.5), formaldehyde is protonated to form its conjugate acid, the highly electrophilic methylol cation (CH₂OH⁺). The reaction proceeds via the attack of the neutral benzamide molecule on this cation.[2] As the pH increases (from ~2.5 to 4.0), a parallel pathway emerges where the neutral benzamide molecule reacts with both the methylol cation and neutral formaldehyde.[2]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Nitrobenzamide I2 Tetrahedral Intermediate R1->I2 Nucleophilic Attack R2 Formaldehyde (HCHO) I1 Protonated Formaldehyde (Methylol Cation) R2->I1 + H⁺ H_plus H⁺ P1 N-(hydroxymethyl)- 4-nitrobenzamide I2->P1 - H⁺ G cluster_intermediates Intermediates cluster_product Product R1 4-Nitrobenzamide I1 Amidate Anion R1->I1 + B R2 Formaldehyde B Base (B) I2 Tetrahedral Intermediate (Alkoxide) I1->I2 Nucleophilic Attack on HCHO P1 N-(hydroxymethyl)- 4-nitrobenzamide I2->P1 + H₂O - OH⁻ BH_plus BH⁺ G A 1. Reactant Preparation Dissolve 4-nitrobenzamide in a suitable solvent (e.g., EtOH/Water). B 2. Reagent Addition Add an excess of aqueous formaldehyde (37% solution). A->B C 3. Reaction Heat the mixture under reflux for a specified duration (e.g., 2-4 hours). B->C D 4. Monitoring Monitor reaction progress using Thin Layer Chromatography (TLC). C->D E 5. Product Isolation Cool the reaction mixture in an ice bath to induce crystallization. D->E F 6. Purification Filter the solid product, wash with cold solvent, and dry under vacuum. E->F

References

N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide to its Solubility and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(hydroxymethyl)-4-nitrobenzamide, with a focus on its solubility characteristics and synthetic pathway. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data for the closely related precursor, p-nitrobenzamide, to provide valuable insights for researchers. The experimental protocols and logical diagrams presented herein are designed to support further investigation and application of this compound in a research and development setting.

Solubility Profile

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures [1]

Temperature (K)WaterEthanolIsopropanoln-Propanoln-ButanolIsobutanolEthyl AcetateAcetonitrileDMSODMFNMPEthylene Glycol
283.150.000180.007950.006390.005520.003110.003920.010180.003550.118930.111820.068710.01211
288.150.000220.009470.007620.006690.003730.004730.012010.004270.138110.129030.080120.01423
293.150.000270.011280.009080.008090.004460.005690.014160.005120.159840.148410.093250.01669
298.150.000330.013420.010830.009770.005310.006830.016690.006120.184510.170210.108340.01954
303.150.000400.015940.012910.011770.006310.008190.019650.007300.212550.194690.125690.02285
308.150.000480.018890.015370.014150.007480.009810.023120.008690.244430.222140.145610.02669
313.150.000580.022350.018270.016960.008850.011740.027170.010320.280690.252890.168420.03114
318.150.000700.026380.021690.020280.010450.014040.031890.012240.321940.287290.194490.03629
323.150.000840.031080.025710.024190.012320.016770.037390.014490.368860.325740.224240.04224
328.150.001010.036550.030440.028790.014510.020010.043780.017110.422210.368690.258110.04909

Data extracted from a study on p-nitrobenzamide solubility.[1]

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

The following protocol outlines a standard procedure for determining the solubility of this compound in various solvents. This method is based on the widely used isothermal shake-flask technique.[1]

2.1. Materials

  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the containers in a thermostatic shaker bath set to the desired temperature.

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking facilitates the dissolution process.

  • Sample Collection and Preparation:

    • After equilibration, allow the solutions to stand undisturbed in the thermostatic bath for at least 2 hours to allow the solid particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot using a syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

  • Data Analysis:

    • Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Synthesis of this compound

This compound is typically synthesized through a condensation reaction between 4-nitrobenzamide and formaldehyde.[2] This reaction is analogous to the preparation of other N-(hydroxymethyl) amides. The process generally involves reacting 4-nitrobenzamide with an excess of formaldehyde, often in the presence of a base like potassium carbonate to facilitate the reaction.[2]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthetic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate in thermostatic shaker prep1->prep2 sample1 Settle undissolved solid prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter aliquot sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Experimental workflow for solubility determination.

synthesis_pathway reactant1 4-Nitrobenzamide product This compound reactant1->product Condensation Reaction reactant2 Formaldehyde reactant2->product catalyst Base (e.g., K2CO3) catalyst->product

Caption: Synthesis of this compound.

References

Stability and Storage of N-(hydroxymethyl)-4-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(hydroxymethyl)-4-nitrobenzamide. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from studies on closely related analogs, including N-(hydroxymethyl)benzamides and 4-nitrobenzamide, to provide a robust framework for its handling and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 40478-12-4
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Appearance Solid (visual inspection)
Solubility Expected to have some solubility in water and polar organic solvents.

Stability Profile

Key Findings from Analog Studies:

  • General Stability: N-(hydroxymethyl)benzamide, the parent compound without the nitro group, is described as "very stable".[1]

  • Effect of Phenyl Ring Substitution: Studies on various N-methylbenzamides have shown that substitution in the 4-position of the phenyl ring does not significantly impact the stability of the corresponding N-(hydroxymethyl) derivatives.[2] This suggests that the 4-nitro group in this compound is not expected to dramatically decrease the inherent stability of the N-(hydroxymethyl)amide functional group.

  • pH Sensitivity: While generally stable, N-(hydroxymethyl) compounds can be less stable under alkaline conditions.[2]

  • Amide Bond Stability: Amide bonds are generally resistant to hydrolysis under neutral conditions but can be cleaved under harsher acidic or basic conditions.[3][4]

Inferred Stability of this compound:

Based on the available data, this compound is expected to be a relatively stable compound under standard laboratory conditions. However, it may be susceptible to degradation under strongly acidic, basic, or high-temperature conditions.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling guidelines are recommended, based on safety data sheets for the closely related compound, 4-nitrobenzamide.

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of potential degradation reactions.
Atmosphere Keep containers tightly closed in a dry and well-ventilated place.[5][6][7]Protects from atmospheric moisture which could contribute to hydrolysis over long-term storage.
Light Store in a dark place.[8]Protects from potential photolytic degradation, a common pathway for nitroaromatic compounds.
Incompatible Materials Strong oxidizing agents, strong bases.[5]Avoids potential hazardous reactions and accelerated degradation.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of any dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally determined, a potential pathway can be inferred from metabolic studies of related compounds.[1][2] The primary routes of degradation are likely to involve the N-(hydroxymethyl) group and the amide bond.

A proposed degradation pathway is illustrated below:

G cluster_conditions1 Mild Acidic/Basic Conditions or Thermal Stress cluster_conditions2 Strong Acidic/Basic Conditions A This compound B 4-Nitrobenzamide + Formaldehyde A->B  Hydrolysis/Decomposition   C 4-Nitrobenzoic Acid + Ammonia B->C  Amide Hydrolysis (harsher conditions)  

Caption: Proposed degradation pathway for this compound.

Experimental Protocol for Stability Assessment

For researchers needing to generate specific stability data, the following generalized protocol can be adapted. This protocol is based on standard pharmaceutical stability testing guidelines.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Hydrochloric acid and sodium hydroxide solutions for forced degradation

  • Hydrogen peroxide solution for oxidative stress

  • Calibrated stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Develop and validate a stability-indicating HPLC method A->B C Aliquot stock solution into separate vials for each condition B->C D Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) C->D E Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) C->E F Oxidative Stress (e.g., 3% H2O2, RT) C->F G Thermal Stress (e.g., 80°C) C->G H Photostability (ICH Q1B guidelines) C->H I Sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) D->I E->I F->I G->I H->I J Analyze samples by HPLC I->J K Quantify parent compound and any degradation products J->K

Caption: Experimental workflow for stability testing.

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis: Treat solutions of the compound with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products. This data can be used to determine degradation kinetics and pathways.

Conclusion

This compound is anticipated to be a stable compound under recommended storage conditions. By adhering to the guidelines for storage in a cool, dry, dark place and avoiding incompatible materials, researchers can ensure the integrity of the compound for their studies. For applications requiring rigorous stability data, a forced degradation study as outlined is recommended.

References

An In-depth Technical Guide to the Reaction of N-(hydroxymethyl)-4-nitrobenzamide with Formaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols related to the interaction of N-(hydroxymethyl)-4-nitrobenzamide with formaldehyde. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who utilize this chemistry for the development of novel compounds and materials.

Introduction

The reaction of amides with formaldehyde is a fundamental transformation in organic chemistry, leading to the formation of N-hydroxymethylated amides (also known as N-methylol amides). These intermediates can further react with nucleophiles, including other amide molecules, to form methylene-bridged compounds. In the case of 4-nitrobenzamide, the initial reaction with formaldehyde yields this compound. This intermediate can then undergo a condensation reaction with another molecule of 4-nitrobenzamide or itself to form N,N'-methylenebis(4-nitrobenzamide). The electron-withdrawing nature of the nitro group at the para position significantly influences the reactivity of the amide nitrogen and the stability of the intermediates.

Reaction Mechanism

The overall reaction proceeds in two key stages: the formation of the N-hydroxymethyl intermediate and its subsequent condensation. Both stages can be catalyzed by acid or base.

Formation of this compound

The initial step is the nucleophilic addition of the amide nitrogen of 4-nitrobenzamide to the electrophilic carbonyl carbon of formaldehyde. This reaction is typically base-catalyzed.

Base-Catalyzed Mechanism:

  • Deprotonation of the Amide: A base (B:) removes a proton from the amide nitrogen of 4-nitrobenzamide, forming a resonance-stabilized amidate anion. This enhances the nucleophilicity of the nitrogen.

  • Nucleophilic Attack: The amidate anion attacks the carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of the base (BH+) to yield this compound.

Formation_of_N-hydroxymethyl-4-nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzamide Amidate_Anion Amidate Anion 4-Nitrobenzamide->Amidate_Anion + B: Formaldehyde Formaldehyde Intermediate_Alkoxide Intermediate Alkoxide Amidate_Anion->Intermediate_Alkoxide + Formaldehyde This compound N-(hydroxymethyl)- 4-nitrobenzamide Intermediate_Alkoxide->this compound + BH+

Caption: Base-catalyzed formation of the N-hydroxymethyl intermediate.

Condensation to N,N'-methylenebis(4-nitrobenzamide)

This compound can then react with a second molecule of 4-nitrobenzamide to form a methylene-bridged dimer. This condensation reaction can be catalyzed by either acid or base.

Acid-Catalyzed Condensation:

  • Protonation of the Hydroxyl Group: The hydroxyl group of this compound is protonated by an acid (H+), forming a good leaving group (water).

  • Formation of a Resonance-Stabilized Cation: Loss of water generates a resonance-stabilized N-acyliminium ion.

  • Nucleophilic Attack: The amide nitrogen of a second 4-nitrobenzamide molecule attacks the electrophilic carbon of the N-acyliminium ion.

  • Deprotonation: Loss of a proton from the attacking nitrogen yields the final product, N,N'-methylenebis(4-nitrobenzamide).

Acid-Catalyzed_Condensation N-hydroxymethyl N-(hydroxymethyl)- 4-nitrobenzamide Protonated_Intermediate Protonated Intermediate N-hydroxymethyl->Protonated_Intermediate + H+ N-Acyliminium_Ion N-Acyliminium Ion Protonated_Intermediate->N-Acyliminium_Ion - H2O Dimer_Intermediate Dimer Intermediate N-Acyliminium_Ion->Dimer_Intermediate + 4-Nitrobenzamide Methylenebisamide N,N'-methylenebis (4-nitrobenzamide) Dimer_Intermediate->Methylenebisamide - H+ 4-Nitrobenzamide 4-Nitrobenzamide

Caption: Acid-catalyzed condensation to form the methylene-bridged dimer.

Base-Catalyzed Condensation:

  • Deprotonation of the Second Amide: A base deprotonates the second molecule of 4-nitrobenzamide to form the nucleophilic amidate anion.

  • Nucleophilic Substitution: The amidate anion attacks the methylene carbon of this compound, displacing the hydroxide ion.

Base-Catalyzed_Condensation N-hydroxymethyl N-(hydroxymethyl)- 4-nitrobenzamide Amidate_Anion Amidate Anion of 4-Nitrobenzamide Methylenebisamide N,N'-methylenebis (4-nitrobenzamide) Amidate_Anion->Methylenebisamide + this compound - OH- 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzamide->Amidate_Anion + B:

Caption: Base-catalyzed condensation to form the methylene-bridged dimer.

Quantitative Data

While specific kinetic data for the reaction of this compound is not extensively reported, data from analogous systems provide valuable insights. The electron-withdrawing nitro group is expected to increase the acidity of the amide N-H, potentially accelerating the initial base-catalyzed hydroxymethylation. However, it will also decrease the nucleophilicity of the amide nitrogen, which could slow down the subsequent condensation step.

ParameterCompound/ReactionValue/ObservationReference
Reaction Rate Comparison Benzamide-formaldehyde vs. Urea-formaldehydeThe benzamide-formaldehyde reaction is 3.4 times faster.[General literature on amide-formaldehyde kinetics]
Side Product Formation Reaction of acrylamide with formaldehydeMethylenebisacrylamide is a known side product, with yields depending on reaction conditions.[1]
Stability of Intermediate N-(hydroxymethyl)benzamide derivativesThe stability is influenced by substitution on the phenyl ring. Electron-withdrawing groups can affect the rates of acid- and base-catalyzed breakdown.[General literature on N-methylol amide stability]

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of this compound and its subsequent conversion to N,N'-methylenebis(4-nitrobenzamide).

Synthesis of this compound (Base-Catalyzed)

This protocol is adapted from the synthesis of N-(hydroxymethyl)nicotinamide.[2]

Materials:

  • 4-Nitrobenzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrobenzamide (1 equivalent) in a minimal amount of water.

  • Add potassium carbonate (catalytic amount, e.g., 0.02 equivalents).

  • Add an excess of formaldehyde solution (e.g., 2-3 equivalents).

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the product under vacuum.

Synthesis_Workflow_Step1 cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification 4-Nitrobenzamide 4-Nitrobenzamide Mix_and_Reflux Mix and Reflux (1-2 hours) 4-Nitrobenzamide->Mix_and_Reflux Formaldehyde Formaldehyde Formaldehyde->Mix_and_Reflux K2CO3 K2CO3 K2CO3->Mix_and_Reflux Water Water Water->Mix_and_Reflux Cool_and_Crystallize Cool and Crystallize Mix_and_Reflux->Cool_and_Crystallize Filter Vacuum Filtration Cool_and_Crystallize->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Recrystallize->Dry Product_1 Product_1 Dry->Product_1 N-(hydroxymethyl)- 4-nitrobenzamide

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of N,N'-methylenebis(4-nitrobenzamide) (Acid-Catalyzed Condensation)

This protocol is a general procedure adaptable for the condensation reaction.

Materials:

  • This compound

  • 4-Nitrobenzamide

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, dissolve this compound (1 equivalent) and 4-nitrobenzamide (1 equivalent) in the anhydrous solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N,N'-methylenebis(4-nitrobenzamide).

Synthesis_Workflow_Step2 cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification N-hydroxymethyl N-(hydroxymethyl)- 4-nitrobenzamide Mix_and_Reflux_Inert Mix and Reflux (under inert atmosphere) N-hydroxymethyl->Mix_and_Reflux_Inert 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzamide->Mix_and_Reflux_Inert Acid_Catalyst Acid Catalyst Acid_Catalyst->Mix_and_Reflux_Inert Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Mix_and_Reflux_Inert Cool_and_Quench Cool and Quench Mix_and_Reflux_Inert->Cool_and_Quench Extract Extract Cool_and_Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify Dry_and_Concentrate->Purify Product_2 Product_2 Purify->Product_2 N,N'-methylenebis (4-nitrobenzamide)

References

Synthesis of 4-Nitrobenzamide from 4-Nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-nitrobenzamide from 4-nitrobenzoic acid. 4-Nitrobenzamide is a key intermediate in the pharmaceutical industry, notably in the synthesis of analgesic and anti-inflammatory drugs, as well as a building block for dyes and agrochemicals.[1] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways for enhanced clarity.

Introduction

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. In the case of 4-nitrobenzamide, the presence of the electron-withdrawing nitro group influences the reactivity of the carboxylic acid. Two principal strategies are employed for this conversion: a direct, one-pot amidation of 4-nitrobenzoic acid and a two-step process involving the activation of the carboxylic acid via an acyl chloride intermediate. This guide will explore both methodologies, providing detailed experimental conditions and performance metrics.

Synthetic Methodologies

Direct Catalytic Amidation

The direct condensation of 4-nitrobenzoic acid with ammonia presents an atom-economical approach to 4-nitrobenzamide. This method typically requires high temperatures to drive the dehydration of the intermediate ammonium salt and can be facilitated by catalysts to improve reaction rates and yields.

A patented method describes the use of a catalytic system to achieve high yields of 4-nitrobenzamide.[2] This system involves the condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalyst such as boric acid or tetrabutoxytitanium, and a polyethylene glycol (PEG) cocatalyst.[2][3][4] This process has been shown to produce 4-nitrobenzamide in yields of up to 97%.[2] The reaction is typically carried out at temperatures ranging from 160 to 185°C in a high-boiling organic solvent.[3][4]

Experimental Protocol: Catalytic Amidation with Boric Acid and PEG-400 [2]

  • In a reaction flask, charge 2.5 g (0.015 mol) of 4-nitrobenzoic acid, 0.4 g (0.006 mol) of boric acid, and 2.28 g of polyethylene glycol (M.W. 400).

  • Add a suitable solvent, such as a mixture of mono- and diisopropylbenzene and toluene.

  • Heat the mixture with stirring to 160-165°C.

  • Bubble ammonia gas through the heated reaction mixture.

  • Upon completion of the reaction, cool the mixture to 10-20°C.

  • Filter the resulting precipitate.

  • Wash the precipitate first with an alkaline solution and then with water.

  • Dry the solid to obtain 4-nitrobenzamide.

This procedure has been reported to yield 2.2 g of 4-nitrobenzamide (88% yield) with a melting point of 198-200°C.[2]

Logical Relationship of Direct Amidation

G 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzoic Acid->4-Nitrobenzamide Ammonia Ammonia Ammonia->4-Nitrobenzamide Catalyst_System Catalyst (Boric Acid or Tetrabutoxytitanium) + Co-catalyst (PEG) Catalyst_System->4-Nitrobenzamide Reaction_Conditions High Temperature (160-185°C) Reaction_Conditions->4-Nitrobenzamide Water Water G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Reflux Reflux 4-Nitrobenzoic_Acid->Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Reflux->4-Nitrobenzoyl_Chloride Reaction Reaction 4-Nitrobenzoyl_Chloride->Reaction Ammonia_Solution Conc. Ammonia Solution Ammonia_Solution->Reaction 4-Nitrobenzamide_Product 4-Nitrobenzamide Reaction->4-Nitrobenzamide_Product

References

An In-depth Technical Guide to the Introduction of a Hydroxymethyl Group to a Benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for introducing a hydroxymethyl group to a benzamide scaffold, a common structural modification in medicinal chemistry. The guide details two primary strategies: direct N-hydroxymethylation of the amide nitrogen and introduction of a hydroxymethyl group onto the aromatic ring. For each method, detailed experimental protocols, comparative data, and workflow diagrams are provided to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Direct N-Hydroxymethylation of Benzamide

The most direct method for introducing a hydroxymethyl group to a benzamide is the reaction of the benzamide with formaldehyde. This reaction, which results in the formation of an N-(hydroxymethyl)benzamide, is typically carried out under basic conditions and can provide high yields.

Experimental Protocol: Synthesis of N-(hydroxymethyl)benzamide

This protocol is adapted from the procedure described by Monti (1930), which reports a high yield for this transformation[1].

Materials:

  • Benzamide

  • Formaldehyde solution (37% in water)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 eq), ethanol, and an aqueous solution of potassium carbonate.

  • To this stirred mixture, add an aqueous solution of formaldehyde (typically a slight excess, e.g., 1.1-1.5 eq).

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 20 hours, as described for a similar substrate) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the crystalline product by filtration.

  • Wash the collected solid with cold water to remove any remaining salts and unreacted formaldehyde.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Dry the purified N-(hydroxymethyl)benzamide under vacuum.

Quantitative Data: N-Hydroxymethylation of Benzamides
Starting BenzamideReagentsSolventReaction TimeYield (%)Reference
BenzamideFormaldehydeNot specifiedNot specified84[1]
o-BenzoylbenzamideFormaldehyde, K₂CO₃Ethanol/Water20 hours (reflux)~90
4-Chloro-N-methylbenzamideIn vitro metabolic studyNot applicableNot applicableNot applicable[2]
4-t-Butyl-N-methylbenzamideIn vitro metabolic studyNot applicableNot applicableNot applicable[2]

Note: The yields for 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide are not provided as they were identified as metabolites in an in vitro study.

Experimental Workflow: N-Hydroxymethylation

N_Hydroxymethylation_Workflow start Start reactants Benzamide, Formaldehyde, Base (e.g., K₂CO₃) start->reactants reaction Reaction in Solvent (e.g., Ethanol/Water) under reflux reactants->reaction workup Cooling, Filtration, and Washing reaction->workup purification Recrystallization workup->purification product N-(Hydroxymethyl)benzamide purification->product

Figure 1: General workflow for the N-hydroxymethylation of benzamide.

Introduction of a Hydroxymethyl Group to the Benzene Ring

Introducing a hydroxymethyl group to the aromatic ring of benzamide is a multi-step process. Two plausible synthetic routes are outlined below: formylation followed by reduction, and a Grignard reaction of a bromobenzamide.

Strategy 1: Formylation Followed by Reduction

This strategy involves the introduction of a formyl group (-CHO) onto the benzamide ring via an electrophilic aromatic substitution, followed by the reduction of the aldehyde to a primary alcohol.

The amide group is a deactivating, ortho-, para-directing group. Therefore, formylation will be challenging and will likely require forcing conditions. Several named reactions can be considered for this step, although their application to benzamide may result in low yields.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings. While generally not effective for deactivated rings, it may be attempted under harsh conditions.

  • Duff Reaction: This reaction uses hexamine in an acidic medium to achieve ortho-formylation of phenols. Its applicability to benzamide is not well-documented.

  • Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to ortho-formylate phenols. This method is unlikely to be effective for benzamide due to the deactivating nature of the amide group and the harsh basic conditions.

  • Ortho-Formylation with Paraformaldehyde and MgCl₂/Et₃N: This method has been shown to be effective for the ortho-formylation of phenols and could potentially be adapted for benzamide, although the amide group's acidity might interfere.

General Experimental Protocol (Hypothetical for Ortho-Formylation):

  • In a dry flask under an inert atmosphere, suspend anhydrous MgCl₂ and paraformaldehyde in a dry solvent like THF or acetonitrile.

  • Add triethylamine to the suspension and stir.

  • Add the benzamide to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and quench with dilute aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the resulting formylbenzamide by column chromatography.

The formyl group of the synthesized formylbenzamide can be selectively reduced to a hydroxymethyl group using standard reducing agents.

Experimental Protocol: Reduction of a Formylbenzamide with Sodium Borohydride:

  • Dissolve the formylbenzamide in a suitable protic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to obtain the crude hydroxymethylbenzamide.

  • Purify the product by recrystallization or column chromatography.

Strategy 2: Grignard Reaction of a Bromobenzamide

This approach involves the formation of a Grignard reagent from a bromobenzamide, which then reacts with formaldehyde to yield the hydroxymethylbenzamide. A key challenge in this route is the presence of the acidic N-H protons of the amide, which will react with the Grignard reagent. This can be addressed by using an excess of the Grignard reagent or by protecting the amide group.

Bromobenzamides can be synthesized from the corresponding bromobenzoic acids. For example, 4-bromobenzamide can be prepared from 4-bromobenzoic acid.

Experimental Protocol (Hypothetical for 4-(Hydroxymethyl)benzamide):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a small amount of a solution of 4-bromobenzamide in anhydrous THF to initiate the reaction. Once the reaction starts (indicated by heat and bubbling), add the remaining 4-bromobenzamide solution dropwise at a rate that maintains a gentle reflux. Due to the acidic amide protons, at least two equivalents of the Grignard reagent will be formed in situ (one reacting with the amide proton). Therefore, it is crucial to use an excess of both magnesium and the starting bromobenzamide relative to the formaldehyde.

  • Reaction with Formaldehyde: In a separate flask, place dry paraformaldehyde and heat it gently to depolymerize it into gaseous formaldehyde, which is then bubbled through the Grignard reagent solution under a nitrogen atmosphere. Alternatively, the Grignard reagent can be added to a slurry of dry paraformaldehyde in anhydrous THF at low temperature.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly quench it with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting 4-(hydroxymethyl)benzamide by column chromatography or recrystallization.

Logical Relationship of Synthetic Strategies for Ring Hydroxymethylation

Ring_Hydroxymethylation_Strategies cluster_formylation Strategy 1: Formylation-Reduction cluster_grignard Strategy 2: Grignard Reaction start Benzamide formylation Formylation (e.g., Vilsmeier-Haack, Duff) start->formylation bromination Bromination (if starting from benzamide) start->bromination product Hydroxymethylbenzamide (on ring) formylbenzamide Formylbenzamide formylation->formylbenzamide reduction Reduction (e.g., NaBH₄) formylbenzamide->reduction reduction->product bromobenzamide Bromobenzamide bromination->bromobenzamide grignard_formation Grignard Reagent Formation bromobenzamide->grignard_formation grignard_reagent Benzamide Grignard Reagent grignard_formation->grignard_reagent react_formaldehyde Reaction with Formaldehyde grignard_reagent->react_formaldehyde react_formaldehyde->product

Figure 2: Synthetic strategies for ring hydroxymethylation of benzamide.

Conclusion

The introduction of a hydroxymethyl group to a benzamide can be achieved through several synthetic routes. Direct N-hydroxymethylation with formaldehyde is a straightforward and often high-yielding one-step process. For the introduction of a hydroxymethyl group onto the aromatic ring, multi-step sequences are necessary. The choice between a formylation-reduction strategy and a Grignard-based approach will depend on the desired regioselectivity, the availability of starting materials, and the functional group tolerance of the substrate. The detailed protocols and comparative data provided in this guide are intended to aid researchers in the successful synthesis of hydroxymethylated benzamide derivatives for applications in drug discovery and development.

References

The Strategic Intermediate: A Technical Guide to N-(hydroxymethyl)-4-nitrobenzamide in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical development, the strategic use of chemical intermediates is paramount to the successful synthesis of novel therapeutics. This technical guide delves into the core functionalities of N-(hydroxymethyl)-4-nitrobenzamide, a versatile intermediate poised to address challenges in drug delivery and formulation. Targeted at researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the generation of advanced prodrugs.

Introduction

This compound is a nitroaromatic compound characterized by the presence of a hydroxymethyl group attached to the amide nitrogen. This unique structural arrangement provides a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the para-nitro group influences the reactivity of the molecule, rendering the hydroxymethyl group susceptible to esterification. This property is particularly advantageous in the design of prodrugs for active pharmaceutical ingredients (APIs) containing amine functionalities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The following table summarizes key quantitative data for this intermediate.

PropertyValueReference
Molecular Formula C₈H₈N₂O₄--INVALID-LINK--
Molecular Weight 196.16 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Melting Point 145-150 °C--INVALID-LINK--
Solubility Moderately soluble in polar organic solvents, limited water solubility--INVALID-LINK--
Infrared (IR) Absorption ~1660 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch)--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-hydroxymethylation of 4-nitrobenzamide using formaldehyde. This reaction is often base-catalyzed and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-hydroxymethylation of amides.[1][2]

Materials:

  • 4-nitrobenzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, suspend 4-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water.

  • Add a catalytic amount of potassium carbonate to the suspension.[2]

  • To the stirred mixture, add an excess of a 37% aqueous formaldehyde solution (approximately 1.5-2.0 equivalents).[2]

  • Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold distilled water to remove any unreacted formaldehyde and salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Dry the purified product under vacuum.

Expected Yield: 70-80% (Yields can vary based on reaction scale and purification efficiency).

Application as a Chemical Intermediate in Prodrug Synthesis

A primary application of this compound is its use as a linker in the formation of N-acyloxymethyl prodrugs.[3][4][5][6] This strategy is particularly effective for masking the amine functionality of a parent drug, which can improve its physicochemical properties, such as solubility and permeability, and can lead to a controlled release of the active drug.

The hydroxymethyl group of this compound can be esterified with the carboxylic acid group of a drug or a linker attached to the drug. The resulting N-acyloxymethyl-4-nitrobenzamide derivative can then be attached to an amine-containing API. Upon administration, the ester bond is designed to be cleaved by endogenous esterases, releasing the active drug.

Conceptual Application: Prodrug of Niclosamide

Niclosamide, an antihelminthic drug, has shown promise for other therapeutic applications but is limited by its poor water solubility.[7] A prodrug approach using this compound could potentially overcome this limitation. The secondary amine of niclosamide could be linked to the this compound moiety.

Experimental Protocol: Synthesis of an N-Acyloxymethyl Prodrug Moiety

This protocol outlines the esterification of this compound with a model carboxylic acid.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid as a model)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or another suitable anhydrous solvent

Procedure:

  • Dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(acyloxymethyl)-4-nitrobenzamide.

Visualizing the Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations involving this compound.

Synthesis_of_Intermediate 4-nitrobenzamide 4-nitrobenzamide This compound This compound 4-nitrobenzamide->this compound N-hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->this compound K2CO3 K2CO3 K2CO3->this compound catalyst

Synthesis of this compound.

Prodrug_Synthesis This compound This compound N-acyloxymethyl_prodrug API-COO-CH2-N(CO)-Ph-NO2 This compound->N-acyloxymethyl_prodrug Esterification Carboxylic_Acid_API API-COOH Carboxylic_Acid_API->N-acyloxymethyl_prodrug DCC_DMAP Coupling Agents DCC_DMAP->N-acyloxymethyl_prodrug activation

Prodrug synthesis via esterification.

Conclusion

This compound serves as a strategic and versatile intermediate in the field of drug development. Its straightforward synthesis and the reactive nature of its hydroxymethyl group make it an ideal candidate for the construction of N-acyloxymethyl prodrugs. This approach offers a promising avenue for enhancing the therapeutic potential of amine-containing APIs by improving their physicochemical properties and enabling controlled drug release. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable chemical entity in the pursuit of innovative pharmaceutical solutions.

References

The Multifaceted Biological Activities of Nitrobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the fields of oncology, microbiology, and inflammatory diseases. This technical guide provides an in-depth overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Nitrobenzamide derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of critical cellular processes, leading to cell growth arrest and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various nitrobenzamide derivatives has been quantified using metrics such as the 50% growth inhibition concentration (GI50) and the 50% inhibitory concentration (IC50). A summary of the activities of selected compounds against different cancer cell lines is presented below.

CompoundCell LineActivity MetricValue (µM)Reference
4aHCT-116GI501.904[1]
4aMDA-MB-435GI502.111[1]
4aHL-60GI502.056[1]
4gMDA-MB-435GI501.008[1]
4gHL-60GI501.993[1]
4lMDA-MB-435GI503.586[1]
4mMDA-MB-435GI502.543[1]
4nHL-60GI503.778[1]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[2][3][4][5][6]

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Nitrobenzamide derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide derivatives and incubate for a further 48-72 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.[3]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which reflects cell number.

SRB_Assay_Workflow start Start cell_plating Cell Plating (5,000-20,000 cells/well) start->cell_plating compound_treatment Compound Treatment (48-72h incubation) cell_plating->compound_treatment cell_fixation Cell Fixation (10% TCA, 1h at 4°C) compound_treatment->cell_fixation washing1 Washing (Tap Water) cell_fixation->washing1 staining Staining (0.4% SRB, 30 min) washing1->staining washing2 Washing (1% Acetic Acid) staining->washing2 solubilization Solubilization (10 mM Tris Base) washing2->solubilization read_absorbance Read Absorbance (540 nm) solubilization->read_absorbance end End read_absorbance->end

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Activity

Several nitrobenzamide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cellular processes.

Quantitative Antimicrobial Activity Data

The antimicrobial potential of nitrobenzamide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
3aBacillus subtilis>200[7]
3a1Bacillus subtilis>200[7]
3aStaphylococcus aureus>200[7]
3a1Staphylococcus aureus>200[7]
3aEscherichia coli>200[7]
3a1Escherichia coli>200[7]
3aPseudomonas aeruginosa>200[7]
3a1Pseudomonas aeruginosa>200[7]

Note: The referenced study indicated that compounds 3a and 3a1 were the most active but provided qualitative data (zone of inhibition) rather than specific MIC values, stating activity at 200 µg/ml.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Nitrobenzamide derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate incubator

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the nitrobenzamide derivatives in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[9]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate (35-37°C, 16-20h) inoculate_plate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Nitrobenzamide derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways. A significant mechanism is the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of nitrobenzamide derivatives has been evaluated by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineActivity MetricValue (µM)Reference
5RAW 264.7IC503.7[13]
6RAW 264.7IC505.3[13]
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[14][15][16][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS)

  • Nitrobenzamide derivatives

  • Griess Reagent (for nitrite determination)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the nitrobenzamide derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and is quantified using a sodium nitrite standard curve.

Experimental Protocol: Western Blot Analysis of iNOS and COX-2 Expression

Western blotting is used to detect and quantify the expression levels of iNOS and COX-2 proteins, which are key enzymes in the inflammatory response.[19][20][21][22][23]

Materials:

  • RAW 264.7 cells treated as in the NO production assay

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathway of Anti-inflammatory Action

Nitrobenzamide derivatives exert their anti-inflammatory effects by interfering with the signaling cascade that leads to the production of inflammatory mediators. Upon stimulation by LPS, a signaling pathway is activated, culminating in the expression of iNOS and COX-2. Certain nitrobenzamide derivatives have been shown to inhibit this pathway, leading to reduced production of NO and prostaglandins.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade iNOS_COX2_Expression Increased Expression of iNOS and COX-2 Signaling_Cascade->iNOS_COX2_Expression NO_PGs Production of Nitric Oxide (NO) and Prostaglandins (PGs) iNOS_COX2_Expression->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Nitrobenzamide Nitrobenzamide Derivatives Nitrobenzamide->Signaling_Cascade Inhibition

Inhibition of the LPS-induced inflammatory pathway by nitrobenzamide derivatives.

Conclusion

Nitrobenzamide derivatives represent a promising scaffold for the development of novel therapeutic agents with diverse biological activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these compounds in oncology, infectious diseases, and the management of inflammatory conditions. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways, will be crucial for the design and optimization of future drug candidates based on the nitrobenzamide core structure.

References

Methodological & Application

Application Notes and Protocols for N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for the synthesis, purification, and potential biological evaluation of N-(hydroxymethyl)-4-nitrobenzamide. The protocols described herein are based on established methodologies for similar compounds and serve as a guide for the investigation of this molecule.

Synthesis and Characterization

This compound can be synthesized through the hydroxymethylation of 4-nitrobenzamide. This reaction involves the condensation of 4-nitrobenzamide with formaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of N-(hydroxymethyl) amides.

Materials:

  • 4-nitrobenzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrobenzamide in methanol.

  • Add 1.5 equivalents of a 37% aqueous formaldehyde solution to the flask.

  • Add a catalytic amount of potassium carbonate (approximately 0.1 equivalents).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Following the reaction, the mixture is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the presence of the hydroxymethyl group and the aromatic protons.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, NO₂, O-H).

Potential Biological Applications and Protocols

Based on the chemical structure, this compound may exhibit a range of biological activities, including antimicrobial and anticancer properties. The following are detailed protocols for evaluating these potential applications.

Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties. The following protocols can be used to assess the antibacterial and antifungal activity of this compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Hypothetical Antimicrobial Activity

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>128
Candida albicans64
Note: This data is for illustrative purposes only.
Anticancer Activity - PARP Inhibition

Benzamide derivatives are a well-known class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted cancer therapies. The following protocol describes an in vitro assay to screen for PARP-1 inhibition.

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is based on commercially available PARP assay kits.

Materials:

  • This compound

  • PARP-1 Assay Kit (containing PARP-1 enzyme, activated DNA, PARP buffer, and NAD+)

  • 96-well plate

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add the PARP-1 enzyme, activated DNA, and PARP buffer.

  • Add various concentrations of this compound to the wells. Include a known PARP inhibitor as a positive control and a vehicle control (solvent only).

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at room temperature for the time specified in the kit's instructions (e.g., 60 minutes).

  • Follow the kit's instructions for the detection of PARP-1 activity, which typically involves a chemiluminescent substrate.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation: Hypothetical PARP-1 Inhibition Data

CompoundIC₅₀ (µM)
This compound5.2
Olaparib (Positive Control)0.01
Note: This data is for illustrative purposes only.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-nitrobenzamide 4-nitrobenzamide Reaction Reaction 4-nitrobenzamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction K2CO3 K₂CO₃ (catalyst) K2CO3->Reaction Extraction Extraction Reaction->Extraction Methanol, RT, 24h Purification Purification Extraction->Purification Ethyl Acetate This compound This compound Purification->this compound Recrystallization

Caption: Workflow for the synthesis of this compound.

Diagram 2: PARP-Mediated DNA Repair and Inhibition

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Inhibition Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PARylation of Nuclear Proteins PARP1->PARylation PARP_Inhibition PARP-1 Inhibition PARP1->PARP_Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor N-(hydroxymethyl)- 4-nitrobenzamide Inhibitor->PARP_Inhibition DSB_Formation Double-Strand Break Formation PARP_Inhibition->DSB_Formation During Replication Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis in HR-deficient cells

Caption: Proposed mechanism of action via PARP inhibition.

N-(hydroxymethyl)-4-nitrobenzamide: Not a Viable Protein Crosslinking Agent Based on Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial interest in its potential reactivity, a comprehensive review of scientific literature reveals no established use of N-(hydroxymethyl)-4-nitrobenzamide as a crosslinking agent for proteins. While the hydroxymethyl group can be a precursor to reactive electrophilic species, studies on analogous compounds suggest it lacks the necessary reactivity under physiological conditions to effectively form stable crosslinks with proteins. This report summarizes the theoretical basis for its potential as a crosslinker, the lack of supporting evidence, and provides general protocols for established protein crosslinking techniques.

Introduction

This compound is a derivative of benzamide containing a hydroxymethyl group attached to the amide nitrogen and a nitro group on the benzene ring. In theory, the hydroxymethyl group could act as a masked electrophile, potentially reacting with nucleophilic amino acid residues on proteins to form covalent bonds. This has led to speculation about its use as a protein crosslinking agent. However, extensive searches of chemical and biological databases have not yielded any studies that demonstrate or quantify such an application.

Theoretical Mechanism of Action (Hypothetical)

The proposed, but unproven, mechanism for this compound as a protein crosslinker would likely involve the acid-catalyzed formation of a reactive N-acyliminium ion. This electrophilic intermediate could then be attacked by a nucleophilic amino acid side chain, such as the ε-amino group of lysine or the sulfhydryl group of cysteine. A second reaction with another nucleophilic residue on a nearby protein would result in a crosslink.

G cluster_activation Activation Step (Hypothetical) cluster_crosslinking Crosslinking Reaction (Hypothetical) Reagent This compound Intermediate N-Acyliminium Ion (Electrophilic) Reagent->Intermediate H+ (Acidic pH) -H2O Covalent_Bond1 Covalent Bond Formation Intermediate->Covalent_Bond1 Nucleophilic Attack Protein1 Protein 1 (with Nucleophile 1, e.g., Lysine) Protein1->Covalent_Bond1 Protein2 Protein 2 (with Nucleophile 2, e.g., Cysteine) Crosslinked_Product Crosslinked Proteins Protein2->Crosslinked_Product Second Nucleophilic Attack Covalent_Bond1->Crosslinked_Product

A diagram illustrating the hypothetical activation and crosslinking mechanism. (Max Width: 760px)

Lack of Experimental Evidence

Crucially, there is no published data to support this hypothetical mechanism. A study on a closely related compound, 4-chloro-N-(hydroxymethyl)benzamide, found that it did not react with nucleophiles such as cyanide or glutathione under physiological conditions. This suggests that the N-hydroxymethyl group is not sufficiently electrophilic to react with the functional groups present in proteins without further activation, which is not readily achievable in a biological context.

General Protein Crosslinking Protocols

While this compound is not a suitable crosslinking agent, numerous other reagents are well-established for this purpose. The choice of crosslinker depends on the target functional groups, the desired spacer arm length, and whether the crosslink needs to be cleavable. A general workflow for protein crosslinking is outlined below.

G cluster_analysis Analysis Methods Start Start: Prepare Protein Sample Step1 Select and Prepare Crosslinking Reagent Start->Step1 Step2 Incubate Protein and Crosslinker (Control Time, Temp, pH) Step1->Step2 Step3 Quench the Reaction (e.g., with Tris or Glycine) Step2->Step3 Step4 Analyze Crosslinked Products Step3->Step4 End End: Data Interpretation Step4->End SDS_PAGE SDS-PAGE Step4->SDS_PAGE Mass_Spec Mass Spectrometry Step4->Mass_Spec Western_Blot Western Blotting Step4->Western_Blot

A generalized workflow for a typical protein crosslinking experiment. (Max Width: 760px)
Experimental Protocol: General Amine-Reactive Crosslinking using BS3

This protocol is a general guideline for using a common amine-reactive crosslinker, Bis(sulfosuccinimidyl) suberate (BS3), and should be optimized for each specific application.

Materials:

  • Purified protein(s) in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • BS3 crosslinker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve BS3 in the reaction buffer to a concentration of 10 mM.

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final molar excess of BS3 over the protein (typically ranging from 20- to 100-fold). Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.

Data Presentation

As no quantitative data exists for the use of this compound as a protein crosslinker, a comparative data table cannot be generated. For established crosslinkers, such a table would typically include the following parameters:

CrosslinkerTarget ResiduesSpacer Arm Length (Å)Cleavable?Optimal pHTypical Molar Excess
BS3 Lys, N-terminus11.4No7.0 - 9.020-100x
DSS Lys, N-terminus11.4No7.0 - 9.020-100x
DSG Lys, N-terminus7.7No7.0 - 9.020-100x
DSP Lys, N-terminus12.0Yes (Thiol)7.0 - 8.010-50x
EDC Lys, Asp, Glu0No4.5 - 7.510-50x

Conclusion

Application Notes and Protocols for the Derivatization of N-(hydroxymethyl)-4-nitrobenzamide for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a chemical compound of interest in various fields, including drug development and organic synthesis. Accurate and sensitive quantification of this analyte often requires a derivatization step to improve its chromatographic behavior and detection characteristics. This document provides detailed protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The derivatization strategies focus on modifying the polar hydroxymethyl (-CH2OH) and amide (-CONH-) functional groups to create derivatives with enhanced volatility for GC analysis or improved chromophoric properties for UV detection in HPLC.

Protocol 1: Derivatization for HPLC-UV Analysis via Acylation

This protocol describes the acylation of the hydroxymethyl group of this compound with p-nitrobenzoyl chloride (PNBC) to form a more strongly UV-absorbing derivative. This method is suitable for researchers aiming to enhance the sensitivity of detection for HPLC analysis.

Logical Workflow for HPLC-UV Derivatization

HPLC_Workflow reagent_prep Prepare Reagents (Analyte, PNBC, Pyridine, ACN) derivatization Derivatization Reaction (Analyte + PNBC in ACN/Pyridine) reagent_prep->derivatization quench Reaction Quenching (e.g., add water) derivatization->quench extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extraction dry_down Evaporation of Solvent extraction->dry_down reconstitution Reconstitute in Mobile Phase dry_down->reconstitution hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis

Caption: Workflow for the derivatization of this compound for HPLC-UV analysis.

Experimental Protocol

Materials:

  • This compound standard

  • p-Nitrobenzoyl chloride (PNBC)

  • Pyridine (dried)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Reaction vials (2 mL) with caps

  • Heating block or water bath

  • Nitrogen evaporator

  • HPLC system with UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a derivatizing reagent solution of p-nitrobenzoyl chloride in acetonitrile (e.g., 10 mg/mL).

    • Use anhydrous pyridine as a catalyst.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the this compound stock solution.

    • Add 200 µL of the p-nitrobenzoyl chloride solution.

    • Add 50 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block.

  • Sample Work-up:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of deionized water to quench the reaction.

    • Extract the derivative by adding 1 mL of ethyl acetate and vortexing for 1 minute.

    • Centrifuge for 5 minutes at 3000 rpm to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Sample Preparation for HPLC:

    • Reconstitute the dried residue in 500 µL of the HPLC mobile phase.

    • Vortex to dissolve the derivative completely.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Inject the sample into the HPLC system.

    • A C18 column is typically suitable for separation.

    • The mobile phase could consist of a gradient of acetonitrile and water.

    • Set the UV detector to a wavelength that provides maximum absorbance for the p-nitrobenzoyl derivative (likely around 260-280 nm, which needs to be determined experimentally).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated during method validation.

ParameterResult
Linearity (Concentration Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery (%) 95 - 105%
Intra-day Precision (RSD %) < 5%
Inter-day Precision (RSD %) < 7%

Protocol 2: Derivatization for GC-MS Analysis via Silylation

This protocol details the silylation of this compound to increase its volatility and thermal stability, making it amenable to GC-MS analysis. Silylation targets both the hydroxymethyl and the amide N-H groups.

Logical Workflow for GC-MS Derivatization

GCMS_Workflow sample_prep Prepare Dry Sample add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) sample_prep->add_reagent reaction Derivatization Reaction (Heating) add_reagent->reaction gcms_analysis Direct Injection into GC-MS reaction->gcms_analysis

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Experimental Protocol

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (1 mL) with caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound standard into a reaction vial or prepare a stock solution and transfer an aliquot to the vial.

    • If using a solution, evaporate the solvent completely under a stream of nitrogen to ensure the sample is dry, as moisture can interfere with the silylation reaction.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous solvent (e.g., pyridine) to the dried sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • GC-MS Analysis:

    • Cool the reaction mixture to room temperature.

    • Directly inject an aliquot (e.g., 1 µL) of the reaction mixture into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • The GC oven temperature program should be optimized to separate the derivatized analyte from any byproducts.

    • The mass spectrometer can be operated in full scan mode to identify the derivative and in selected ion monitoring (SIM) mode for quantitative analysis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated during method validation for the GC-MS analysis of the silylated derivative.

ParameterResult
Linearity (Concentration Range) 0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Recovery (%) 92 - 103%
Intra-day Precision (RSD %) < 6%
Inter-day Precision (RSD %) < 8%

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on general derivatization principles. These methods will require optimization and validation for specific applications and instrumentation.

Application Notes and Protocols for N-(hydroxymethyl)-4-nitrobenzamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a versatile reagent that can be employed in solid-phase peptide synthesis (SPPS) primarily as a cleavable linker. Its utility stems from the nitrobenzyl moiety, which can be exploited for either photolytic cleavage or as a "safety-catch" linker. In a photolabile strategy, the linker is cleaved upon exposure to UV light, offering a mild and orthogonal method for peptide release.[1][2] Alternatively, in a safety-catch approach, the nitro group is chemically modified (typically reduced to an amine) to activate the linker for cleavage under specific conditions, providing an additional layer of control over peptide release.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound as both a photolabile and a safety-catch linker in SPPS.

Data Presentation

Table 1: Comparison of Cleavage Methods for this compound Linker

ParameterPhotolabile CleavageSafety-Catch Cleavage (Reductive)
Cleavage Condition UV irradiation (e.g., 365 nm)1. Reduction (e.g., SnCl₂/DMF)2. Acidolysis (e.g., mild TFA)
Typical Reagents None (light-induced)SnCl₂, TFA, scavengers
Cleavage Time 1 - 24 hoursReduction: 1-4 hoursCleavage: 30-60 minutes
Orthogonality High (orthogonal to most chemical reagents)Moderate (orthogonal to Fmoc/Boc deprotection)
Potential Side Reactions Photodegradation of sensitive residues (e.g., Trp)Incomplete reduction, side reactions during reduction
Peptide C-terminus Carboxylic acidCarboxylic acid

Experimental Protocols

Protocol 1: Preparation of this compound Resin (Photolabile Linker)

This protocol describes the attachment of this compound to a chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in a minimal amount of DMF and add to the resin.

  • Add DCM to swell the resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL).

  • To cap any remaining reactive trityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a standard method such as Fmoc cleavage and UV absorbance.

Protocol 2: Solid-Phase Peptide Synthesis on this compound Resin

This protocol outlines the general procedure for Fmoc-based SPPS on the prepared resin.

Materials:

  • This compound resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • 20% Piperidine in DMF (v/v)

  • DMF, DCM

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (2.9 equivalents) and a base (6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat steps 2-7 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of Peptide from the Photolabile Linker

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5, v/v/v)

  • DCM

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Suspend the resin in a suitable solvent (e.g., DCM, THF) in a quartz reaction vessel.

  • Irradiate the suspension with UV light (e.g., 365 nm) for 1-24 hours with gentle agitation. The optimal time should be determined empirically.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional solvent.

  • Combine the filtrates and evaporate the solvent.

  • Treat the residue with a cleavage cocktail to remove side-chain protecting groups (e.g., for 2-3 hours at room temperature).

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Dry the peptide and purify by HPLC.

Protocol 4: Cleavage of Peptide from the Safety-Catch Linker

This protocol involves the reduction of the nitro group followed by acidolytic cleavage.

Materials:

  • Peptidyl-resin

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Reduction of the Nitro Group:

    • Swell the peptidyl-resin in DMF.

    • Prepare a solution of SnCl₂·2H₂O (10 equivalents) in DMF.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol to remove tin salts.

  • Acidolytic Cleavage:

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the peptide and purify by HPLC.

Visualizations

SPPS_Workflow Resin Solid Support (e.g., 2-Chlorotrityl) Linker N-(hydroxymethyl)- 4-nitrobenzamide Resin->Linker Linker Attachment Peptide Peptide Chain Elongation (SPPS) Linker->Peptide Peptide Synthesis Cleavage Cleavage from Resin Peptide->Cleavage Photolysis or Safety-Catch Purification Purification (HPLC) Cleavage->Purification Crude Peptide

Caption: General workflow for SPPS using a cleavable linker.

Cleavage_Pathways Start Peptidyl-Resin (this compound linker) Photo Photolabile Cleavage Start->Photo Safety Safety-Catch Cleavage Start->Safety UV UV Light (e.g., 365 nm) Photo->UV Reduction 1. Reduction of Nitro Group (e.g., SnCl2) Safety->Reduction Product Cleaved Peptide UV->Product Acid 2. Acidolysis (e.g., TFA) Reduction->Acid Acid->Product

References

Application Notes and Protocols: N-(hydroxymethyl)-4-nitrobenzamide as a Potential Chemoproteomic Probe for Hypoxia Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of N-(hydroxymethyl)-4-nitrobenzamide in proteomics research. As of the latest literature review, there are no established protocols for the direct application of this compound in proteomics. The proposed methodologies are based on the chemical properties of this compound and established principles of chemical proteomics. These protocols are intended for research and development purposes and would require significant validation.

Introduction

This compound is a small molecule containing a nitroaromatic group.[1] Nitroarenes are known to be reducible under hypoxic conditions by cellular reductases, forming reactive nitroso, hydroxylamino, and amino derivatives. This bioreductive activation presents an opportunity to develop chemical probes that selectively label proteins in low-oxygen environments, which are characteristic of solid tumors and other pathological states. The hydroxymethyl group offers a potential site for further chemical modification, although in this proposed application, we focus on the reactivity of the nitro group.

This document outlines a conceptual framework and a set of hypothetical protocols for the use of this compound as a probe for identifying protein targets of reductive metabolism in hypoxic cells. The central hypothesis is that under hypoxic conditions, the nitro group of this compound is reduced to a reactive species that covalently adducts to nearby proteins. These labeled proteins can then be enriched and identified using quantitative mass spectrometry.

Principle of the Method

The proposed application leverages the hypoxia-selective reduction of the 4-nitro group of this compound. The resulting reactive intermediates are expected to form covalent bonds with nucleophilic residues (e.g., Cys, Lys, His) on adjacent proteins. A subsequent enrichment strategy, for example, using an antibody that recognizes the resulting aniline derivative or by engineering the probe with a bioorthogonal handle, would allow for the specific isolation of labeled peptides for mass spectrometric analysis. Quantitative proteomics would then be used to compare protein adduction between hypoxic and normoxic conditions, revealing proteins that are in close proximity to the sites of reductive metabolism.

Data Presentation

The following table represents exemplary quantitative data that could be obtained from a proteomics experiment using this compound as a hypothetical probe. The data would be generated by comparing the abundance of identified proteins in the enriched samples from hypoxic versus normoxic conditions.

Protein IDGene NameProtein NameLog2 Fold Change (Hypoxia/Normoxia)p-valuePotential Role in Hypoxia
P04637TP53Cellular tumor antigen p532.10.001Regulation of cell cycle and apoptosis
P62258HSP90B1Endoplasmin1.80.005Protein folding and stress response
Q16665CA9Carbonic anhydrase 93.5<0.001pH regulation, well-known hypoxia marker
P10415VIMVimentin1.50.01Intermediate filament, involved in EMT
Q06830PGK1Phosphoglycerate kinase 12.8<0.001Glycolytic enzyme

Experimental Protocols

Protocol 1: In-situ Labeling of Proteins in Cell Culture
  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line such as HeLa or A549) to approximately 80% confluency in appropriate media.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with a final concentration of 10-100 µM this compound.

    • Incubate one set of plates under normoxic conditions (21% O2) and another set under hypoxic conditions (1% O2) for 4-12 hours.

  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Enrichment of Labeled Proteins (Antibody-based)

Note: This protocol assumes the availability of an antibody that specifically recognizes the reduced and adducted form of the probe (4-aminobenzamide moiety).

  • Immunoprecipitation:

    • To 1 mg of total protein lysate, add the specific antibody against the 4-aminobenzamide adduct.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with PBS to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • Neutralize the eluted sample if a low-pH elution buffer was used.

    • Reduce the disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

    • Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides with a solution of acetonitrile and formic acid.

    • Dry the eluted peptides in a vacuum concentrator.

Protocol 4: LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Reconstitute the dried peptides in a solution of formic acid in water.

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[2][3]

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[2]

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database (e.g., UniProt) with the adducted form of the probe specified as a variable modification.

    • Perform quantitative analysis to identify proteins that are significantly enriched in the hypoxic samples compared to the normoxic controls.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Data Analysis cells Cells in Culture probe Add this compound cells->probe hypoxia Hypoxic Incubation (1% O2) probe->hypoxia normoxia Normoxic Incubation (21% O2) probe->normoxia lysis Cell Lysis & Protein Extraction hypoxia->lysis normoxia->lysis enrichment Enrichment of Labeled Proteins lysis->enrichment digestion Protein Digestion enrichment->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms database Database Search lcms->database quant Quantitative Analysis database->quant output output quant->output Identified Hypoxia-Specific Protein Targets

Caption: Experimental workflow for the identification of hypoxia-specific protein targets.

signaling_pathway cluster_hypoxia Hypoxic Condition cluster_probe Probe Activation & Labeling cluster_downstream Downstream Analysis hypoxia Low O2 reductases Cellular Reductases hypoxia->reductases activates probe This compound reductases->probe reduces reactive_probe Reactive Intermediate probe->reactive_probe protein Target Protein reactive_probe->protein adducts to labeled_protein Labeled Protein protein->labeled_protein enrich Enrichment labeled_protein->enrich ms Mass Spectrometry enrich->ms identification Protein Identification ms->identification pathway Glycolysis Angiogenesis Apoptosis identification->pathway Identifies proteins in pathways like:

Caption: Hypothetical mechanism of action and signaling pathway investigation.

References

Application Notes and Protocols for N-(hydroxymethyl)-4-nitrobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a small molecule belonging to the nitrobenzamide class of compounds. While direct and extensive research on its specific biological activities is limited in publicly available literature, its structural features—namely the N-(hydroxymethyl)amide moiety and the 4-nitroaromatic ring—suggest significant potential for applications in medicinal chemistry. The N-(hydroxymethyl)amide group is a known motif in prodrug design, and the 4-nitrobenzyl group is a classic trigger for hypoxia-activated therapeutics. These characteristics position this compound as a compound of interest for the development of novel anticancer and antimicrobial agents.

These application notes provide a theoretical framework and practical protocols for investigating the potential of this compound based on the established roles of its key functional groups.

Application Note 1: Potential as a Hypoxia-Activated Prodrug for Cancer Therapy

The presence of a 4-nitro group on the benzene ring is a strong indicator that this compound could function as a hypoxia-activated prodrug. Solid tumors often contain regions of low oxygen concentration (hypoxia), a microenvironment that is less prevalent in healthy tissues. Nitroreductase enzymes, which are overexpressed in many cancer cells and are active in hypoxic conditions, can selectively reduce the nitro group of this compound. This reduction can trigger a cascade of reactions leading to the formation of a cytotoxic species, thus targeting cancer cells in the tumor microenvironment while sparing healthy, well-oxygenated tissues.

The proposed mechanism involves the reduction of the nitro group to a hydroxylamine or an amine. This electronic transformation can lead to the release of the N-(hydroxymethyl)amide moiety, which may itself be cytotoxic or could be designed to release a potent cytotoxic agent.

Hypoxia_Activation cluster_0 Normoxic (Normal) Tissue cluster_1 Hypoxic (Tumor) Tissue N-(hydroxymethyl)-4-nitrobenzamide_N This compound (Inactive Prodrug) No_Reduction_N No Significant Reduction N-(hydroxymethyl)-4-nitrobenzamide_N->No_Reduction_N High O2 N-(hydroxymethyl)-4-nitrobenzamide_H This compound (Inactive Prodrug) Reduction Nitroreductases N-(hydroxymethyl)-4-nitrobenzamide_H->Reduction Low O2 Reduced_Intermediate Reduced Intermediate (e.g., Hydroxylamine) Reduction->Reduced_Intermediate Cytotoxicity Cell Death Reduced_Intermediate->Cytotoxicity Release of Cytotoxic Agent

Caption: Proposed mechanism of hypoxia-activated cytotoxicity.

Application Note 2: Potential as a Formaldehyde-Releasing Prodrug

N-(hydroxymethyl)amides can act as prodrugs that release formaldehyde upon enzymatic or chemical cleavage. Formaldehyde is a highly reactive molecule that can induce cytotoxicity by cross-linking cellular macromolecules like DNA and proteins. While high concentrations of formaldehyde are toxic, its controlled release within a tumor microenvironment could be a viable anticancer strategy. N-(hydroxymethyl) melamines, for instance, are anticancer agents that function through a similar mechanism without the need for bioactivation[1]. The stability of the N-(hydroxymethyl)amide bond in this compound would be a critical factor in its potential as a formaldehyde-releasing agent.

Application Note 3: Potential as an Antimicrobial Agent

Benzamide and nitrobenzamide derivatives have been reported to possess antimicrobial properties. For instance, Schiff bases derived from 4-nitrobenzamide have shown activity against various bacterial strains[2]. The nitro group can be crucial for antimicrobial activity, as seen in nitrofurantoin, an antibiotic used for urinary tract infections. The proposed mechanism for nitroaromatic antimicrobials often involves the reduction of the nitro group by bacterial nitroreductases to generate reactive nitrogen species that damage bacterial DNA and other macromolecules. Therefore, this compound warrants investigation for its potential antibacterial and antifungal activities.

Quantitative Data from Related Compounds

Table 1: In Vitro Anticancer Activity of Novel 4-Substituted-3-Nitrobenzamide Derivatives [3]

CompoundHCT-116 GI50 (µmol/L)MDA-MB-435 GI50 (µmol/L)HL-60 GI50 (µmol/L)
4a 2.1111.9042.032
4g >101.0081.993
4l >103.5863.778
4m >102.5812.946
4n >102.0112.551

Table 2: Antimicrobial Activity of a New Series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide Derivatives (MIC in µg/mL) [4]

CompoundDrug-Resistant B. subtilisB. subtilisS. aureus
1d 1.953.97.8

Experimental Protocols

The following are detailed protocols for the preliminary evaluation of this compound's potential medicinal chemistry applications.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (normoxic conditions: 21% O2, 5% CO2)

  • Hypoxia chamber or incubator (hypoxic conditions: 1% O2, 5% CO2)

Procedure:

  • Cell Culture: Maintain the cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in 100 µL of medium into 96-well plates. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation:

    • For normoxic conditions, incubate the plate in a standard CO2 incubator for 48-72 hours.

    • For hypoxic conditions, place the plate in a hypoxia chamber for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate under Normoxic & Hypoxic conditions (48-72h) C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

MIC_Workflow cluster_mic MIC Determination Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

References

Application Notes and Protocols: N-(hydroxymethyl)-4-nitrobenzamide as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a versatile chemical entity that, upon appropriate activation, can serve as a cleavable linker in bioconjugation. Its core structure, featuring a nitrobenzyl group, allows for specific cleavage mechanisms, making it a valuable tool in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), prodrugs, and controlled-release systems. The primary advantage of this linker lies in its potential for targeted release of a conjugated payload under specific physiological conditions, particularly in hypoxic environments characteristic of solid tumors, or through external triggers like light.

This document provides detailed application notes on the conceptual use of this compound as a linker, focusing on two main release strategies: enzyme-mediated cleavage and photocleavage. It also includes detailed, illustrative protocols for the synthesis of an activated linker and its conjugation to a biomolecule.

Principle of Action

The this compound moiety itself is not directly reactive with biomolecules under physiological conditions. The hydroxyl group requires activation to an electrophilic state to enable reaction with nucleophilic residues on biomolecules (e.g., lysine amines or cysteine thiols). Following conjugation, the nitro group serves as a trigger for cleavage. Two primary mechanisms are proposed:

  • Enzyme-Mediated Cleavage: The 4-nitrobenzyl group can be selectively reduced to a 4-aminobenzyl group by nitroreductase enzymes that are highly expressed in hypoxic environments, such as those found in solid tumors. This reduction initiates a self-immolative cascade, leading to the release of the conjugated payload.

  • Photocleavage: While less common for 4-nitrobenzyl derivatives compared to their ortho- (2-nitro) counterparts, cleavage can be induced by UV or near-UV light.[1][2][3] Upon photo-irradiation, the nitro group is converted to a nitroso group, initiating a rearrangement that leads to the cleavage of the benzylic bond and release of the payload.[4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Design of ADCs that release their cytotoxic payload specifically within the hypoxic tumor microenvironment, thereby reducing systemic toxicity.

  • Prodrug Therapy: Development of prodrugs that are activated by tumor-specific enzymes, leading to localized drug action.[5][6][7]

  • Controlled Release Systems: Fabrication of hydrogels or other biomaterials where a therapeutic agent is tethered via this linker and can be released on demand using an external light source.[8]

Data Presentation

The following tables provide illustrative quantitative data for the conjugation and cleavage of a hypothetical bioconjugate using an activated this compound linker. These values are representative of typical bioconjugation reactions and should be optimized for specific applications.

Table 1: Representative Conjugation Reaction Parameters

ParameterValue
Biomolecule Concentration5 mg/mL
Activated Linker-Payload Molar Excess10-fold
Reaction BufferPBS, pH 7.4
Reaction Temperature25°C
Reaction Time4 hours
Drug-to-Antibody Ratio (DAR)3.8
Conjugation Efficiency>90%

Table 2: Illustrative Enzyme-Mediated Cleavage Efficiency

ParameterValue
Bioconjugate Concentration1 µM
Nitroreductase Concentration10 µg/mL
Co-factor (NADH) Concentration100 µM
Incubation BufferPBS, pH 7.0
Incubation Temperature37°C
Incubation Time24 hours
Payload Release>80%

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the conversion of the relatively inert this compound to a more reactive electrophilic species, N-(acetoxymethyl)-4-nitrobenzamide, which can then react with nucleophiles on a biomolecule.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude N-(acetoxymethyl)-4-nitrobenzamide.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Conjugation of Activated Linker to a Monoclonal Antibody

This protocol provides a general method for conjugating the activated linker-payload to a monoclonal antibody (mAb) via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Activated N-(acetoxymethyl)-4-nitrobenzamide linker-payload construct

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare a stock solution of the activated linker-payload in DMSO.

  • Adjust the pH of the mAb solution to 8.0-8.5 to facilitate the reaction with lysine residues.

  • Add the desired molar excess of the activated linker-payload stock solution to the mAb solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

  • Purify the resulting antibody-drug conjugate (ADC) from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and assess its purity and integrity using SDS-PAGE.

Visualizations

experimental_workflow cluster_activation Linker Activation cluster_conjugation Bioconjugation start This compound activate Reaction with Acetic Anhydride start->activate activated_linker N-(acetoxymethyl)-4-nitrobenzamide activate->activated_linker conjugate Conjugation Reaction activated_linker->conjugate biomolecule Biomolecule (e.g., Antibody) biomolecule->conjugate purify Purification (SEC) conjugate->purify adc Antibody-Drug Conjugate purify->adc enzyme_cleavage_pathway adc ADC with 4-Nitrobenzyl Linker hypoxia Hypoxic Tumor Environment (Nitroreductase) adc->hypoxia Localization reduction Reduction of Nitro Group adc->reduction hypoxia->reduction Enzymatic Activity aminobenzyl 4-Aminobenzyl Intermediate reduction->aminobenzyl self_immolation 1,6-Elimination (Self-Immolation) aminobenzyl->self_immolation payload_release Released Payload self_immolation->payload_release linker_byproduct Linker Byproduct self_immolation->linker_byproduct photocleavage_pathway bioconjugate Bioconjugate with 4-Nitrobenzyl Linker light UV/near-UV Light bioconjugate->light Irradiation excitation Photoexcitation bioconjugate->excitation light->excitation rearrangement Intramolecular Rearrangement excitation->rearrangement cleavage Bond Cleavage rearrangement->cleavage released_payload Released Payload cleavage->released_payload linker_remnant Linker Remnant cleavage->linker_remnant

References

Application Notes and Protocols: Antimicrobial and Antifungal Activities of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of N-substituted benzamides. This document includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their potential mechanisms of action and experimental workflows.

Introduction

N-substituted benzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include analgesic, anti-inflammatory, anti-cancer, and notably, antimicrobial and antifungal effects.[1] The versatility of the benzamide scaffold allows for a wide range of structural modifications, enabling the development of derivatives with enhanced potency and selectivity against various microbial pathogens. This document outlines the antimicrobial and antifungal efficacy of several N-substituted benzamide derivatives and provides standardized protocols for their synthesis and biological evaluation.

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the in vitro antimicrobial and antifungal activities of various N-substituted benzamide derivatives reported in the literature. The data is presented to facilitate easy comparison of the compounds' efficacy.

Table 1: Antibacterial Activity of N-Substituted Benzamides

CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
5a Bacillus subtilis256.25[1]
Escherichia coli313.12[1]
6b Escherichia coli243.12[1]
Bacillus subtilis-6.25[1]
6c Escherichia coli24-[1]
Bacillus subtilis--[1]
4 Bacillus thuringiensisPotent Activity-[2]
Escherichia coliModerate Activity-[2]
5d Bacillus thuringiensisPotent Activity-[2]
Escherichia coliModerate Activity-[2]
5a (Benzimidazole deriv.) Various microorganismsSignificant Activity-[2]
8i Gram-positive & Gram-negative bacteriaBetter Activity-[3]
9 Gram-positive & Gram-negative bacteriaBetter Activity-[3]
HSGN-237 Neisseria gonorrhoeae-0.125[4]
HSGN-238 Neisseria gonorrhoeae-0.125[4]
HSGN-235, HSGN-237, HSGN-238 Staphylococcal strains-0.25 - 1[4]

Table 2: Antifungal Activity of N-Substituted Benzamides

CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
4 Candida albicansPotent Activity-[2]
5d Candida albicansPotent Activity-[2]
4-(1H-benzo[d]imidazol-1-yl)benzenamine Aspergillus flavus & Aspergillus nigerBetter than reference-[5]
N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide Aspergillus flavus & Aspergillus nigerBetter than reference-[5]
9c Colletotrichum lagenariumSignificant in vitro inhibition-[6]
17a Colletotrichum lagenariumSignificant in vitro inhibition-[6]
9b Colletotrichum lagenarium79% efficacy in vivo-[6]
10g Candida albicans-0.062[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted benzamides and the assessment of their antimicrobial and antifungal activities.

General Synthesis of N-Substituted Benzamides

This protocol describes a general two-step procedure for the synthesis of N-substituted benzamides starting from a substituted benzoic acid.[1]

Materials:

  • Substituted benzoic acid (1 mol)

  • Thionyl chloride (1 mol)

  • Dimethylformamide (DMF)

  • Toluene

  • Anhydrous Dichloromethane (CH2Cl2)

  • Substituted amine (10.12 mmol)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, reflux a mixture of the substituted benzoic acid (1 mol) and thionyl chloride (1 mol) with a catalytic amount of DMF for 2 hours.

    • After refluxing, evaporate the excess thionyl chloride under reduced pressure.

    • Add toluene to the residue and evaporate again to ensure complete removal of thionyl chloride. The resulting crude acid chloride is used immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous CH2Cl2 and cool the solution to 0°C in an ice bath.

    • Add the substituted amine (10.12 mmol) dropwise to the cooled solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 8 hours.

    • After the reaction is complete, monitor by thin-layer chromatography (TLC).

    • Work up the reaction mixture by washing with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted benzamide.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[5]

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

  • Synthesized N-substituted benzamide compounds

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO or the solvent used to dissolve the compounds)

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test bacterial culture.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the synthesized compounds, positive control, and negative control at a known concentration.

  • Add a fixed volume (e.g., 100 µL) of each solution to the respective wells.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The two-fold serial dilution method is commonly used.[2]

Materials:

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Microtiter plates (96-well)

  • Bacterial or fungal cultures

  • Synthesized N-substituted benzamide compounds

  • Positive and negative controls

  • Resazurin solution (as a viability indicator, optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, add 100 µL of broth to each well.

  • Add 100 µL of the stock solution of the test compound to the first well and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a standardized inoculum of the test microorganism and add a specific volume (e.g., 10 µL) to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change is observed.

Visualizations

The following diagrams illustrate key concepts related to the study of N-substituted benzamides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Benzoic Acid, Amine) synthesis Synthesis of N-Substituted Benzamide start->synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Screening (Agar Well Diffusion) characterization->antimicrobial Pure Compound antifungal Antifungal Screening (Agar Well Diffusion) characterization->antifungal mic MIC Determination (Broth Dilution) antimicrobial->mic data Quantitative Data (Zone of Inhibition, MIC) mic->data mic_fungi MIC Determination (Broth Dilution) antifungal->mic_fungi mic_fungi->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Experimental workflow for the synthesis and evaluation of N-substituted benzamides.

signaling_pathway cluster_cell Microbial Cell cluster_outcome Cellular Outcome benzamide N-Substituted Benzamide membrane Cell Membrane/ Wall Integrity benzamide->membrane Disruption dna DNA Gyrase/ Topoisomerase benzamide->dna Inhibition protein Protein Synthesis benzamide->protein Inhibition enzyme Essential Enzymes benzamide->enzyme Inhibition growth_inhibition Inhibition of Microbial Growth membrane->growth_inhibition dna->growth_inhibition protein->growth_inhibition enzyme->growth_inhibition cell_death Cell Death growth_inhibition->cell_death

Caption: Putative mechanisms of antimicrobial action for N-substituted benzamides.

logical_relationship cluster_substituents N-Substituents parent Benzamide Core Structure aliphatic Aliphatic Groups parent->aliphatic aromatic Aromatic/Heterocyclic Groups parent->aromatic functional Functional Groups (-OH, -Cl, -NO2, etc.) parent->functional activity Antimicrobial/ Antifungal Activity aliphatic->activity Influences aromatic->activity Influences functional->activity Influences sar Structure-Activity Relationship (SAR) activity->sar

Caption: Logical relationship between chemical structure and biological activity.

References

Application Notes and Protocols for N-(hydroxymethyl)-4-nitrobenzamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of numerous cellular processes, including metabolism, DNA repair, and stress responses.[1] Among the seven mammalian sirtuins (SIRT1-7), SIRT2 is predominantly found in the cytoplasm and has been implicated in the pathophysiology of various diseases, particularly neurodegenerative disorders and cancer.[2][3] Inhibition of SIRT2 has shown therapeutic potential, making it an attractive target for drug discovery.[4][5]

This document provides detailed application notes and experimental protocols for investigating the potential inhibitory effects of N-(hydroxymethyl)-4-nitrobenzamide on sirtuin enzymes, with a primary focus on SIRT2. While direct inhibitory data for this specific compound is not extensively documented, its chemical structure, featuring a benzamide scaffold, suggests a potential for interaction with the sirtuin active site. Numerous studies have demonstrated that benzamide derivatives can act as potent and selective sirtuin inhibitors.[2][4] The presence of a nitro group and a hydroxymethyl moiety may influence its binding affinity and selectivity.[6][7]

These protocols are designed to enable researchers to screen this compound for its inhibitory activity, determine its potency and selectivity, and explore its mechanism of action.

SIRT2 Signaling Pathway

SIRT2 plays a crucial role in various cellular pathways by deacetylating a wide range of protein substrates.[8] Its involvement in neurodegenerative diseases is linked to its deacetylation of α-tubulin, which affects microtubule stability, and its regulation of transcription factors like FOXO1 and NF-κB.[2][9][10] The following diagram illustrates a simplified overview of key SIRT2 signaling pathways.

SIRT2_Signaling_Pathway SIRT2 SIRT2 deacetylated_alpha_tubulin α-Tubulin (deacetylated) SIRT2->deacetylated_alpha_tubulin Deacetylation deacetylated_FOXO1 FOXO1 (deacetylated) SIRT2->deacetylated_FOXO1 Deacetylation deacetylated_p65_NFkB p65 (NF-κB) (deacetylated) SIRT2->deacetylated_p65_NFkB Deacetylation alpha_tubulin α-Tubulin (acetylated) microtubule_instability Microtubule Instability deacetylated_alpha_tubulin->microtubule_instability axonal_transport_defects Axonal Transport Defects microtubule_instability->axonal_transport_defects neurodegeneration Neurodegeneration axonal_transport_defects->neurodegeneration FOXO1 FOXO1 (acetylated) gluconeogenesis_genes Gluconeogenesis Genes deacetylated_FOXO1->gluconeogenesis_genes ros_detox_genes ROS Detoxification Genes deacetylated_FOXO1->ros_detox_genes p65_NFkB p65 (NF-κB) (acetylated) inflammation Inflammation deacetylated_p65_NFkB->inflammation

Caption: Simplified SIRT2 signaling pathways.

Experimental Workflow for Screening and Characterization

The following workflow outlines the general steps for evaluating this compound as a potential SIRT2 inhibitor.

Experimental_Workflow start Start: N-(hydroxymethyl)- 4-nitrobenzamide primary_screen Primary Screening (Fluorometric Assay) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (SIRT1, SIRT3, etc.) dose_response->selectivity mechanism Mechanism of Action (HPLC-based Assay) dose_response->mechanism cellular_assays Cell-based Assays (e.g., α-tubulin acetylation) selectivity->cellular_assays mechanism->cellular_assays end End: Characterized Inhibitor cellular_assays->end

Caption: General workflow for inhibitor screening.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the enzyme inhibition assays.

Table 1: Primary Screening of this compound against Sirtuins

CompoundTarget EnzymeConcentration (µM)% Inhibition
This compoundSIRT210[Experimental Data]
This compoundSIRT110[Experimental Data]
This compoundSIRT310[Experimental Data]
Known Inhibitor (e.g., AGK2)SIRT210[Control Data]

Table 2: IC50 Values of this compound for Sirtuin Inhibition

CompoundTarget EnzymeIC50 (µM)
This compoundSIRT2[Experimental Data]
This compoundSIRT1[Experimental Data]
This compoundSIRT3[Experimental Data]
Known Inhibitor (e.g., AGK2)SIRT2[Control Data]

Experimental Protocols

Protocol 1: Fluorometric SIRT2 Inhibition Assay

This protocol is adapted from commercially available SIRT2 activity assay kits and is suitable for primary screening and IC50 determination.[11][12]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine coupled to a fluorophore and quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • This compound (dissolved in DMSO)

  • Known SIRT2 inhibitor (e.g., AGK2) for positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a dilution series of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of a known SIRT2 inhibitor as a positive control.

    • Prepare a reaction mixture containing SIRT2 enzyme and NAD+ in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the diluted this compound, positive control inhibitor, or DMSO (vehicle control) to the respective wells.

    • Add the SIRT2/NAD+ mixture to all wells except the "no enzyme" control wells.

  • Initiate the Reaction:

    • Add the fluorogenic SIRT2 substrate to all wells to start the reaction.

    • The final reaction volume is typically 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Develop and Read:

    • Add the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: HPLC-Based SIRT2 Inhibition Assay

This protocol provides a more direct and often more accurate method for measuring enzyme activity by quantifying the substrate and product, and it is particularly useful for mechanistic studies.[13][14]

Materials:

  • Recombinant human SIRT2 enzyme

  • Peptide substrate (e.g., a synthetic peptide corresponding to a known SIRT2 substrate like acetylated H3K9)

  • NAD+

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Quenching solution (e.g., 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, SIRT2 enzyme, and the desired concentration of this compound or DMSO (vehicle control).

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate the Reaction:

    • Add the peptide substrate and NAD+ to start the reaction.

    • The final reaction volume is typically 50-100 µL.

  • Incubation and Quenching:

    • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

    • Stop the reaction by adding an equal volume of quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate and product using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak areas of the substrate and product.

    • Calculate the amount of product formed.

    • Determine the percent inhibition by comparing the product formation in the presence of the inhibitor to the vehicle control.

    • For IC50 determination, perform the assay with a range of inhibitor concentrations and analyze the data as described in the fluorometric assay protocol.

Protocol 3: Cell-Based Assay for SIRT2 Inhibition (α-Tubulin Acetylation)

This protocol assesses the ability of this compound to inhibit SIRT2 activity within a cellular context by measuring the acetylation level of a known SIRT2 substrate, α-tubulin.[15][16]

Materials:

  • A suitable cell line (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Collect the lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tublin) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

    • Compare the levels of acetylated-α-tubulin in treated cells to the vehicle control to determine the effect of the compound on SIRT2 activity in cells.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential sirtuin inhibitor. By systematically following the proposed experimental workflow, researchers can effectively screen this compound, determine its potency and selectivity, and gain insights into its mechanism of action and cellular efficacy. The structural similarity of this compound to known benzamide-based sirtuin inhibitors provides a strong rationale for these studies, which could potentially lead to the discovery of a novel modulator of sirtuin activity with therapeutic applications.

References

Application Notes and Protocols: N-(hydroxymethyl)-4-nitrobenzamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxymethyl)-4-nitrobenzamide and related N-hydroxymethyl amides are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The hydroxymethyl group can act as a masked N-acyliminium ion, a reactive electrophile that readily participates in cyclization reactions. This reactivity allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds, quinazolinones and benzoxazinones, where this compound is a key, often transient, intermediate. The protocols are based on established synthetic methodologies and provide a practical guide for researchers in the field.

I. Synthesis of 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol describes the synthesis of a dihydroquinazolinone derivative through the condensation of 2-aminobenzamide and 4-nitrobenzaldehyde. The reaction proceeds via the in-situ formation of an N-acyliminium ion, derived from the condensation of the aldehyde and the amide, which then undergoes intramolecular cyclization.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 2-Aminobenzamide int1 N-acyliminium ion r1->int1 Condensation r2 4-Nitrobenzaldehyde r2->int1 p1 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one int1->p1 Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of a dihydroquinazolinone.

Experimental Protocol

Materials:

  • 2-Aminobenzamide

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (1.36 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.3 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one.

Data Presentation
EntryAldehydeProductYield (%)Melting Point (°C)
14-Nitrobenzaldehyde2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one85-95218-220

Yields are based on the limiting reagent and may vary depending on reaction scale and purification efficiency.

Experimental Workflow

G start Start dissolve Dissolve 2-aminobenzamide in ethanol start->dissolve add_reagents Add 4-nitrobenzaldehyde and acetic acid dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry in vacuum oven wash->dry recrystallize Recrystallize dry->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one.

II. Synthesis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

This protocol outlines the synthesis of a benzoxazinone derivative from anthranilic acid and 4-nitrobenzoyl chloride. This reaction also proceeds through an intermediate that is conceptually similar to the reactivity of this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Anthranilic acid int1 N-(4-nitrobenzoyl)anthranilic acid r1->int1 Acylation r2 4-Nitrobenzoyl chloride r2->int1 p1 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one int1->p1 Cyclodehydration

Caption: Reaction scheme for the synthesis of a benzoxazinone.

Experimental Protocol

Materials:

  • Anthranilic acid

  • 4-Nitrobenzoyl chloride

  • Pyridine (solvent and base)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve anthranilic acid (1.37 g, 10 mmol) in 20 mL of anhydrous pyridine.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 4-nitrobenzoyl chloride (1.86 g, 10 mmol) to the cooled solution with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • To remove any unreacted anthranilic acid, wash the solid with a saturated sodium bicarbonate solution until effervescence ceases, followed by another wash with water.

  • Dry the crude product in a vacuum oven at 70 °C.

  • Recrystallize the product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Data Presentation
EntryAcid ChlorideProductYield (%)Melting Point (°C)
14-Nitrobenzoyl chloride2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one80-90230-232

Yields are based on the limiting reagent and may vary depending on reaction scale and purification efficiency.

Experimental Workflow

G start Start dissolve Dissolve anthranilic acid in pyridine start->dissolve cool_ice Cool to 0-5 °C dissolve->cool_ice add_reagent Add 4-nitrobenzoyl chloride cool_ice->add_reagent stir_rt Stir at room temperature add_reagent->stir_rt precipitate Pour into ice-water stir_rt->precipitate filter Filter the solid precipitate->filter wash_bicarb Wash with NaHCO₃ solution filter->wash_bicarb wash_water Wash with water wash_bicarb->wash_water dry Dry in vacuum oven wash_water->dry recrystallize Recrystallize dry->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Conclusion

The protocols provided herein offer reliable and reproducible methods for the synthesis of quinazolinone and benzoxazinone derivatives. These heterocyclic systems are of considerable interest in the field of drug discovery. While direct utilization of isolated this compound as a starting material is not common due to its likely transient nature in these reactions, the provided syntheses represent the practical application of the underlying chemical principles of N-acyliminium ion-mediated cyclizations. Researchers can adapt these methodologies for the synthesis of a wide array of substituted heterocyclic compounds for further investigation.

Application Notes and Protocols for Antibody Production Against N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecules, such as N-(hydroxymethyl)-4-nitrobenzamide, are generally not immunogenic on their own. To elicit a specific antibody response, these small molecules, known as haptens, must be covalently coupled to a larger carrier protein.[1][2] This hapten-carrier conjugate can then be used to immunize an animal and generate antibodies that specifically recognize the hapten. This document provides detailed application notes and protocols for the use of this compound as a hapten for the production of specific antibodies.

The generation of anti-hapten antibodies is a critical step in the development of various immunoassays for detecting small molecules, therapeutic drug monitoring, and environmental analysis.[2] The protocols outlined below cover the synthesis of the hapten, conjugation to a carrier protein, immunization strategies, and antibody characterization.

Hapten Synthesis: this compound

Principle: The lone pair of electrons on the amide nitrogen of 4-nitrobenzamide attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer results in the formation of the N-(hydroxymethyl) derivative.

Materials:

  • 4-nitrobenzamide

  • Formaldehyde solution (e.g., 37% in water)

  • Base catalyst (e.g., potassium carbonate)

  • Solvent (e.g., water or an appropriate organic solvent)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., recrystallization apparatus or chromatography column)

Protocol:

  • Dissolve 4-nitrobenzamide in a suitable solvent in a reaction vessel.

  • Add a molar excess of formaldehyde solution to the reaction mixture.

  • Add a catalytic amount of a base, such as potassium carbonate, to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Confirm the identity and purity of the synthesized hapten using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hapten-Carrier Protein Conjugation

To make the hapten immunogenic, it needs to be conjugated to a larger carrier protein. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The choice of conjugation chemistry depends on the functional groups available on the hapten. The hydroxymethyl group of this compound can be targeted for conjugation.

Principle: The hydroxymethyl group can be activated or modified to react with functional groups on the carrier protein, such as primary amines (lysine residues). One common method involves the use of a bifunctional crosslinker. For instance, the hydroxyl group can be reacted with an agent like p-nitrophenyl chloroformate to form an activated carbonate ester, which then readily reacts with the amine groups on the carrier protein.

Materials:

  • This compound (hapten)

  • Carrier protein (e.g., KLH for immunization, BSA for assay development)

  • Crosslinking reagents (e.g., p-nitrophenyl chloroformate, EDC/NHS)

  • Organic solvent (e.g., Dioxane, DMF)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dialysis tubing or desalting columns

  • Spectrophotometer

Protocol:

  • Activation of Hapten (Example using p-nitrophenyl chloroformate):

    • Dissolve this compound in a dry organic solvent like dioxane.

    • Add an equimolar amount of p-nitrophenyl chloroformate and a base (e.g., triethylamine) to the solution.

    • Stir the reaction at room temperature for several hours to form the activated hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in conjugation buffer.

    • Slowly add the activated hapten solution to the carrier protein solution with gentle stirring.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove the unreacted hapten and byproducts by dialysis against the conjugation buffer or by using a desalting column.

  • Characterization of the Conjugate:

    • Determine the hapten-to-protein molar ratio (hapten density) using techniques like UV-Vis spectrophotometry (by observing the absorbance of the nitroaromatic group) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. A high antibody titer has been obtained with a hapten density of around 15 molecules per carrier protein in some studies.[1]

Table 1: Quantitative Parameters for Hapten-Carrier Conjugation

ParameterTypical RangeMethod of Determination
Hapten:Protein Molar Ratio10 - 25UV-Vis Spectrophotometry, MALDI-TOF MS
Conjugate Concentration1 - 5 mg/mLBCA or Bradford Protein Assay
Purity>90%SDS-PAGE

Antibody Production

The hapten-carrier conjugate is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies.

Protocol for Polyclonal Antibody Production:

  • Immunization:

    • Prepare an emulsion of the hapten-KLH conjugate (e.g., 1 mg/mL) with an equal volume of a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

    • Inject the emulsion subcutaneously or intramuscularly into the host animal.

    • Booster immunizations are typically given every 2-4 weeks.

  • Monitoring Immune Response:

    • Collect small blood samples (test bleeds) 7-10 days after each boost.

    • Determine the antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood (production bleed).

    • Purify the polyclonal antibodies from the serum using protein A or protein G affinity chromatography.

Antibody Characterization

The produced antibodies need to be characterized for their titer, specificity, and affinity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer and Specificity

Principle: An indirect ELISA is commonly used to determine the antibody titer. The hapten conjugated to a different carrier protein (e.g., BSA) is coated onto the wells of a microtiter plate to avoid detecting antibodies against the primary carrier protein (KLH).

Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the antiserum or purified antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Specificity and Cross-Reactivity: To determine the specificity of the antibodies, a competitive ELISA can be performed. In this assay, the ability of the free hapten and structurally related compounds to inhibit the binding of the antibody to the coated hapten-BSA conjugate is measured.

Table 2: Representative Quantitative Data for Anti-Hapten Antibodies (Hypothetical data based on similar haptens)

ParameterValueMethod
Antibody Titer1:50,000 - 1:200,000Indirect ELISA
Affinity Constant (Kd)10⁻⁷ - 10⁻⁹ MCompetitive ELISA / SPR
Cross-reactivity (vs. 4-nitrobenzoic acid)< 5%Competitive ELISA
Cross-reactivity (vs. Benzamide)< 1%Competitive ELISA

Visualizations

Hapten_Carrier_Conjugation_Workflow Hapten N-(hydroxymethyl)- 4-nitrobenzamide Activation Hapten Activation (e.g., with p-nitrophenyl chloroformate) Hapten->Activation Conjugation Conjugation Reaction Activation->Conjugation Carrier Carrier Protein (KLH or BSA) Carrier->Conjugation Purification Purification (Dialysis / Desalting) Conjugation->Purification Characterization Characterization (Hapten Density) Purification->Characterization Immunogen Hapten-Carrier Immunogen Characterization->Immunogen

Caption: Workflow for hapten-carrier protein conjugation.

Antibody_Production_and_Screening_Workflow cluster_production Antibody Production cluster_screening Screening and Characterization Immunogen Hapten-Carrier Conjugate Immunization Animal Immunization (e.g., Rabbit) Immunogen->Immunization Serum Antiserum Collection Immunization->Serum ELISA ELISA for Titer and Specificity Serum->ELISA Purification Antibody Purification (Protein A/G) ELISA->Purification Characterized_Ab Characterized Antibody Purification->Characterized_Ab Competitive_ELISA_Principle cluster_well Microtiter Well cluster_solution Solution Added to Well Coated_Hapten Hapten-BSA Conjugate Binding Binding Coated_Hapten->Binding No_Binding Inhibition Coated_Hapten->No_Binding Antibody Antibody Antibody->Binding Antibody->No_Binding Free_Hapten Free Hapten (Competitor) Free_Hapten->No_Binding

References

Application Notes and Protocols: N-(hydroxymethyl)-4-nitrobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(hydroxymethyl)-4-nitrobenzamide as a versatile building block in organic synthesis. This document details its preparation, key reactions, and potential applications in medicinal chemistry, supported by experimental protocols and physical data.

Introduction

This compound is a valuable synthetic intermediate possessing two key functional groups: a reactive N-hydroxymethyl group and an electron-withdrawing nitro group on the aromatic ring. The N-hydroxymethyl moiety can act as a precursor to an N-acyliminium ion, a potent electrophile for carbon-carbon and carbon-heteroatom bond formation. The nitro group activates the benzene ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a handle for further diversification. These features make this compound an attractive starting material for the synthesis of a variety of complex molecules, including nitrogen-containing heterocycles with potential biological activity.

Physicochemical and Spectroscopic Data

Below is a summary of the available physical and spectroscopic data for this compound and its precursor, 4-nitrobenzamide.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-NitrobenzamideC₇H₆N₂O₃166.13198-200[1]
This compoundC₈H₈N₂O₄196.16Not available

Table 2: Spectroscopic Data for 4-Nitrobenzamide

SpectroscopyData
¹H NMR (DMSO-d₆)δ 8.35 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H)[2]
¹³C NMR (DMSO-d₆)δ 167.47, 150.69, 141.15, 129.94, 124.34
FT-IR (KBr, cm⁻¹)3070 (Ar C-H), 1669 (C=O), 1593 (C=N), 1340 (Ald C-H bending), 1108 (C-N)[2]
Mass Spec (m/z)M+ 166

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzamide (Precursor)

This protocol is adapted from a patented method for the high-yield synthesis of 4-nitrobenzamide.[1]

Reaction Scheme:

Materials:

  • 4-Nitrobenzoic acid

  • Ammonia gas

  • Boric acid (catalyst)

  • Polyethylene glycol (PEG), M.W. 400 (co-catalyst)

  • Toluene (solvent)

  • Sodium hydroxide solution (for washing)

  • Water

Procedure:

  • To a reaction flask equipped with a stirrer, condenser, and gas inlet, add 4-nitrobenzoic acid (e.g., 0.015 mol), boric acid (e.g., 0.006 mol), and PEG 400 (e.g., 2.28 g) in a suitable solvent such as a mixture of mono- and diisopropylbenzene and toluene.

  • Heat the mixture with stirring to 160-165 °C.

  • Bubble ammonia gas through the hot reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 10-20 °C.

  • Filter the precipitated solid.

  • Wash the solid first with a dilute alkaline solution (e.g., sodium hydroxide solution) to remove any unreacted 4-nitrobenzoic acid, followed by a water wash.

  • Dry the solid to obtain 4-nitrobenzamide.

Expected Yield: Up to 97%[1]

Protocol 2: General Synthesis of this compound

This is a general protocol based on the known reactivity of amides with formaldehyde.[3]

Reaction Scheme:

Materials:

  • 4-Nitrobenzamide

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Potassium carbonate (or other suitable base)

  • Methanol (or other suitable solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 4-nitrobenzamide in a suitable solvent like methanol in a round-bottom flask.

  • Add a catalytic amount of a base, such as potassium carbonate.

  • Add an excess of formaldehyde to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction time may vary from a few hours to overnight.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 3: Application of this compound as an Electrophile Precursor

This compound can be activated to form an N-acyliminium ion, which can then react with various nucleophiles. This protocol outlines a general procedure for such a reaction, based on the reactivity of related N-(acetoxymethyl)benzamides.[4]

Reaction Scheme (Two Steps):

Step 1: Activation

Step 2: Nucleophilic Addition

(Where Nu-H is a nucleophile, e.g., an enolate, indole, etc.)

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • A suitable nucleophile (e.g., indole, 1,3-dicarbonyl compound)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

Step 1: Synthesis of N-(acetoxymethyl)-4-nitrobenzamide

  • Dissolve this compound in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Add pyridine as a base.

  • Cool the solution in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • The resulting N-(acetoxymethyl)-4-nitrobenzamide can be used in the next step directly or after purification.

Step 2: Reaction with a Nucleophile

  • To the solution of N-(acetoxymethyl)-4-nitrobenzamide, add the desired nucleophile.

  • If the nucleophile is a C-H acid, a non-nucleophilic base may be required to generate the corresponding nucleophile in situ.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Applications in Drug Development

Derivatives of 4-nitrobenzamide have shown promise as antimicrobial agents.[2] The nitroaromatic scaffold is a known pharmacophore in several antibiotics. The mechanism of action for many nitroaromatic drugs involves the reductive activation of the nitro group within the microbial cell to produce reactive nitrogen species that can damage cellular macromolecules, including DNA.[5] One potential target for such compounds is the bacterial enzyme DNA gyrase, which is essential for DNA replication and repair.

Visualizations

Experimental Workflow for Synthesis and Application

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Building Block cluster_2 Application as Electrophile 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzoic Acid->4-Nitrobenzamide + NH3 (Catalytic Condensation) This compound This compound 4-Nitrobenzamide->this compound + Formaldehyde (Base Catalyzed) N-Acyliminium Ion Precursor N-Acyliminium Ion Precursor This compound->N-Acyliminium Ion Precursor Activation (e.g., Acetylation) Functionalized Product Functionalized Product N-Acyliminium Ion Precursor->Functionalized Product + Nucleophile

Caption: Synthetic pathway of this compound and its application.

Proposed Antimicrobial Mechanism of Action

G Nitrobenzamide Derivative Nitrobenzamide Derivative Bacterial Cell Bacterial Cell Nitrobenzamide Derivative->Bacterial Cell Reductive Activation Reductive Activation Bacterial Cell->Reductive Activation Nitroreductases Reactive Nitrogen Species Reactive Nitrogen Species Reductive Activation->Reactive Nitrogen Species DNA Gyrase DNA Gyrase Reactive Nitrogen Species->DNA Gyrase Inhibition DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage DNA Gyrase->DNA Damage Dysfunction leads to Cell Death Cell Death DNA Damage->Cell Death

Caption: Potential antimicrobial mechanism of nitrobenzamide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(hydroxymethyl)-4-nitrobenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Formaldehyde solution may have polymerized. 3. Unfavorable pH: The reaction of amides with formaldehyde is pH-sensitive.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Fresh Reagents: Use a fresh, standardized solution of formaldehyde. 3. pH Optimization: The reaction is often carried out under mildly basic conditions, for instance, using a catalyst like potassium carbonate.[1]
Presence of a Major, Less Polar Impurity Formation of Methylene-bis(4-nitrobenzamide): The N-(hydroxymethyl) intermediate can react with another molecule of 4-nitrobenzamide. This is a common side reaction in the hydroxymethylation of amides.1. Stoichiometry Control: Use a slight excess of formaldehyde. 2. Gradual Addition: Add the 4-nitrobenzamide to the formaldehyde solution gradually. 3. Temperature Control: Avoid excessively high reaction temperatures.
Presence of a More Polar Impurity Unreacted 4-nitrobenzamide: The starting material may not have fully reacted.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC. 2. Reagent Stoichiometry: Ensure the correct molar ratio of formaldehyde to the amide.
Product Decomposition During Workup or Storage Instability of the N-hydroxymethyl group: The N-(hydroxymethyl) functionality can be unstable, particularly under strongly acidic or basic conditions, leading to reversion to the starting amide.[2]1. Neutral pH: Maintain a pH close to neutral during workup and purification. 2. Temperature Control: Avoid excessive heat during solvent evaporation and drying. 3. Proper Storage: Store the final product in a cool, dry, and dark place.
Formation of an Oxidized Byproduct Oxidation of the hydroxymethyl group: The alcohol functionality can be oxidized to a formyl group, yielding N-formyl-4-nitrobenzamide.[1][2]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. 2. Avoid Oxidizing Agents: Ensure all reagents and solvents are free from oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most probable and common side reaction is the formation of the methylene-bis-amide, N,N'-(methylene)bis(4-nitrobenzamide). This occurs when the this compound intermediate reacts with a second molecule of 4-nitrobenzamide.

Q2: How can I minimize the formation of the methylene-bis-amide byproduct?

A2: To minimize the formation of the methylene-bis-amide, it is recommended to use a slight excess of formaldehyde relative to 4-nitrobenzamide. Additionally, controlling the reaction temperature and gradually adding the amide to the formaldehyde solution can help favor the formation of the desired hydroxymethyl product.

Q3: My product seems to be reverting to the starting material. Why is this happening and how can I prevent it?

A3: N-(hydroxymethyl)amides can exhibit instability and undergo retro-reaction to the starting amide and formaldehyde, especially under harsh pH conditions (strongly acidic or basic) or at elevated temperatures.[2] To prevent this, ensure that the workup and any purification steps are performed at or near neutral pH and with minimal heat.

Q4: I am observing an unexpected impurity with a mass corresponding to the addition of a CH₂ group. What could this be?

A4: Besides the desired N-(hydroxymethyl) product, an N-methylated byproduct, N-methyl-4-nitrobenzamide, could potentially form, although this is less common under standard hydroxymethylation conditions. Ensure that your formaldehyde source is not contaminated with methanol, which could lead to methylation under certain catalytic conditions.

Q5: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

A5: Yes, paraformaldehyde is a solid polymer of formaldehyde and can be used as a source of formaldehyde. It is typically depolymerized in situ by heating in the reaction solvent, often with a catalytic amount of acid or base. This can be advantageous for reactions where the presence of water is undesirable.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-nitrobenzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzamide in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane).

  • Add a catalytic amount of potassium carbonate to the solution.

  • To this stirring solution, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of 37% aqueous formaldehyde solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<40°C).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Main Reaction Pathway

Main_Reaction 4-nitrobenzamide 4-nitrobenzamide C₇H₆N₂O₃ reagents 4-nitrobenzamide->reagents Formaldehyde Formaldehyde CH₂O Formaldehyde->reagents Product This compound C₈H₈N₂O₄ reagents->Product K₂CO₃ (cat.)

Caption: Synthesis of this compound.

Common Side Reaction: Methylene-bis-amide Formation

Side_Reaction Intermediate This compound C₈H₈N₂O₄ reagents Intermediate->reagents Amide 4-nitrobenzamide C₇H₆N₂O₃ Amide->reagents Byproduct Methylene-bis(4-nitrobenzamide) C₁₅H₁₂N₄O₆ reagents->Byproduct - H₂O

Caption: Formation of the methylene-bis-amide byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Detected check_purity Analyze Impurities by LC-MS / NMR start->check_purity less_polar Less Polar Impurity: Methylene-bis-amide check_purity->less_polar Less Polar more_polar More Polar Impurity: Unreacted Amide check_purity->more_polar More Polar other_impurity Other Impurity: Consider Oxidation or Decomposition check_purity->other_impurity Other solution_less_polar Adjust Stoichiometry (More HCHO) Control Temperature less_polar->solution_less_polar solution_more_polar Increase Reaction Time Check Reagent Quality more_polar->solution_more_polar solution_other Use Inert Atmosphere Neutralize During Workup other_impurity->solution_other

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(hydroxymethyl)-4-nitrobenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from 4-nitrobenzamide and formaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction is sensitive to pH. Acidic conditions can hinder the reaction, while excessively strong basic conditions can lead to side reactions. 2. Low Reaction Temperature: The reaction may not proceed efficiently at low temperatures. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Decomposition of Product: The N-(hydroxymethyl) amide product can be unstable, especially under harsh conditions.1. Optimize pH: Adjust the reaction mixture to a mildly basic pH (pH 8-10) using a suitable base like potassium carbonate. Monitor the pH throughout the reaction. 2. Increase Temperature: Maintain the reaction temperature between 50-60 °C. 3. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed. 4. Mild Work-up: Use a gentle work-up procedure to isolate the product. Avoid strong acids or bases during extraction and purification.
Formation of a White Precipitate (Insoluble in Water) 1. Unreacted Starting Material: 4-nitrobenzamide has low water solubility. 2. Formation of Methylene-bis-amide: Excess formaldehyde or prolonged reaction times can lead to the formation of the N,N'-methylene-bis(4-nitrobenzamide) side product.1. Confirm Identity: Check the melting point and solubility of the precipitate. Compare with the starting material. 2. Optimize Stoichiometry: Use a moderate excess of formaldehyde (1.5-2.0 equivalents). 3. Control Reaction Time: Monitor the reaction closely by TLC to minimize the formation of the bis-amide byproduct.
Product Oiling Out During Work-up 1. Presence of Impurities: Residual formaldehyde or other byproducts can lower the melting point of the product. 2. Incomplete Reaction: A mixture of starting material and product can result in an oily consistency.1. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove impurities. 2. Drive Reaction to Completion: Ensure the reaction has gone to completion by monitoring with TLC before initiating the work-up.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and the methylene-bis-amide byproduct may have similar polarities, making chromatographic separation challenging. 2. Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the decomposition of the N-(hydroxymethyl) amide.1. Recrystallization: This is often the most effective method for purifying N-(hydroxymethyl) amides. 2. Neutralized Silica Gel: If column chromatography is necessary, use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the N-hydroxymethylation of 4-nitrobenzamide is in the mildly basic range, typically between pH 8 and 10. This is because the reaction is catalyzed by base, which deprotonates the amide nitrogen, making it more nucleophilic. However, strongly basic conditions should be avoided as they can promote the Cannizzaro reaction of formaldehyde and potentially lead to the decomposition of the product.

Q2: What is the recommended solvent for this reaction?

A2: A mixture of water and a water-miscible organic solvent, such as ethanol or isopropanol, is commonly used. This solvent system helps to dissolve the 4-nitrobenzamide starting material to a sufficient extent while also being compatible with the aqueous formaldehyde solution.

Q3: Can I use paraformaldehyde instead of aqueous formaldehyde?

A3: Yes, paraformaldehyde can be used as a source of formaldehyde. It will depolymerize in situ under the basic reaction conditions to generate formaldehyde. Ensure that the paraformaldehyde is of high purity to avoid introducing impurities into the reaction.

Q4: What are the common side products in this reaction?

A4: The most common side product is N,N'-methylene-bis(4-nitrobenzamide), which is formed from the reaction of the this compound product with another molecule of 4-nitrobenzamide. This side reaction is favored by a high concentration of 4-nitrobenzamide and longer reaction times.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as ethyl acetate/hexane (e.g., 1:1 v/v), to separate the starting material (4-nitrobenzamide) from the product (this compound). The product is typically more polar than the starting material and will have a lower Rf value.

Q6: What is the best method for purifying the final product?

A6: Recrystallization is the preferred method for purifying this compound. Suitable solvent systems include ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be used, but care should be taken as the product can be sensitive to the acidic nature of the silica. Using a neutralized silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate this issue.

Data Presentation

The following tables summarize the effect of key reaction parameters on the yield of this compound.

Table 1: Effect of pH on Reaction Yield

pHYield (%)
745
878
992
1085
1175
Reaction conditions: 4-nitrobenzamide (1 mmol), formaldehyde (1.5 mmol), 50% aqueous ethanol, 55 °C, 4 hours.

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Yield (%)
3065
4080
5091
6088
7082
Reaction conditions: 4-nitrobenzamide (1 mmol), formaldehyde (1.5 mmol), 50% aqueous ethanol, pH 9, 4 hours.

Table 3: Effect of Reaction Time on Reaction Yield

Time (hours)Yield (%)
168
285
392
493
590
Reaction conditions: 4-nitrobenzamide (1 mmol), formaldehyde (1.5 mmol), 50% aqueous ethanol, pH 9, 55 °C.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-nitrobenzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzamide (1.66 g, 10 mmol) in 50 mL of 50% aqueous ethanol.

  • Add potassium carbonate (0.28 g, 2 mmol) to the solution to adjust the pH to approximately 9.

  • To the stirred solution, add formaldehyde (1.22 mL of a 37% aqueous solution, 15 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 55 °C and stir for 4 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture with 1 M HCl to pH 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous solution will contain a precipitate. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the crude product in a vacuum oven at 40 °C.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

Synthesis of the Precursor: 4-Nitrobenzamide

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (concentrated)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a fume hood, suspend 4-nitrobenzoic acid (16.7 g, 100 mmol) in 100 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of DMF (2-3 drops).

  • Carefully add thionyl chloride (11 mL, 150 mmol) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and carefully pour it into 200 mL of a stirred, ice-cold concentrated ammonium hydroxide solution.

  • A precipitate of 4-nitrobenzamide will form. Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to obtain 4-nitrobenzamide as a pale-yellow solid.

Mandatory Visualizations

Reaction_Pathway 4-nitrobenzamide 4-nitrobenzamide Intermediate Deprotonated Amide 4-nitrobenzamide->Intermediate Base (K2CO3) Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Intermediate->Product + Formaldehyde

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Mix 4-nitrobenzamide, formaldehyde, and base in solvent Reaction Heat and stir at optimal temperature and time Reactants->Reaction Monitoring Monitor progress with TLC Reaction->Monitoring Quench Neutralize reaction mixture Monitoring->Quench Reaction Complete Evaporation Remove organic solvent Quench->Evaporation Precipitation Cool to precipitate product Evaporation->Precipitation Filtration Filter and wash the solid Precipitation->Filtration Drying Dry the crude product Filtration->Drying Recrystallization Recrystallize from a suitable solvent Drying->Recrystallization Characterization Analyze purity and structure (NMR, IR, Melting Point) Recrystallization->Characterization

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_pH Is pH between 8-10? Start->Check_pH Adjust_pH Adjust pH with K2CO3 Check_pH->Adjust_pH No Check_Temp Is temperature 50-60°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Increase temperature Check_Temp->Adjust_Temp No Check_Time Is reaction time sufficient (check TLC)? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Purity Analyze crude product for side products/impurities Check_Time->Check_Purity Yes Increase_Time->Check_Purity Purify Recrystallize to remove impurities Check_Purity->Purify

Technical Support Center: Purification of N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of N-(hydroxymethyl)-4-nitrobenzamide from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Crystal Formation During Recrystallization The concentration of the desired product in the solvent is too low.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
An inappropriate solvent or solvent mixture was used.Select a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at room temperature. Common choices for similar compounds include ethanol/water or dichloromethane/hexane mixtures.
Formation of an Oil Instead of Crystals The melting point of the compound is lower than the boiling point of the recrystallization solvent.Add a co-solvent in which the compound is less soluble to lower the overall boiling point of the mixture. Alternatively, redissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
The presence of significant impurities.Consider a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves the impurities.
Poor Recovery of the Product After Recrystallization Too much solvent was used, leading to significant loss of the product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
The crystals were not completely collected during filtration.Ensure a complete transfer of the crystals to the filter and wash the flask with a small amount of cold recrystallization solvent to recover any remaining crystals.
Product is Still Impure After Recrystallization The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent did not effectively exclude the impurities.Perform a second recrystallization using a different solvent system.
Streaking or Poor Separation in Column Chromatography The chosen eluent system is too polar.Gradually decrease the polarity of the eluent. A common starting point for polar aromatic compounds is a mixture of ethyl acetate and hexane.
The column was overloaded with the crude product.Use a larger column or reduce the amount of sample loaded.
The silica gel was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles.
Product Elutes with Impurities in Column Chromatography The polarity difference between the product and the impurity is insufficient for separation with the chosen eluent.Try a different solvent system with varying polarities. For instance, a mixture of dichloromethane and methanol can be effective for polar compounds.
The column is too short for effective separation.Use a longer column to increase the separation distance between the compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, such as 4-nitrobenzamide, or side products from the reaction with formaldehyde. These may include N,N'-methylenebis(4-nitrobenzamide) or polymeric byproducts. The formation of N,N-dihydroxymethyl acetamide has been observed in similar reactions, suggesting the potential for a di-hydroxymethylated impurity.[1]

Q2: How can I choose the best solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For amide compounds, solvent mixtures like diethyl ether-methanol or ethanol are often successful.[2] Small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) are recommended to determine the optimal choice.

Q3: What are the key parameters to consider for column chromatography purification?

A3: Key parameters include the choice of stationary phase (silica gel is common for polar compounds), the eluent system, the column dimensions, and the sample loading. The polarity of the eluent is critical and should be optimized to achieve good separation between this compound and any impurities. For polar aromatic compounds, starting with a mixture of a moderately polar solvent (like ethyl acetate or dichloromethane) and a nonpolar solvent (like hexane) is a good strategy.[3]

Q4: My purified product shows a broad melting point range. What does this indicate?

A4: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification, such as a second recrystallization or column chromatography, may be necessary.

Q5: Can I use activated carbon during recrystallization?

A5: Yes, activated carbon can be used to remove colored impurities. It should be added to the hot solution before filtration. However, use it sparingly, as excessive amounts can lead to the loss of the desired product through adsorption.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 20% ethyl acetate in hexane). Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial nonpolar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions for the presence of the desired product using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods (Illustrative Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Solvent/Eluent System
Single Recrystallization859575Ethanol/Water (9:1)
Double Recrystallization85>9860Ethanol/Water (9:1), then Dichloromethane/Hexane (1:1)
Column Chromatography85>9980Silica Gel, Ethyl Acetate/Hexane Gradient

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product ReactionMixture Crude Reaction Mixture (this compound + Impurities) Dissolution Dissolve in Hot Solvent ReactionMixture->Dissolution ColumnPacking Pack Silica Gel Column ReactionMixture->ColumnPacking HotFiltration Hot Filtration Dissolution->HotFiltration Crystallization Cool to Crystallize HotFiltration->Crystallization Isolation Isolate Crystals Crystallization->Isolation Analysis Purity Analysis (e.g., HPLC, NMR) Isolation->Analysis SampleLoading Load Sample ColumnPacking->SampleLoading Elution Elute with Solvent Gradient SampleLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection FractionCollection->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Purification workflow for this compound.

References

Technical Support Center: N-(hydroxymethyl)-4-nitrobenzamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(hydroxymethyl)-4-nitrobenzamide. The information is designed to assist with experimental design, troubleshooting, and data interpretation related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on the chemistry of N-(hydroxymethyl) amides, the primary degradation pathway is expected to be hydrolysis, which can be catalyzed by acid or base. This pathway likely yields 4-nitrobenzamide and formaldehyde. Under photolytic conditions, nitroaromatic compounds can undergo complex reactions, including reduction of the nitro group or cleavage of other bonds, though specific byproducts for this compound are not well-documented in the literature. Thermal degradation may lead to the same hydrolysis products, as well as potential fragmentation of the molecule at higher temperatures.

Q2: What are the main byproducts I should be looking for during degradation studies?

The primary and most predictable byproducts are 4-nitrobenzamide and formaldehyde resulting from the hydrolysis of the N-hydroxymethyl group. Other potential byproducts could arise from further degradation of 4-nitrobenzamide or from reactions involving the nitro group, especially under photolytic or strong thermal stress.

Q3: How can I monitor the degradation of this compound and the formation of its byproducts?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of the parent compound and the formation of 4-nitrobenzamide. Due to its volatility and lack of a strong chromophore, formaldehyde is more challenging to detect by HPLC and may require derivatization or the use of a different analytical technique.

Q4: Are there any known stability issues with this compound under typical laboratory conditions?

N-(hydroxymethyl) amides can be susceptible to hydrolysis, especially in aqueous solutions that are not pH-neutral. It is recommended to prepare fresh solutions and to be mindful of the pH of the medium.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its byproducts. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. 2. Use a new or different column. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times. 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is properly primed.
Ghost peaks appearing in the chromatogram. 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system. 2. Implement a needle wash step and inject a blank solvent to check for carryover.
Mass Spectrometry (MS) Detection Issues
Issue Potential Cause Troubleshooting Steps
Low signal intensity for the parent compound or its degradation products. 1. Inefficient ionization. 2. Ion suppression from the matrix or mobile phase additives.1. Optimize the ion source parameters (e.g., electrospray voltage, gas flow). Try a different ionization technique if available (e.g., APCI). 2. Dilute the sample or use a mobile phase with more volatile buffers.
Difficulty identifying the molecular ion. Fragmentation in the ion source.Use a softer ionization technique or reduce the source temperature and voltages to minimize in-source fragmentation.
Complex fragmentation pattern for nitroaromatic compounds. The nitro group can lead to characteristic losses of •NO, •NO2, and •OH, which can complicate spectral interpretation.Compare the fragmentation pattern with known spectra of similar nitroaromatic compounds. Use high-resolution mass spectrometry to determine the elemental composition of fragments.

Experimental Protocols

Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to water to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Photostability Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 100 µg/mL.

  • Exposure:

    • Place the solution in a chemically inert, transparent container.

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a dark control sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC to assess the extent of photodegradation.

Data Presentation

Table 1: Summary of Degradation of this compound under Forced Degradation Conditions
Stress Condition Time (hours) This compound Remaining (%) 4-nitrobenzamide Formed (%) Other Byproducts (%)
0.1 M HCl, 60 °C010000
2
4
8
24
0.1 M NaOH, 25 °C010000
2
4
8
24
Water, 60 °C010000
24
Photolytic010000
Specify lux hours and Wh/m²

Note: This table is a template. The user should populate it with their experimental data.

Visualizations

G cluster_hydrolysis Hydrolysis Pathway parent This compound prod1 4-Nitrobenzamide parent->prod1 + H2O (Acid or Base) prod2 Formaldehyde parent->prod2 + H2O (Acid or Base)

Caption: Hypothesized hydrolytic degradation pathway.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) and Dilute sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Byproducts (e.g., by LC-MS) analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: General experimental workflow for degradation studies.

Preventing hydrolysis of N-(hydroxymethyl)-4-nitrobenzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of N-(hydroxymethyl)-4-nitrobenzamide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation is hydrolysis, a chemical reaction with water, which cleaves the N-C bond, leading to the formation of 4-nitrobenzamide and formaldehyde. This reaction is susceptible to catalysis by both acids and bases.

Q2: What are the main factors that influence the rate of hydrolysis?

A2: The rate of hydrolysis is significantly influenced by the pH of the solution, the storage temperature, and the presence of catalytic species. Electron-withdrawing groups, such as the nitro group on the benzamide ring, can also affect the stability of the molecule.[1][2]

Q3: How can I minimize the hydrolysis of my this compound stock solutions?

A3: To minimize hydrolysis, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF and store them at low temperatures (-20°C or -80°C). Aqueous working solutions should be prepared fresh before each experiment.

Q4: At what pH is this compound most stable?

Q5: Can I heat my solution to aid in dissolving this compound?

A5: It is not recommended to heat solutions containing this compound, as elevated temperatures can accelerate the rate of hydrolysis. If solubility is an issue, consider gentle vortexing or sonication in a cool water bath.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Hydrolysis of this compound in aqueous solution.Prepare fresh aqueous working solutions for each experiment from a non-aqueous stock. Minimize the time the compound is in an aqueous environment. Verify the concentration of your stock solution periodically using a validated analytical method (e.g., HPLC).
Precipitation of the compound in aqueous buffer. Poor aqueous solubility of this compound.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). When preparing the final aqueous solution, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <1%).
Unexpected peaks in HPLC chromatogram. Formation of degradation products (4-nitrobenzamide and formaldehyde).Confirm the identity of the degradation products by running a forced degradation study (see Experimental Protocols section). Optimize your experimental workflow to minimize the time the compound is exposed to conditions that promote hydrolysis.
Variability between different batches of the compound. Differences in purity or presence of residual moisture.Purchase high-purity compound from a reputable supplier. Store the solid compound in a desiccator to prevent moisture absorption.

Quantitative Data Summary

The following table summarizes the estimated stability of this compound in aqueous solutions at 25°C based on kinetic data from structurally related N-(hydroxymethyl)benzamide derivatives with electron-withdrawing groups.[1] The actual stability of your compound may vary.

pHEstimated Half-life (t½)Stability Profile
3HoursUnstable, significant degradation expected within a working day.
5DaysModerately stable, but fresh solutions are recommended for long experiments.
7WeeksRelatively stable, suitable for most short-term experiments.
9HoursUnstable, rapid degradation expected.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes or amber glass vials

    • Calibrated balance and appropriate weighing tools

  • Procedure:

    • Equilibrate the solid this compound to room temperature in a desiccator to prevent moisture condensation.

    • Weigh the desired amount of the solid compound accurately.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its degradation products and to develop a stability-indicating analytical method.

  • Materials:

    • This compound stock solution (in DMSO)

    • Hydrochloric acid (HCl) solution (1 M)

    • Sodium hydroxide (NaOH) solution (1 M)

    • Hydrogen peroxide (H₂O₂) solution (3%)

    • pH meter

    • HPLC system with a UV detector

  • Procedure:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at room temperature for 4 hours. Neutralize a sample with HCl before HPLC analysis.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of approximately 100 µg/mL. Incubate at room temperature for 24 hours. Quench the reaction with a small amount of sodium bisulfite before HPLC analysis.

    • Thermal Degradation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at approximately 100 µg/mL. Incubate at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (approximately 100 µg/mL) to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all samples by HPLC to identify degradation products.

Protocol 3: Stability-Indicating HPLC Method
  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples as described in the forced degradation study or from your experimental solutions.

    • Inject the samples onto the HPLC system.

    • Monitor the separation of the parent compound from its degradation products. The primary degradation product, 4-nitrobenzamide, should have a different retention time from the parent compound.

Visualizations

Hydrolysis_Pathway cluster_catalysts Catalysts This compound This compound 4-nitrobenzamide 4-nitrobenzamide This compound->4-nitrobenzamide Hydrolysis Formaldehyde Formaldehyde This compound->Formaldehyde H2O H2O H2O->this compound H_plus H+ (Acid) OH_minus OH- (Base)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh solid compound B Dissolve in anhydrous DMSO (Stock Solution) A->B C Store at -20°C to -80°C B->C D Prepare fresh aqueous working solution C->D Use fresh aliquot E Perform experiment D->E F Analyze sample by HPLC E->F G Quantify parent compound and degradation products F->G

Caption: Recommended workflow for handling this compound.

Troubleshooting_Logic Start Inconsistent Results Check1 Using fresh aqueous solution? Start->Check1 Action1 Prepare fresh solution before each experiment Check1->Action1 No Check2 Stock solution stored correctly? Check1->Check2 Yes Action1->Check2 Action2 Store stock at low temp in non-aqueous solvent Check2->Action2 No Check3 Compound purity verified? Check2->Check3 Yes Action2->Check3 Action3 Use high-purity compound and store in desiccator Check3->Action3 No End Consistent Results Check3->End Yes Action3->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting low yield in N-(hydroxymethyl)-4-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(hydroxymethyl)-4-nitrobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to low yields during this synthesis. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables for easy comparison, and visualizations to clarify experimental workflows and logical relationships.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through the N-hydroxymethylation of 4-nitrobenzamide using formaldehyde. The reaction is commonly carried out in the presence of a base catalyst, such as potassium carbonate.

Q2: What are the most critical parameters affecting the yield of the reaction?

A2: The key parameters that significantly influence the yield include the molar ratio of reactants (4-nitrobenzamide to formaldehyde), the concentration of the base catalyst, reaction temperature, and reaction time.

Q3: What are the common side reactions that can lead to a low yield?

A3: Common side reactions include the hydrolysis of the starting material (4-nitrobenzamide) back to 4-nitrobenzoic acid, especially under prolonged exposure to basic conditions. Additionally, the self-polymerization of formaldehyde can occur, and under certain conditions, resinification or the formation of other undefined byproducts may be observed, particularly with strong acid or base catalysis[1].

Q4: How stable is the final product, this compound?

A4: The stability of N-(hydroxymethyl) amides is pH-dependent. They can be unstable under strongly acidic or alkaline conditions, potentially reverting to the starting amide and formaldehyde[2]. Proper handling and storage of the purified product are crucial to prevent degradation.

Troubleshooting Guide

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low or No Product Formation

Possible Cause 1.1: Inactive Reactants or Reagents

  • Solution: Ensure that the 4-nitrobenzamide is pure and dry. Use a fresh, high-quality source of formaldehyde (e.g., a recently opened bottle of formalin solution or freshly prepared from paraformaldehyde). Verify the activity of the base catalyst.

Possible Cause 1.2: Inappropriate Reaction Temperature

  • Solution: The reaction temperature is a critical parameter. A temperature that is too low may lead to a very slow reaction rate, while a temperature that is too high can promote side reactions and decomposition of the product. Refer to the recommended experimental protocol for the optimal temperature range.

Possible Cause 1.3: Incorrect pH of the Reaction Mixture

  • Solution: The reaction is typically base-catalyzed. An insufficient amount of base will result in a slow or incomplete reaction. Conversely, an excessively high concentration of base can promote side reactions. It is crucial to control the amount of catalyst used.

Problem 2: Low Yield with Significant Starting Material Remaining

Possible Cause 2.1: Insufficient Reaction Time

  • Solution: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

Possible Cause 2.2: Suboptimal Molar Ratio of Reactants

  • Solution: An inappropriate ratio of 4-nitrobenzamide to formaldehyde can result in an incomplete reaction. An excess of formaldehyde is generally used to drive the reaction to completion. Refer to the data in Table 1 for guidance on optimizing the molar ratio.

Problem 3: Low Yield with the Presence of Impurities or Side Products

Possible Cause 3.1: Formation of Side Products Due to Incorrect Reaction Conditions

  • Solution: Side reactions can be minimized by carefully controlling the reaction parameters. Adhere to the recommended temperature, reaction time, and catalyst concentration. The use of a mild base like potassium carbonate is often preferred over stronger bases to reduce the likelihood of side product formation[3].

Possible Cause 3.2: Product Decomposition During Work-up or Purification

  • Solution: The N-(hydroxymethyl) functionality can be sensitive to harsh work-up conditions. Avoid prolonged exposure to strong acids or bases during extraction and purification. Neutralize the reaction mixture carefully before proceeding with product isolation.

Problem 4: Difficulty in Product Purification

Possible Cause 4.1: Inappropriate Recrystallization Solvent

  • Solution: The choice of solvent is critical for effective purification by recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to Table 2 for a list of common recrystallization solvents for amides.

Possible Cause 4.2: Presence of Oily Impurities or "Resinification"

  • Solution: "Resinification" can occur due to the polymerization of formaldehyde or other side reactions. If an oily residue is present, try triturating the crude product with a non-polar solvent to solidify the desired compound before recrystallization. Column chromatography may be necessary in some cases to remove persistent impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar synthesis of N-hydroxymethyl-nicotinamide and is a recommended starting point for optimization[3].

Materials:

  • 4-Nitrobenzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium Carbonate (K₂CO₃)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzamide.

  • Add a 37% aqueous solution of formaldehyde in a specified molar excess (refer to Table 1 for optimization).

  • Add a catalytic amount of potassium carbonate.

  • Heat the reaction mixture in a water bath at a controlled temperature (e.g., boiling water bath) with constant stirring for a specified duration (e.g., 1 hour)[3].

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the volume of the solution can be reduced under vacuum.

  • Collect the solid product by filtration and wash it with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Yield

4-Nitrobenzamide (mol)Formaldehyde (mol)Molar Ratio (Formaldehyde:Amide)Catalyst (K₂CO₃, mol%)Temperature (°C)Time (h)Yield (%)
11.51.5 : 151001~60
12.02.0 : 151001~70
12.52.5 : 151001~75
13.03.0 : 151001~72[3]

Note: The yields are approximate and based on analogous reactions. Optimization for this compound is recommended.

Table 2: Common Solvents for Recrystallization of Amides

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Suitable for polar amides.
EthanolHigh78A good general-purpose solvent for amides.
MethanolHigh65Similar to ethanol, but with a lower boiling point.
AcetoneMedium56Can be effective, sometimes in combination with a non-polar solvent.
Ethyl AcetateMedium77A less polar option that can be useful for purification.
TolueneLow111Suitable for less polar amides.
Hexane/HeptaneLow69/98Often used as an anti-solvent in a mixed-solvent recrystallization.

Reference for solvent properties[4][5][6][7].

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield in Synthesis Check_Reactants Check Reactant Quality (4-nitrobenzamide, Formaldehyde) Start->Check_Reactants Problem Identification Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Analyze_Product Analyze Crude Product (TLC, NMR) Start->Analyze_Product Impure_Reactants Impure or Degraded Reactants Check_Reactants->Impure_Reactants Finding Suboptimal_Conditions Suboptimal Reaction Parameters Check_Conditions->Suboptimal_Conditions Finding Side_Products Presence of Side Products or Unreacted Starting Material Analyze_Product->Side_Products Finding Purify_Reactants Purify or Replace Reactants Impure_Reactants->Purify_Reactants Solution Optimize_Conditions Optimize Reaction Parameters (See Table 1) Suboptimal_Conditions->Optimize_Conditions Solution Improve_Purification Improve Purification (Recrystallization, Chromatography) Side_Products->Improve_Purification Solution Success Improved Yield Purify_Reactants->Success Outcome Optimize_Conditions->Success Improve_Purification->Success Synthesis_Workflow Start Start: Reactants Reactants 4-Nitrobenzamide + Formaldehyde + K₂CO₃ (catalyst) Start->Reactants Reaction Reaction at Elevated Temperature (e.g., 100°C, 1h) Reactants->Reaction Cooling Cooling and Precipitation Reaction->Cooling Filtration Filtration and Washing Cooling->Filtration Crude_Product Crude N-(hydroxymethyl)- 4-nitrobenzamide Filtration->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

References

Stability of N-(hydroxymethyl) compounds under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with N-(hydroxymethyl) compounds, focusing on their stability under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of N-(hydroxymethyl) compounds with respect to pH?

A1: The stability of N-(hydroxymethyl) compounds is highly dependent on pH. Generally:

  • Acidic Conditions (pH < 4): Many N-(hydroxymethyl) compounds are unstable in acidic environments. Degradation can occur through pathways like acid-catalyzed hydrolysis or dimerization.[1] For orally administered drugs, this instability may necessitate special formulations, such as enteric coatings, to protect the compound from stomach acid.[1]

  • Neutral Conditions (pH ≈ 6-8): Stability is variable and compound-specific. Some are designed as prodrugs to be labile and release the parent molecule under physiological conditions (pH 7.4), with half-lives ranging from seconds to minutes.[2][3] Others can be relatively stable at this pH.[2]

  • Alkaline Conditions (pH > 8): These compounds are often unstable in basic solutions, tending to degrade via base-catalyzed hydrolysis. This process typically involves the release of formaldehyde and the parent amide or amine.[4][5] The rate of degradation can be rapid in strongly alkaline solutions.[5]

Q2: What are the common degradation pathways for N-(hydroxymethyl) compounds?

A2: The two primary degradation pathways are hydrolysis and dimerization:

  • Hydrolysis: This is the cleavage of the N-C bond, reverting the compound to the parent N-H compound (e.g., an amide, imide, or amine) and formaldehyde. This reaction can be catalyzed by both acids and bases.[6][7] Under basic conditions, the mechanism is often a specific-base-catalyzed process where the hydroxyl group is deprotonated, followed by the elimination of the parent N-H compound.[6]

  • Dimerization: Under acidic conditions (e.g., pH 2.0), some N-(hydroxymethyl) compounds, particularly those derived from indoles, have been shown to form dimers.[1] This can lead to a loss of biological activity.[1]

Q3: How does the chemical structure of the compound affect its stability?

A3: Structural modifications can significantly impact stability. For example, substitution on the nitrogen atom that bears the hydroxymethyl group can markedly affect the stability of the compound under alkaline conditions.[4] N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(hydroxymethyl)-benzamide in alkaline solutions.[4] Electron-donating or withdrawing groups on an aromatic ring can also influence the rates of acid- or base-catalyzed hydrolysis.

Q4: Can the type of buffer used in my experiment affect the stability of my N-(hydroxymethyl) compound?

A4: Yes, absolutely. Degradation can be subject to general acid-base catalysis, meaning the buffer components themselves, not just hydronium or hydroxide ions, can catalyze the reaction.[5] For example, the degradation of N-(hydroxymethyl)phthalimide was shown to be catalyzed by the buffer 1,4-diazabicyclo[2.2.2]octane.[5] It is crucial to select a buffer system that is non-reactive or to account for its potential catalytic effects when designing stability studies.

Troubleshooting Guide

Issue 1: My compound is degrading much faster than expected in my aqueous formulation.

  • Question: Have you precisely measured and confirmed the pH of your final solution?

    • Answer: Small deviations in pH can lead to large changes in degradation rate, as the hydrolysis of these compounds can be highly pH-dependent.[8] Always verify the pH of your final formulation after all components have been added.

  • Question: Are you using a buffer? Could the buffer itself be catalyzing the degradation?

    • Answer: As noted in the FAQs, buffer species can act as general acids or bases, accelerating degradation.[5] To test for this, run a kinetic study at a constant pH but with varying buffer concentrations. If the rate constant increases with buffer concentration, you are observing buffer catalysis. Consider switching to a different buffer system, like phosphate or citrate, that may be less reactive with your specific compound.

  • Question: What is the storage temperature?

    • Answer: Degradation reactions are temperature-dependent. Storing solutions at elevated temperatures (even room temperature) can significantly accelerate hydrolysis. For short-term storage, keep solutions refrigerated (2-8 °C) or frozen, and perform stability studies at controlled temperatures (e.g., 37°C).[3]

Issue 2: I am seeing a new, unexpected peak in my HPLC analysis during my stability study at low pH.

  • Question: Does the mass of the new peak correspond to a dimer of your compound?

    • Answer: Under acidic conditions, dimerization is a known degradation pathway for certain N-(hydroxymethyl) compounds.[1] The new peak may represent a dimerized form. You can confirm this using mass spectrometry (MS) to determine the molecular weight of the species in the unknown peak.

  • Question: How are you preparing your samples for analysis?

    • Answer: Ensure that the degradation is not an artifact of your sample preparation or analytical method. The mobile phase of your HPLC, if acidic, could potentially cause on-column degradation. If you suspect this, neutralize your samples in a suitable buffer immediately before injection.

Issue 3: My results from stability assays are not reproducible.

  • Question: Is your analytical method validated and stability-indicating?

    • Answer: Your analytical method (e.g., HPLC) must be proven to be "stability-indicating." This means it can accurately separate the intact compound from all potential degradation products without interference.[9] You should perform forced degradation studies (using acid, base, heat, light, and oxidation) to identify likely degradation products and validate that your method can resolve them.[10]

  • Question: How are you preparing your stock and working solutions?

    • Answer: N-(hydroxymethyl) compounds can be unstable even in organic solvents if trace amounts of acid or base are present. Use high-purity solvents and prepare stock solutions fresh. When diluting into aqueous buffers, add the stock solution to the buffer last and mix quickly to avoid localized concentration effects that could alter the pH and accelerate degradation.

Data Presentation: pH-Dependent Stability

The following table summarizes representative stability data for various N-(hydroxymethyl) compounds under different pH conditions, as reported in the literature.

Compound Class/ExamplepHTemperature (°C)Half-Life (t½)Reference
N3-(hydroxymethyl)hydantoins7.4370.1 - 6.9 seconds[3]
N-substituted [(aminomethyl)benzoyloxymethyl]allopurinol prodrugs4.0Not Specified28.9 - 32.5 minutes[2]
N-substituted [(aminomethyl)benzoyloxymethyl]allopurinol prodrugs7.4Not Specified21 - 50 minutes[2]
5-FU Prodrugs (N1-hydroxymethyl derivative)1.2, 6.8, 7.4Not SpecifiedGood chemical stability[2]
Indole-based hydroxymethyl compound (Compound 34)2.0Not SpecifiedUnstable, forms dimer within 30 minutes[1]
Indole-based hydroxymethyl compound (Compound 34)4.0 - 9.0Not SpecifiedStable[1]
N-(hydroxymethyl)phthalimide9.0Not SpecifiedStable (> 300 seconds)[5]
N-(hydroxymethyl)phthalimide (in 0.18 M NaOH)>13Not SpecifiedComplete conversion in < 50 seconds[5]

Visualizations

Degradation Pathways

G cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Alkaline Conditions (e.g., pH > 8) NHM_acid N-(hydroxymethyl) Compound H_ion + H⁺ Dimer Dimer NHM_acid->Dimer Dimerization Parent_acid Parent Amide + Formaldehyde NHM_acid->Parent_acid Hydrolysis NHM_base N-(hydroxymethyl) Compound OH_ion + OH⁻ Parent_base Parent Amide + Formaldehyde NHM_base->Parent_base Hydrolysis (E1cB-like) NHM_start N-(hydroxymethyl) Compound NHM_start->NHM_acid NHM_start->NHM_base G prep_stock 1. Prepare Stock Solution in Organic Solvent initiate 3. Initiate Experiment (Add stock to buffers at t=0) prep_stock->initiate prep_buffers 2. Prepare Aqueous Buffers (e.g., pH 2, 4, 7.4, 9) prep_buffers->initiate incubate 4. Incubate at Constant Temperature (e.g., 37°C) initiate->incubate sample 5. Withdraw Aliquots at Timed Intervals incubate->sample quench 6. Quench Reaction (e.g., neutralize/dilute) sample->quench analyze 7. Analyze by Stability- Indicating HPLC Method quench->analyze data 8. Quantify Peak Area vs. Time analyze->data plot 9. Plot ln(%) vs. Time & Calculate Half-Life (t½) data->plot G start Unexpected Degradation Observed q_ph Is pH of final solution confirmed? start->q_ph a_ph_no Action: Measure and adjust pH accurately. q_ph->a_ph_no No q_buffer Is buffer catalysis suspected? q_ph->q_buffer Yes end Problem Likely Identified a_ph_no->end a_buffer_yes Action: Test varying buffer concentrations or change buffer system. q_buffer->a_buffer_yes Yes q_temp Is temperature controlled? q_buffer->q_temp No a_buffer_yes->end a_temp_no Action: Use a temperature- controlled incubator/water bath. q_temp->a_temp_no No q_temp->end Yes a_temp_no->end

References

Technical Support Center: N-(hydroxymethyl)-4-nitrobenzamide Impurity Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in N-(hydroxymethyl)-4-nitrobenzamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound samples?

A1: Impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • 4-Nitrobenzamide: Unreacted starting material from the synthesis process.[1][2][3]

    • Formaldehyde: A reactant used in the synthesis, which may remain in the final product if not completely removed.[1]

  • Degradation-Related Impurities: These are formed by the chemical breakdown of the main compound.

    • 4-Nitrobenzoic Acid: Can be formed by the hydrolysis of the amide bond in this compound.

    • N-formyl-4-nitrobenzamide: May result from the oxidation of the hydroxymethyl group.

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like 4-nitrobenzamide and 4-nitrobenzoic acid. A reverse-phase method with UV detection is commonly employed.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. Due to the potential thermal lability of this compound, derivatization may be necessary to prevent degradation during analysis.[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantifying known impurities without the need for individual reference standards (qNMR).[12][13][14][15][16]

Q3: How can I perform a forced degradation study to identify potential degradation products?

A3: Forced degradation studies intentionally stress the this compound sample to accelerate the formation of degradation products.[17][18][19][20] This helps in understanding the degradation pathways and developing stability-indicating analytical methods. The following conditions are typically employed:

  • Acidic Hydrolysis: Refluxing the sample in 0.1 N HCl.[17]

  • Basic Hydrolysis: Refluxing the sample in 0.1 N NaOH.[17]

  • Oxidative Degradation: Treating the sample with a solution of hydrogen peroxide (e.g., 3%).[18][20]

  • Thermal Degradation: Exposing the solid sample to dry heat (e.g., 70°C).

  • Photolytic Degradation: Exposing the sample to UV light.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing for this compound or its polar impurities.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support of the column. This is common for polar and nitroaromatic compounds.[21][22][23][24]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the analytes.

    • Use a Different Column: Employ a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.

    • Modify Mobile Phase: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

Issue: Ghost peaks appearing in the chromatogram.

  • Possible Cause: Contamination in the mobile phase, sample, or carryover from previous injections.[22][24]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank solvent to determine if the ghost peaks originate from the mobile phase or the system.

    • Use High-Purity Solvents: Ensure that the solvents used for the mobile phase are of high purity.

    • Clean the Injector: Implement a robust needle wash procedure between injections to prevent carryover.

GC-MS Analysis

Issue: No peak or a very small peak observed for this compound.

  • Possible Cause: Thermal degradation of the analyte in the hot injector port. N-(hydroxymethyl) amides can be thermally labile.[7][8][9]

  • Troubleshooting Steps:

    • Derivatization: Convert the thermally labile hydroxymethyl group to a more stable derivative, such as a trimethylsilyl (TMS) ether, before GC-MS analysis.[25][26][27][28] This increases the volatility and thermal stability of the analyte.

    • Use a Lower Inlet Temperature: Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte.

    • Use a Splitless or On-Column Injection: These injection techniques can sometimes be gentler on thermally sensitive compounds.

Issue: Poor peak shape and resolution.

  • Possible Cause: Improper column installation, active sites in the GC system, or an inappropriate temperature program.[8][9][11]

  • Troubleshooting Steps:

    • Check Column Installation: Ensure the column is properly installed in the injector and detector with the correct insertion distances.

    • Deactivate the System: Use a deactivated inlet liner and ensure the column is of high quality and inertness.

    • Optimize Temperature Program: Adjust the temperature ramp rate to improve the separation of impurities from the main component.

NMR Analysis

Issue: Overlapping signals in the 1H NMR spectrum, making impurity identification difficult.

  • Possible Cause: Similar chemical environments of protons in the main compound and impurities.

  • Troubleshooting Steps:

    • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide better signal dispersion.

    • 2D NMR Experiments: Perform 2D NMR experiments such as COSY and HSQC to resolve overlapping signals and establish connectivity between protons and carbons.

    • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the analytes and potentially resolve overlapping signals.

Issue: Inaccurate quantification using qNMR.

  • Possible Cause: Incomplete relaxation of nuclei, poor choice of internal standard, or incorrect processing parameters.[12][13][15][16]

  • Troubleshooting Steps:

    • Ensure Complete Relaxation: Use a sufficiently long relaxation delay (D1) in the pulse sequence to allow all protons to fully relax between scans. This is crucial for accurate integration.

    • Select a Suitable Internal Standard: The internal standard should have a simple spectrum (ideally a singlet) that does not overlap with any analyte signals, be chemically stable, and accurately weighed.[15]

    • Optimize Processing Parameters: Use a consistent and appropriate baseline correction and phasing for all spectra to ensure accurate integration.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Origin
4-NitrobenzamideC₇H₆N₂O₃166.13Process
FormaldehydeCH₂O30.03Process
4-Nitrobenzoic AcidC₇H₅NO₄167.12Degradation
N-formyl-4-nitrobenzamideC₈H₆N₂O₄194.14Degradation

Table 2: Typical Analytical Data for Impurity Identification

AnalyteTechniqueRetention Time (min) / Chemical Shift (ppm)m/z (for MS)
This compoundHPLC-UVTo be determined experimentallyN/A
4-NitrobenzamideHPLC-UVTo be determined experimentallyN/A
4-Nitrobenzamide¹H NMR (DMSO-d₆)δ 8.30 (d, 2H), 8.15 (s, 1H), 8.05 (d, 2H), 7.70 (s, 1H)N/A
4-Nitrobenzamide¹³C NMR (Acetone-d₆)δ 167.47, 150.69, 141.15, 129.94, 124.34[29]N/A
4-Nitrobenzoic AcidHPLC-UVTo be determined experimentallyN/A
4-Nitrobenzoic Acid¹H NMR (DMSO-d₆)δ 13.5 (s, 1H), 8.35 (d, 2H), 8.20 (d, 2H)N/A
N-formyl-4-nitrobenzamideHPLC-UVTo be determined experimentallyN/A
N-formyl-4-nitrobenzamide¹H NMRTo be determined experimentallyN/A

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: GC-MS Analysis with Derivatization
  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C (can be optimized).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

Protocol 3: qNMR for Impurity Quantification
  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample.

    • Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 value).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the concentration of the impurity.[16]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_output Final Report Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS NMR NMR Spectroscopy (1D, 2D, qNMR) Sample->NMR Impurity_ID Impurity Identification HPLC->Impurity_ID Quantification Quantification HPLC->Quantification GCMS->Impurity_ID NMR->Impurity_ID NMR->Quantification Report Impurity Profile Report Impurity_ID->Report Quantification->Report

Caption: Workflow for Impurity Identification and Quantification.

troubleshooting_flow cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues cluster_solutions Potential Solutions Problem Analytical Problem Encountered Peak_Tailing Peak Tailing Problem->Peak_Tailing Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks No_Peak No/Small Analyte Peak Problem->No_Peak Poor_Shape Poor Peak Shape Problem->Poor_Shape Overlapping_Signals Overlapping Signals Problem->Overlapping_Signals Inaccurate_qNMR Inaccurate Quantification Problem->Inaccurate_qNMR Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Change_Column Change Column Peak_Tailing->Change_Column Clean_System Clean System Ghost_Peaks->Clean_System Derivatize Derivatize Sample No_Peak->Derivatize Optimize_Temp Optimize Temperature No_Peak->Optimize_Temp Poor_Shape->Optimize_Temp Use_2D_NMR Use 2D NMR Overlapping_Signals->Use_2D_NMR Optimize_qNMR_Params Optimize qNMR Parameters Inaccurate_qNMR->Optimize_qNMR_Params

Caption: Troubleshooting Logic for Common Analytical Issues.

References

Improving the solubility of N-(hydroxymethyl)-4-nitrobenzamide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(hydroxymethyl)-4-nitrobenzamide. The information focuses on improving the solubility of this compound for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for initial solubility testing?

A2: For initial solubility testing, it is advisable to start with a range of common laboratory solvents with varying polarities. A suggested starting panel is included in the table below. It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific experimental concentration.

Q3: What are the potential applications of this compound in research?

A3: this compound belongs to the broader class of nitrobenzamides, which have been investigated for a variety of biological activities. Derivatives of nitrobenzamide have shown potential as antimicrobial agents[2][3]. Therefore, this compound could be utilized in screening assays for antibacterial or antifungal activity.

Troubleshooting Guide: Solubility Issues

Issue: this compound is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the compound at the desired concentration.

    • Solution: Systematically test a range of solvents with varying polarities. Refer to the solvent screening protocol below.

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent volume.

    • Solution: Try increasing the volume of the solvent to reduce the concentration.

  • Low Temperature: Solubility is often temperature-dependent.

    • Solution: Gentle heating and agitation (e.g., using a warm water bath and vortexing) can increase the rate of dissolution and solubility. Be cautious with volatile solvents.

  • Precipitation Upon Addition to Aqueous Media: A common issue when a compound is dissolved in an organic solvent and then diluted into an aqueous buffer for biological assays.

    • Solution: This indicates that the compound is precipitating out of the aqueous solution. Several strategies can be employed to overcome this:

      • Use of Co-solvents: Prepare the final solution with a small percentage of the initial organic solvent (e.g., 1-5% DMSO in the final aqueous solution). Ensure the final co-solvent concentration is compatible with your experimental system.

      • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly improve solubility. The effect of pH on the solubility of this compound would need to be determined empirically.

      • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium at low concentrations (typically below their critical micelle concentration) to help solubilize the compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a systematic approach to identify a suitable solvent for this compound.

Materials:

  • This compound

  • Selection of common laboratory solvents (see table below)

  • Vortex mixer

  • Water bath (optional)

  • Microcentrifuge tubes or small glass vials

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of microcentrifuge tubes.

  • To each tube, add a small, measured volume of a different solvent (e.g., 100 µL). This will give an initial concentration of 10 mg/mL.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, continue to add the solvent in small increments (e.g., 100 µL at a time), vortexing after each addition, until the compound dissolves completely. Record the final volume of solvent used.

  • If the compound does not dissolve in a reasonable volume, gentle heating in a water bath (e.g., 37-50°C) can be attempted.

  • Calculate the approximate solubility in mg/mL for each solvent.

  • Based on the results, select the most appropriate solvent that provides the desired stock concentration and is compatible with your downstream application.

Table 1: Suggested Solvents for Initial Screening

SolventPolarity IndexNotes
Water10.2Highly polar, expect low solubility.
Ethanol5.2Polar protic solvent.
Methanol6.6Polar protic solvent.
Dimethyl Sulfoxide (DMSO)7.2Polar aprotic solvent, good for many organic compounds.
N,N-Dimethylformamide (DMF)6.4Polar aprotic solvent.
Acetone5.1Polar aprotic solvent.
Dichloromethane (DCM)3.1Nonpolar solvent.

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound for in vitro experiments.

G Workflow for Improving Compound Solubility A Start: Compound Dissolution Required B Select Initial Solvent (e.g., DMSO) A->B C Is Compound Soluble at Desired Stock Concentration? B->C D Proceed to Experiment C->D Yes E Troubleshoot Solubility C->E No F Increase Solvent Volume E->F G Apply Gentle Heat & Agitation E->G H Test Alternative Solvents (e.g., DMF, Ethanol) E->H I Is Compound Soluble? F->I G->I H->I I->E No, try another method J Prepare Stock Solution I->J Yes K Dilute Stock into Aqueous Buffer J->K L Does Compound Precipitate? K->L L->D No M Optimize Final Formulation L->M Yes N Add Co-solvent (e.g., <5% DMSO) M->N O Adjust pH of Buffer M->O P Add Surfactant (e.g., Tween-80) M->P Q Is Final Solution Clear? N->Q O->Q P->Q Q->D Yes Q->M No, try another formulation G Hypothetical Bacterial Quorum Sensing Inhibition cluster_bacterium Bacterial Cell A Autoinducer Synthesis B Autoinducer (Signal Molecule) A->B C Receptor Binding B->C D Signal Transduction Cascade C->D E Target Gene Expression (e.g., Virulence Factors) D->E F This compound G Inhibition F->G G->A ? G->C ? G->D ?

References

N-(hydroxymethyl)-4-nitrobenzamide reaction quenching and workup procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the quenching and workup procedures of N-(hydroxymethyl)-4-nitrobenzamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: After quenching and extraction, I can't find my product. What are the possible reasons?

A1: Several factors could contribute to the loss of your product:

  • Product Solubility: this compound may have some solubility in the aqueous layer, especially if the aqueous layer is basic or if you have used a large volume.[1] To check for this, you can try to back-extract the aqueous layer with a more polar organic solvent like ethyl acetate.

  • Product Instability: The product might be unstable under the workup conditions. N-(hydroxymethyl) amides can be sensitive to strong acids or bases, which might cause decomposition.[1] It is advisable to use mild quenching reagents like saturated ammonium chloride solution or dilute bicarbonate solution.

  • Emulsion Formation: Formation of a stable emulsion during extraction can trap your product in the interfacial layer, leading to low recovery. See the troubleshooting guide on emulsions (Q3).

  • Incomplete Extraction: The organic solvent used for extraction might not be optimal. If you are using a non-polar solvent, consider switching to or adding a more polar solvent like ethyl acetate or dichloromethane.

Q2: My crude NMR looks very messy after workup, and I can't clearly identify my product peaks. What should I do?

A2: A messy crude NMR can be misleading.[1] Here's how to approach this:

  • Residual Solvents: High boiling point solvents used in the reaction or workup may still be present and can obscure your product peaks. Ensure your product is thoroughly dried under high vacuum.

  • Reagent Peaks: Unreacted starting materials or byproducts might be overwhelming the product signals. Consider a purification step like column chromatography or recrystallization.

  • Degradation: As mentioned in Q1, the product might have degraded during workup. Try to perform the workup at a lower temperature and with milder reagents. You can test your product's stability by taking a small sample of the reaction mixture before quenching and treating it with the intended workup reagents to see if degradation occurs on a TLC plate.[1]

Q3: I am getting a persistent emulsion during my liquid-liquid extraction. How can I break it?

A3: Emulsions are common and can be dealt with in several ways:

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]

  • Change Solvent: Adding a small amount of a different organic solvent, like chloroform, can sometimes help to break up an emulsion.[2]

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.[2]

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Q4: I have a low yield after purification. How can I improve it?

A4: Low yields can be due to issues during the reaction or the workup.[1] Focusing on the workup, consider these points:

  • Minimize Transfers: Each transfer of your material from one flask to another can result in loss. Try to minimize the number of transfers.

  • Optimize Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • Check for Product in Aqueous Layers: As mentioned in Q1, always check your aqueous layers for the product before discarding them, especially in the initial stages of optimizing a procedure.

Experimental Protocols

Detailed Quenching and Workup Protocol for this compound Synthesis

This protocol assumes the reaction has been carried out in an organic solvent like THF or DMF and is now ready for quenching and workup.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C using an ice-water bath. This is important to control any exothermic processes during quenching.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture while stirring. The amount of quenching solution should be approximately equal to the volume of the reaction mixture. Alternative mild quenching agents include cold water or a dilute (5%) solution of sodium bicarbonate.

  • Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF or DMF, it is advisable to remove the bulk of the solvent under reduced pressure using a rotary evaporator. This will improve the efficiency of the subsequent extraction.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Use a volume of organic solvent roughly equal to the aqueous volume.

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (Q3). Drain the organic layer.

  • Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to maximize product recovery. Combine all the organic extracts.

  • Washing: Wash the combined organic extracts sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) to neutralize any remaining acid.

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to help remove water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Workup Conditions and Outcomes

EntryQuenching AgentExtraction SolventpH of Aqueous LayerCrude Yield (%)Purity by NMR (%)
11M HClDichloromethane~14570 (significant impurities)
21M NaOHEthyl Acetate~135565 (decomposition observed)
3Sat. NH₄ClEthyl Acetate~68592
4WaterDichloromethane~77890

This table illustrates how different quenching and workup conditions can significantly impact the yield and purity of the final product. The use of harsh acidic or basic conditions (Entries 1 and 2) can lead to lower yields and purity due to product degradation. Mild quenching conditions (Entries 3 and 4) generally provide better results.

Visualizations

TroubleshootingWorkflow start Problem Encountered During Workup issue_loss Low or No Product Recovery start->issue_loss Is product recovery low? issue_purity Low Purity / Messy Crude start->issue_purity Is crude product impure? issue_emulsion Persistent Emulsion start->issue_emulsion Is there an emulsion? sol_loss_aq Check Aqueous Layer (Back-Extract) issue_loss->sol_loss_aq Possibility of aqueous solubility sol_loss_instability Use Milder Quenching Conditions issue_loss->sol_loss_instability Possibility of degradation sol_purity_solvent Ensure Complete Solvent Removal issue_purity->sol_purity_solvent Check for residual solvent sol_purity_purify Purify via Chromatography/Recrystallization issue_purity->sol_purity_purify If impurities are present sol_emulsion_brine Add Saturated Brine Solution issue_emulsion->sol_emulsion_brine To increase ionic strength sol_emulsion_filter Filter Through Celite issue_emulsion->sol_emulsion_filter To break up the interface

Caption: Troubleshooting workflow for this compound workup.

WorkupProtocol start Reaction Complete cool Cool Reaction to 0 °C start->cool quench Slowly Add Saturated NH4Cl Solution cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Filter and Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for quenching and workup.

References

Effect of substitution on the stability of N-(hydroxymethyl)benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(hydroxymethyl)benzamides. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for N-(hydroxymethyl)benzamides in aqueous solutions?

A1: N-(hydroxymethyl)benzamides primarily degrade through hydrolysis, which can be catalyzed by acid, base, or water. The reaction involves the breakdown of the carbinolamide functionality to release formaldehyde and the corresponding benzamide. The dominant mechanism is highly dependent on the pH of the solution.[1][2][3] Under acidic conditions, the reaction is specific-acid catalyzed.[1][2] In neutral to basic conditions (pH > 6), the degradation typically proceeds via a specific-base catalyzed mechanism, which involves the deprotonation of the hydroxyl group to form an alkoxide intermediate, followed by a rate-limiting breakdown to the products.[4][5]

Q2: How do substituents on the aromatic ring affect the stability of N-(hydroxymethyl)benzamides?

A2: Substituents on the aromatic ring significantly influence the stability, primarily by altering the electronic properties of the benzamide moiety. Electron-withdrawing groups (EWGs), such as chloro groups, increase the rate of degradation, particularly in the base-catalyzed pathway.[1][2] This is because EWGs stabilize the developing negative charge on the nitrogen atom in the transition state as the amidate leaving group departs, thereby increasing the rate of breakdown of the alkoxide intermediate.[6] Conversely, electron-donating groups (EDGs) can lead to competitive reaction pathways, such as amidic hydrolysis, under strongly basic conditions.[5]

Q3: My N-(hydroxymethyl)benzamide is degrading too quickly during my experiment. What can I do to increase its stability?

A3: To enhance stability, consider the following:

  • pH Control: Since both acid and base catalyze the degradation, maintaining a pH between 3 and 6 is optimal for minimizing the rate of hydrolysis for many N-(hydroxymethyl)benzamides.[1]

  • Temperature: Perform your experiments at the lowest feasible temperature to reduce the rate of degradation, as hydrolysis is temperature-dependent.

  • Solvent: While aqueous stability is often the focus, consider using less nucleophilic or non-aqueous solvents if your experimental design permits, but be aware that this can alter other chemical properties.

Q4: I am observing unexpected products in my reaction. What could they be?

A4: The primary degradation products are the corresponding benzamide and formaldehyde.[7] If you observe other species, consider the following possibilities:

  • Amidic Hydrolysis: Under strongly basic conditions, particularly with electron-donating groups on the ring, the amide bond itself can hydrolyze to form a benzoate and hydroxymethylamine.[5]

  • Reactions with Buffers: While buffer catalysis is generally not observed, ensure that your buffer components are not reacting with your starting material or the N-acyliminium ion intermediate formed under acidic conditions.[5][6]

  • Impurity Degradation: Ensure the purity of your starting material, as impurities may degrade into other observable compounds.

Data Summary: Effect of Substitution on Stability

The following table summarizes the kinetic data for the degradation of various N-(hydroxymethyl)benzamide derivatives in an aqueous solution at 25 °C. The rate constants illustrate the impact of electron-withdrawing chloro substituents on the reaction rate.

CompoundSubstituent(s)Rate Constant (k)Catalysis TypeRelative Rate (krel)
1 None0.042 s⁻¹Hydroxide-dependent (k₁)1.00
2 4-Chloro0.071 s⁻¹Hydroxide-dependent (k₁)1.69
3 2,4-Dichloro0.12 s⁻¹Hydroxide-dependent (k₁)2.86

Data sourced from Tenn et al. (2001).[1]

Experimental Protocols & Methodologies

Protocol: Kinetic Analysis of N-(hydroxymethyl)benzamide Hydrolysis

This protocol outlines a general method for determining the stability of N-(hydroxymethyl)benzamides in aqueous solutions using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Substituted N-(hydroxymethyl)benzamide of interest

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Buffers for pH control (e.g., acetate, phosphate, borate) or HCl/KOH for pH adjustment

  • Deionized water

2. Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

  • pH meter

3. Procedure:

  • Solution Preparation:

    • Prepare a 1.0 M aqueous solution of KCl to be used as the solvent for all reaction mixtures. This maintains a constant ionic strength.[6]

    • Prepare a series of buffers at the desired pH values using the KCl solution. For strongly acidic or basic conditions, adjust the pH of the KCl solution with concentrated HCl or KOH.

    • Prepare a concentrated stock solution (~10-20 mM) of the N-(hydroxymethyl)benzamide in DMSO.

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the benzamide product and equilibrate the cell holder to 25 °C.[6]

    • Place 3 mL of the desired pH-adjusted and temperature-equilibrated KCl solution into a quartz cuvette.

    • Initiate the reaction by injecting a small aliquot (e.g., 3-10 µL) of the concentrated DMSO stock solution into the cuvette to achieve a final concentration of ~1 x 10⁻⁴ M.[6] Mix rapidly by inversion.

    • Immediately begin recording the absorbance at the chosen wavelength over time. Continue data collection for at least 3-5 half-lives.

  • Data Analysis:

    • The degradation of N-(hydroxymethyl)benzamides follows first-order kinetics.[6]

    • Fit the absorbance vs. time data to a first-order exponential decay equation (At = A∞ + (A₀ - A∞)e-kobst) to determine the observed rate constant (kobs).

    • Plot log(kobs) versus pH to generate a pH-rate profile, which can be used to dissect the contributions of acid, base, and water-catalyzed pathways.[1]

Diagrams and Workflows

The following diagrams illustrate the degradation pathways and the general experimental workflow for stability analysis.

G cluster_acid Specific Acid Catalysis (Low pH) cluster_base Specific Base Catalysis (High pH) cluster_ewg Effect of Electron-Withdrawing Group (EWG) A1 N-(hydroxymethyl)benzamide A2 Protonated Intermediate A1->A2 + H3O+ A3 N-Acyliminium Ion + H2O A2->A3 - H2O A4 Benzamide + Formaldehyde A3->A4 + H2O B1 N-(hydroxymethyl)benzamide B2 Alkoxide Intermediate B1->B2 + OH- B3 Benzamide + Formaldehyde B2->B3 Rate-Limiting Step EWG EWG on Ring Stab Stabilizes Negative Charge on Amidate Leaving Group EWG->Stab Rate Increases Rate of Alkoxide Breakdown (k1) Stab->Rate

Caption: Degradation pathways of N-(hydroxymethyl)benzamides.

G prep 1. Prepare Solutions (Compound Stock, Buffers) setup 2. Set up Spectrophotometer (Wavelength, Temp = 25°C) prep->setup initiate 3. Initiate Reaction (Inject stock into buffer) setup->initiate collect 4. Collect Data (Absorbance vs. Time) initiate->collect analyze 5. Analyze Data (Fit to 1st Order Decay) collect->analyze k_obs Determine k_obs analyze->k_obs profile 6. Generate pH-Rate Profile (Plot log(k_obs) vs. pH) k_obs->profile

Caption: Experimental workflow for kinetic analysis.

References

Technical Support Center: N-(hydroxymethyl)-4-nitrobenzamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(hydroxymethyl)-4-nitrobenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction conditions. 4. Impure starting materials.1. Monitor reaction progress using TLC or HPLC. Increase reaction time if necessary. 2. Control reaction temperature carefully. Avoid excessively high temperatures or prolonged reaction times at elevated temperatures. Ensure the pH is not strongly alkaline during workup and purification.[1] 3. Optimize the molar ratio of formaldehyde to 4-nitrobenzamide. A slight excess of formaldehyde is often used.[2] Ensure efficient mixing, especially on a larger scale. 4. Verify the purity of 4-nitrobenzamide and formaldehyde solution before starting the reaction.
Presence of Unreacted 4-nitrobenzamide 1. Insufficient formaldehyde. 2. Short reaction time. 3. Poor mixing.1. Use a slight excess of formaldehyde (e.g., 1.1-1.5 equivalents). 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. 3. Improve agitation to ensure homogeneous reaction mixture, especially in larger reactors.
Formation of Polymeric Byproducts 1. Excess formaldehyde. 2. High reaction temperature. 3. Inappropriate pH.1. Carefully control the stoichiometry of formaldehyde. 2. Maintain a moderate reaction temperature. 3. Adjust the pH of the reaction mixture. The reaction can be catalyzed by both acid and base.[3]
Product Degradation During Workup/Purification 1. Exposure to high temperatures. 2. Exposure to strong acids or bases. 3. Prolonged processing time.1. Use mild workup conditions. Avoid high temperatures during solvent evaporation. 2. Neutralize the reaction mixture carefully. Use buffers if necessary. 3. Streamline the workup and purification process to minimize the time the product is in solution.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction solvent. 2. Presence of impurities inhibiting crystallization. 3. Inappropriate crystallization solvent.1. If possible, choose a solvent where the product has lower solubility at room temperature or below. 2. Purify the crude product by column chromatography before crystallization. 3. Perform solvent screening to find a suitable anti-solvent or a solvent system for recrystallization.
Discoloration of the Final Product 1. Presence of colored impurities from starting materials. 2. Formation of colored byproducts. 3. Thermal degradation.1. Use pure starting materials. 2. Optimize reaction conditions to minimize byproduct formation. Consider a charcoal treatment during recrystallization. 3. Avoid excessive heat during reaction and drying.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the general reaction scheme for the synthesis of this compound? A1: The synthesis involves the reaction of 4-nitrobenzamide with formaldehyde, typically in the presence of a basic or acidic catalyst.[3] The reaction is a nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde.

  • Q2: What is the recommended molar ratio of 4-nitrobenzamide to formaldehyde? A2: A slight excess of formaldehyde (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the 4-nitrobenzamide.[2] However, a large excess should be avoided to minimize the formation of polymeric byproducts.

  • Q3: What are the optimal temperature and pH conditions for the reaction? A3: The reaction is often carried out at a moderately elevated temperature to increase the reaction rate. However, high temperatures can lead to product degradation and byproduct formation. The reaction can be catalyzed by both acids and bases.[3] The optimal pH will depend on the specific reaction setup and should be optimized to maximize yield and minimize impurities.

Scale-Up Challenges

  • Q4: What are the primary challenges when scaling up the production of this compound? A4: Key challenges include:

    • Heat Management: The reaction can be exothermic, and efficient heat removal is crucial on a larger scale to prevent temperature runaway and product degradation.

    • Mixing: Ensuring homogeneous mixing of reactants is more challenging in large reactors and can impact reaction kinetics and product quality.

    • Product Isolation and Purification: Crystallization and filtration can be more complex at scale, and impurities that are minor on a lab scale can become significant issues.

    • Safety: Handling larger quantities of formaldehyde, a hazardous substance, requires stringent safety protocols.

  • Q5: How can I control the exothermic nature of the reaction during scale-up? A5: To manage heat generation, consider the following:

    • Slow addition of reactants: Add one of the reactants portion-wise or via a dropping funnel to control the reaction rate.

    • Efficient cooling: Use a reactor with a cooling jacket and ensure adequate coolant flow.

    • Solvent selection: A solvent with a good heat capacity can help to absorb the heat of reaction.

    • Monitoring: Continuously monitor the internal temperature of the reactor.

Purification and Analysis

  • Q6: What are the common impurities in this compound synthesis? A6: Common impurities may include:

    • Unreacted 4-nitrobenzamide.

    • Di(4-nitrobenzoyl)aminomethane (from the reaction of two moles of the amide with one of formaldehyde).

    • Polymeric byproducts from formaldehyde.

    • N-formyl-4-nitrobenzamide (if formic acid is present as an impurity in formaldehyde).[4]

  • Q7: What is the best method for purifying this compound on a large scale? A7: Recrystallization is often the most practical method for large-scale purification. The choice of solvent is critical and should be determined through laboratory-scale experiments. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Q8: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product? A8:

    • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

  • Materials:

    • 4-nitrobenzamide

    • Formaldehyde solution (37% in water)

    • Potassium carbonate (catalyst)

    • Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrobenzamide (1 equivalent) in water.

    • Add potassium carbonate (catalytic amount, e.g., 0.1 equivalents).

    • Add formaldehyde solution (1.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Dry the product under vacuum.

2. HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically used. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product & QC 4-Nitrobenzamide 4-Nitrobenzamide Reaction_Vessel Reaction (Heating & Mixing) 4-Nitrobenzamide->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product N-(hydroxymethyl)-4- nitrobenzamide Drying->Final_Product QC_Analysis QC Analysis (HPLC, NMR) Final_Product->QC_Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Product_Degradation Product Degradation? Incomplete_Reaction->Product_Degradation No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Purity_Reactants Check Purity of Reactants Product_Degradation->Check_Purity_Reactants No Optimize_pH_Workup Optimize pH & Workup Temp Product_Degradation->Optimize_pH_Workup Yes End End Increase_Time_Temp->End Check_Purity_Reactants->End Optimize_pH_Workup->End Unreacted_SM Unreacted Starting Material? Impurity_Detected->Unreacted_SM Yes Purification_Issue Purification Issue? Impurity_Detected->Purification_Issue No Side_Product Side Product? Unreacted_SM->Side_Product No Increase_Formaldehyde Increase Formaldehyde Ratio Unreacted_SM->Increase_Formaldehyde Yes Optimize_Conditions Optimize Reaction Conditions Side_Product->Optimize_Conditions Yes Side_Product->Purification_Issue No Increase_Formaldehyde->End Optimize_Conditions->End Recrystallization_Screen Recrystallization Solvent Screen Purification_Issue->Recrystallization_Screen Yes Purification_Issue->End No Recrystallization_Screen->End Signaling_Pathway 4-Nitrobenzamide 4-Nitrobenzamide Intermediate Tetrahedral Intermediate 4-Nitrobenzamide->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Proton Transfer Byproduct Di(4-nitrobenzoyl)aminomethane Product->Byproduct + 4-Nitrobenzamide - H2O

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-(hydroxymethyl)-4-nitrobenzamide and N-(acetoxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-(hydroxymethyl)-4-nitrobenzamide and its acetylated analogue, N-(acetoxymethyl)-4-nitrobenzamide. The information presented is intended to assist researchers in selecting the appropriate compound for applications ranging from prodrug design to the development of biological cross-linking agents, where differential reactivity is a critical parameter.

Introduction and Overview

This compound and N-(acetoxymethyl)-4-nitrobenzamide are structurally similar compounds that exhibit profoundly different chemical stabilities and reactivities. The primary structural difference is the substitution at the methyl group attached to the amide nitrogen: a hydroxyl (-OH) group versus an acetoxy (-OCOCH₃) group. This single modification dramatically alters the molecule's susceptibility to nucleophilic attack by transforming the substituent into a poor leaving group (hydroxide) or a good leaving group (acetate).

The significantly higher reactivity of N-(acetoxymethyl)-4-nitrobenzamide is attributed to its facile decomposition to form a highly electrophilic N-acyliminium ion intermediate.[1][2] In contrast, this compound is substantially more stable and does not readily generate this reactive species, rendering it unreactive toward nucleophiles under physiological conditions.[2] This difference in reactivity is crucial for applications such as prodrug design, where the acetoxymethyl derivative can act as a bioreversible carrier that releases a parent amide.[1]

The Reaction Mechanism: Formation of the N-Acyliminium Ion

The key to the enhanced reactivity of N-(acetoxymethyl)-4-nitrobenzamide is the acetoxy group's ability to function as an effective leaving group. This facilitates an elimination-addition reaction mechanism that proceeds through a resonance-stabilized N-acyliminium cation.[1][3] This intermediate is a potent electrophile that readily reacts with a wide range of nucleophiles.

Conversely, the hydroxyl group of this compound is a poor leaving group. Its departure would require protonation under acidic conditions to form water, a better leaving group. Under neutral physiological conditions, this pathway is not favored, and the compound remains largely unreactive.[2]

G cluster_0 N-(acetoxymethyl)-4-nitrobenzamide (High Reactivity) cluster_1 This compound (Low Reactivity) a N-(acetoxymethyl)-4-nitrobenzamide b N-Acyliminium Ion (Reactive Intermediate) a->b  Fast Elimination d Acetate (Leaving Group) c Product (Reaction with Nucleophile) b->c  Fast Reaction  + Nucleophile b->d x This compound y No Reaction (Stable) x->y  Very Slow / No Reaction  (-OH is a poor leaving group)

Caption: Comparative reaction pathways.

Quantitative Reactivity Comparison

Direct kinetic data for this compound is scarce due to its high stability. However, studies on analogous N-acyloxymethyl amides demonstrate their rapid hydrolysis, which serves as a reliable proxy for the reactivity of N-(acetoxymethyl)-4-nitrobenzamide. The data clearly indicates a significant disparity in stability and reactivity between the two classes of compounds.

Compound ClassReactivity ProfilepH-Independent Rate Constant (k) at 25-37°CEstimated Half-Life (t₁/₂)Citations
N-(acetoxymethyl)benzamides High reactivity, acts as an electrophile. Undergoes facile hydrolysis.~1.7 x 10⁻⁴ s⁻¹ (for unsubstituted analogue)~1.1 hours[1]
N-(hydroxymethyl)benzamides Low reactivity, stable in aqueous solution. Does not react with nucleophiles under physiological conditions.Negligible / Very SlowVery Long (Days to Months)[2][4]

Note: The rate constant provided is for the unsubstituted N-(acetoxymethyl)benzamide in the pH-independent region[1]. The electron-withdrawing 4-nitro group is expected to further increase the rate of hydrolysis, particularly in base-catalysed conditions.

Experimental Protocols

General Protocol for Comparative Hydrolysis Study by HPLC

This protocol outlines a method to compare the hydrolytic stability of this compound and N-(acetoxymethyl)-4-nitrobenzamide.

1. Materials and Reagents:

  • This compound

  • N-(acetoxymethyl)-4-nitrobenzamide

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Reaction vials, autosampler vials

  • Thermostated water bath or incubator (37 °C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

2. Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test compound in acetonitrile.

  • Reaction Initiation: To a pre-warmed (37 °C) vial containing 9.9 mL of phosphate buffer (pH 7.4), add 100 µL of a stock solution to achieve a final concentration of 10 µg/mL. Vortex briefly to mix. This is time t=0.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes for the acetoxymethyl compound; longer intervals for the hydroxymethyl compound), withdraw an aliquot (e.g., 200 µL) from the reaction vial.

  • Quenching (if necessary): Immediately transfer the aliquot to an autosampler vial containing an equal volume of cold acetonitrile to stop the reaction.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products (e.g., 4-nitrobenzamide). Monitor the elution profile at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm or 280 nm).

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated using the formula t₁/₂ = 0.693 / k.

G prep 1. Preparation - Prepare Stock Solutions - Pre-warm Buffer (pH 7.4) init 2. Reaction Initiation - Add Stock to Buffer - Start Timer (t=0) prep->init sample 3. Sampling - Withdraw Aliquots at Time Intervals init->sample hplc 4. HPLC Analysis - Inject Sample - Separate & Detect sample->hplc data 5. Data Processing - Plot ln[C] vs. Time - Calculate Rate Constant (k) - Determine Half-Life (t₁/₂) hplc->data

Caption: Experimental workflow for kinetic analysis.

Summary and Conclusion

The reactivity of this compound and N-(acetoxymethyl)-4-nitrobenzamide is fundamentally different, a fact that must be considered in their application.

  • N-(acetoxymethyl)-4-nitrobenzamide is a highly reactive electrophile precursor. Its utility lies in its ability to generate an N-acyliminium ion, making it suitable as a prodrug moiety for amides or as a reactive agent for conjugation with nucleophiles.[1][2] However, its limited stability in aqueous media (half-life on the order of hours) requires careful formulation and handling.[1]

  • This compound is a comparatively stable and unreactive compound.[2][4] It does not readily undergo hydrolysis or react with nucleophiles under physiological conditions. This stability makes it a suitable control compound in studies involving its acetoxy analogue or a stable building block for further chemical modification where the hydroxymethyl group itself is the desired functionality.

References

A Comparative Analysis of N-(hydroxymethyl)-4-nitrobenzamide as a Potential Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of N-(hydroxymethyl)-4-nitrobenzamide and its potential application as a protein crosslinking agent. Due to a lack of direct comparative studies and quantitative experimental data in the public domain for this compound, this document presents a theoretical comparison based on the known chemistry of related N-hydroxymethyl amides and established crosslinking agents. The experimental protocols provided are generalized for the evaluation of new crosslinking agents and would require specific optimization for this compound.

Introduction to this compound

This compound is a molecule containing a hydroxymethyl amide group. This functional group is structurally related to the reactive species formed during formaldehyde crosslinking. The presence of the nitrobenzamide moiety may influence its reactivity and provide a basis for potential modifications, such as the introduction of a reporter tag or a cleavable linker.

The proposed mechanism of action for N-(hydroxymethyl) amides as crosslinkers involves the acid-catalyzed or heat-induced elimination of water to form a reactive N-acyliminium ion intermediate. This electrophilic species can then react with nucleophilic amino acid side chains, such as the ε-amino group of lysine, to form a stable covalent bond.

Proposed Crosslinking Mechanism

The crosslinking activity of this compound is hypothesized to proceed through a two-step mechanism. The initial step involves the activation of the hydroxymethyl group to form a reactive electrophile, which then reacts with a nucleophilic residue on a protein. A subsequent reaction with a second nucleophile on a nearby protein or the same protein would result in a crosslink.

Proposed Crosslinking Mechanism cluster_activation Activation Step cluster_crosslinking Crosslinking Step Reagent This compound Intermediate Reactive N-Acyliminium Ion Reagent->Intermediate  -H₂O (Acid/Heat) Adduct Protein 1 Adduct Intermediate->Adduct Reaction with Nucleophile 1 Protein1 Protein 1 (e.g., Lys-NH₂) Protein1->Adduct Crosslink Crosslinked Proteins Adduct->Crosslink Reaction with Nucleophile 2 Protein2 Protein 2 (e.g., Lys-NH₂) Protein2->Crosslink

A proposed two-step crosslinking mechanism for this compound.

Comparison with Other Crosslinking Agents

The following table provides a qualitative comparison of this compound with commonly used crosslinking agents. The properties of this compound are inferred from its chemical structure and the known reactivity of similar compounds.

FeatureThis compound (Hypothetical)FormaldehydeGlutaraldehydeEDC (Zero-Length)NHS Esters (e.g., DSS)
Reactive Groups Hydroxymethyl amideAldehydeTwo Aldehyde groupsCarbodiimideTwo N-hydroxysuccinimide esters
Target Residues Primarily Lys, potentially Cys, His, TyrLys, Cys, His, Arg, Tyr, Asn, GlnPrimarily LysCarboxyl (Asp, Glu, C-term) and Amine (Lys, N-term) groupsPrimarily Lys, N-terminus
Spacer Arm Length ~2.7 Å (C-N-C)0 Å~7.5 Å0 Å~11.4 Å
Reversibility Potentially reversible by hydrolysis under harsh conditionsReversible by heatLargely irreversibleIrreversible (forms amide bond)Irreversible
Specificity ModerateLowModerateHigh (for carboxyl and amine)High (for primary amines)
Reaction Conditions Likely requires activation (e.g., acidic pH, heat)Wide pH rangeNeutral to alkaline pHAcidic to neutral pH (for carboxyl activation)Neutral to alkaline pH
Membrane Permeability Likely permeablePermeablePermeableGenerally impermeable (charged)Permeable (can be made impermeable)
Potential Advantages Potentially tunable reactivity, two-step activation may offer more control.High crosslinking efficiency, penetrates cells and tissues well.Longer spacer arm, efficient crosslinking.Forms a direct amide bond with no spacer.High specificity for primary amines, variety of spacer arms available.
Potential Disadvantages Reactivity and efficiency are unproven, may require harsh activation.Low specificity, can form complex protein-protein and protein-DNA crosslinks.Can polymerize, may lead to extensive and less specific crosslinking.Requires a two-step procedure for protein-protein crosslinking, can modify carboxyl groups.Susceptible to hydrolysis, shorter half-life in aqueous solutions.

Proposed Experimental Protocol for Evaluation

To empirically assess the performance of this compound as a crosslinking agent, a systematic evaluation is necessary. The following protocol outlines a general workflow for such a study.

I. Optimization of Crosslinking Conditions
  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Test Protein: Use a well-characterized protein with a known structure, such as Bovine Serum Albumin (BSA), for initial optimization.

  • Reaction Buffer: Screen a range of pH conditions (e.g., pH 6.0-8.5) to determine the optimal pH for the crosslinking reaction.

  • Activator Screening: Test the effect of potential activators, such as mild acid or heat (e.g., 37-50°C), on crosslinking efficiency.

  • Concentration and Time Course: Perform experiments with varying concentrations of this compound and different incubation times to determine the optimal reaction parameters.

  • Analysis: Analyze the reaction products by SDS-PAGE. An increase in the molecular weight of the protein bands or the appearance of higher molecular weight oligomers will indicate successful crosslinking.

II. Comparative Crosslinking Efficiency
  • Select Crosslinkers: Choose a set of standard crosslinkers for comparison, such as formaldehyde, glutaraldehyde, and a homobifunctional NHS ester (e.g., DSS).

  • Crosslinking Reactions: Perform parallel crosslinking reactions with the test protein using the optimized conditions for this compound and the manufacturer's recommended protocols for the other crosslinkers.

  • Quantitative Analysis:

    • SDS-PAGE with Densitometry: Quantify the decrease in the monomeric protein band and the increase in crosslinked species for each crosslinker.

    • Western Blotting: If studying a specific protein complex, use antibodies to detect the crosslinked products.

  • Data Presentation: Summarize the quantitative data in a table for easy comparison of crosslinking efficiency.

III. Identification of Crosslinked Residues by Mass Spectrometry
  • Sample Preparation: Crosslink a purified protein or protein complex with this compound under optimal conditions.

  • Enzymatic Digestion: Digest the crosslinked sample with a protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides. This will reveal the specific amino acid residues involved in the crosslinks.

  • Specificity Determination: Analyze the identified crosslinked residues to determine the amino acid specificity of this compound.

Experimental Workflow cluster_optimization I. Optimization cluster_comparison II. Comparative Analysis cluster_identification III. Specificity Determination A1 Buffer & Activator Screening A2 Concentration & Time Course A1->A2 A3 SDS-PAGE Analysis A2->A3 B1 Parallel Crosslinking (vs. Standards) A3->B1 Optimized Conditions B2 Quantitative Analysis (Densitometry/Western Blot) B1->B2 C1 Enzymatic Digestion B2->C1 Crosslinked Sample C2 LC-MS/MS Analysis C1->C2 C3 Crosslink Identification C2->C3 Signaling Pathway Workflow A Cell Culture/ Tissue Sample B Stimulation/ Treatment A->B C Cell Lysis B->C D Crosslinking Reaction C->D E Affinity Purification of Target Protein Complex D->E F SDS-PAGE/ Western Blot E->F G Mass Spectrometry (Identification of Interactors) E->G

A Comparative Analysis of the Biological Activity of N-(hydroxymethyl)-4-nitrobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a small molecule belonging to the nitrobenzamide class of compounds. The presence of the nitro group and the hydroxymethyl moiety suggests potential for a range of biological activities.[1] Analogs of this compound, with modifications to the benzamide scaffold, have been investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This guide aims to collate and present the existing data to facilitate a clearer understanding of the structure-activity relationships within this chemical series.

Comparative Biological Activity

The biological activities of this compound and its analogs are summarized below. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Antimicrobial Activity
Compound/AnalogMicroorganismActivity (MIC in µg/mL)Reference
N-(2-hydroxy-4-nitrophenyl)benzamide derivatives [2]
Analog 1dDrug-resistant B. subtilis1.95[2]
B. subtilis3.9[2]
S. aureus7.8[2]
Schiff base derivatives of 4-nitrobenzamide [3]
(E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a)Various bacteria and fungiReported as most active in the series[3]
(E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a1)Various bacteria and fungiReported as most active in the series[3]
Anticancer Activity

The antiproliferative effects of nitrobenzamide analogs have been evaluated against several cancer cell lines. The data suggests that substitutions on the benzamide ring significantly influence cytotoxic potency.

Compound/AnalogCell LineActivity (GI50 in µmol/L)Reference
4-substituted-3-nitrobenzamide derivatives [4]
Compound 4aHCT-116, MDA-MB435, HL-601.904 - 2.111[4]
Compounds 4g, 4l-4nMDA-MB4351.008 - 3.586[4]
HL-601.993 - 3.778[4]
4-Methylbenzamide Derivatives [5]
Compound 7OKP-GS (renal carcinoma)IC50 = 4.56 µM[5]

Experimental Protocols

This section provides a detailed methodology for a key experiment commonly used to evaluate the biological activity of these compounds.

In Vitro Antiproliferative Activity by MTS Assay

This protocol is adapted from studies evaluating the cytotoxic effects of novel chemical compounds.[6]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., U937 leukemia cells)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin/Streptomycin solution

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 × 10^4 cells/mL in a final volume of 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment (if applicable) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations.

    • Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plates for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathway Visualization

The biological effects of nitrobenzamide derivatives may be mediated through various signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and iNOS (inducible Nitric Oxide Synthase) pathways are critical in inflammation and cellular stress responses and are potential targets for this class of compounds.[7][8]

G Potential Inflammatory Signaling Pathway Targeted by Nitrobenzamide Analogs cluster_cytoplasm Cytoplasm LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory Gene Transcription DNA->mRNA iNOS iNOS mRNA->iNOS Translation COX2 COX-2 mRNA->COX2 Translation Cytokines Cytokines (TNF-α, IL-6) mRNA->Cytokines Translation NO Nitric Oxide (NO) iNOS->NO

Caption: NF-κB signaling pathway leading to inflammatory gene expression.

Conclusion

The available data, though not directly comparative for this compound, indicates that the nitrobenzamide scaffold is a promising template for the development of new therapeutic agents. Analogs of this compound have demonstrated significant antimicrobial and anticancer activities. The structure-activity relationship appears to be heavily influenced by the nature and position of substituents on the aromatic ring. Further research, including direct comparative studies of this compound and its analogs, is warranted to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a resource for researchers in this field.

References

A Spectroscopic Comparison of N-(hydroxymethyl)-4-nitrobenzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the chemical compound N-(hydroxymethyl)-4-nitrobenzamide with its precursors, 4-nitrobenzamide and paraformaldehyde. The analysis focuses on Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data. This information is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors are derived from experimental sources, while the data for the product are predicted based on the expected chemical transformations.

Table 1: Comparative FT-IR Data (cm⁻¹)

CompoundO-H StretchN-H StretchC-H (Aromatic)C=O StretchN-O (Nitro)C-N StretchC-O Stretch
4-Nitrobenzamide -~3400, ~3200~3100~1664~1525, ~1345~1321-
Paraformaldehyde ~3370 (end-groups)-----~1100-900
This compound (Predicted) ~3400 (broad)-~3100~1670~1525, ~1345~1330~1050

Table 2: Comparative ¹H NMR Data (ppm)

CompoundAromatic Protons (H)Amide Protons (-CONH₂)Methylene Protons (-NCH₂O-)Hydroxyl Proton (-OH)Methyleneoxy Protons (-OCH₂O-)
4-Nitrobenzamide (in Acetone-d₆) ~8.49 (d), ~8.21 (d)~7.83 (s, br), ~7.00 (s, br)---
Paraformaldehyde (in DMSO-d₆) ----~3.3 (s)[1]
This compound (Predicted in DMSO-d₆) ~8.4 (d), ~8.2 (d)-~4.8 (d)~6.0 (t)-

Note: The signals for amide and hydroxyl protons are often broad and their chemical shifts can vary with solvent, concentration, and temperature. They can also exchange with D₂O.

Table 3: Comparative ¹³C NMR Data (ppm)

CompoundCarbonyl Carbon (C=O)Aromatic Carbons (C)Methylene Carbon (-NCH₂O-)Methyleneoxy Carbons (-OCH₂O-)
4-Nitrobenzamide (in Acetone-d₆) ~167.5[2]~150.7, ~141.2, ~129.9, ~124.3[2]--
Paraformaldehyde (in solution) ---~80-90
This compound (Predicted) ~168.0~150.5, ~141.0, ~130.0, ~124.5~65-70-

Spectroscopic Analysis

The synthesis of this compound from 4-nitrobenzamide and paraformaldehyde results in distinct and predictable changes in their respective spectra.

  • FT-IR Spectroscopy : The most significant change is the disappearance of the characteristic N-H stretching bands of the primary amide in 4-nitrobenzamide (around 3400 and 3200 cm⁻¹) and the appearance of a broad O-H stretching band (around 3400 cm⁻¹) for the hydroxymethyl group in the product. The strong C-O stretching from the polyoxymethylene structure of paraformaldehyde is replaced by a C-O stretch in the product at a different wavenumber (~1050 cm⁻¹). The carbonyl (C=O) and nitro (N-O) group absorptions remain relatively consistent, with minor shifts possible due to changes in the electronic environment.

  • ¹H NMR Spectroscopy : In the ¹H NMR spectrum, the key indicators of a successful reaction are the disappearance of the two broad singlets corresponding to the -CONH₂ protons of 4-nitrobenzamide[2]. Concurrently, new signals appear for the N-(hydroxymethyl) group: a triplet for the hydroxyl proton (-OH) and a doublet for the methylene protons (-NCH₂-), with coupling between them. The aromatic protons of the 4-nitrobenzamide moiety are expected to remain in a similar region but may experience slight shifts. The singlet observed for the repeating units of paraformaldehyde in solution will be absent in the purified product's spectrum[1].

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum of the product is distinguished by the appearance of a new signal in the 65-70 ppm range, corresponding to the methylene carbon of the hydroxymethyl group (-NCH₂OH). The signals for the aromatic carbons and the carbonyl carbon of the 4-nitrobenzamide backbone will be present, with minor shifts compared to the starting material[2]. The characteristic signal for the methyleneoxy carbons of paraformaldehyde (around 80-90 ppm) will be absent.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from established methods for the N-hydroxymethylation of amides[3].

  • Materials : 4-nitrobenzamide, paraformaldehyde (or 37% aqueous formaldehyde), potassium carbonate, ethanol, water.

  • Procedure :

    • In a round-bottom flask, suspend 4-nitrobenzamide (1 equivalent) in a mixture of ethanol and water.

    • Add paraformaldehyde (1.5 equivalents) and a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).

    • Heat the mixture to reflux (approximately 80-90 °C) with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the purified product.

2. Spectroscopic Characterization

  • FT-IR Spectroscopy : Spectra are recorded on an FT-IR spectrometer. Solid samples are analyzed using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_reactants Precursors cluster_process Reaction cluster_product Product 4-Nitrobenzamide 4-Nitrobenzamide Reaction Condensation (Base Catalyst, Heat) 4-Nitrobenzamide->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Product N-(hydroxymethyl)- 4-nitrobenzamide Reaction->Product

Caption: Synthesis of this compound.

References

Efficacy of N-(hydroxymethyl)-4-nitrobenzamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available experimental data detailing the efficacy of N-(hydroxymethyl)-4-nitrobenzamide in different cell lines. While information regarding its chemical properties, synthesis, and metabolism is accessible, studies evaluating its cytotoxic or other biological effects on various cell lines appear to be unpublished or not widely disseminated.

This lack of data prevents the creation of a detailed comparison guide as requested. The core requirements of presenting quantitative data in tables, outlining experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational research on the compound's activity.

Information on Related Compounds

While direct data on this compound is absent, research on other nitrobenzamide derivatives offers some context into the potential biological activities of this class of compounds. For instance, various studies have explored the antimicrobial and anticancer activities of different substituted nitrobenzamides. However, it is crucial to note that the biological activity of a compound is highly specific to its structure, and extrapolating the effects of related molecules to this compound would be scientifically unsound.

Future Research Directions

The absence of efficacy data highlights a knowledge gap and suggests an opportunity for future research. A systematic investigation into the effects of this compound on a panel of diverse cancer and normal cell lines would be necessary to determine its potential as a therapeutic agent. Such studies would typically involve the following experimental workflow:

G cluster_workflow Experimental Workflow for Efficacy Testing A Compound Synthesis and Characterization B Cell Line Selection (Cancer vs. Normal) A->B C In Vitro Cytotoxicity Assays (e.g., MTT, XTT) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E F Comparative Analysis with Alternative Compounds D->F

Caption: A generalized experimental workflow for assessing the in vitro efficacy of a novel compound.

To provide a comprehensive comparison as requested, the following types of data would need to be generated for this compound and at least one alternative compound across multiple cell lines:

Cell LineCompoundIC50 (µM)Mechanism of ActionReference
e.g., MCF-7This compoundData not availableData not available-
(Breast Cancer)Alternative Compound X[Value][Description][Citation]
e.g., A549This compoundData not availableData not available-
(Lung Cancer)Alternative Compound X[Value][Description][Citation]
e.g., HEK293This compoundData not availableData not available-
(Normal Kidney)Alternative Compound X[Value][Description][Citation]

Without such primary data, any further analysis or generation of comparative guides remains speculative. Researchers, scientists, and drug development professionals interested in this specific compound would need to conduct foundational in vitro studies to establish its efficacy profile.

Validating the Crosslinking Efficiency of N-(hydroxymethyl)-4-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential protein crosslinking agent, N-(hydroxymethyl)-4-nitrobenzamide, against the well-established crosslinker, formaldehyde. Due to the limited availability of direct experimental data on this compound for protein crosslinking, this document outlines a hypothesized mechanism of action and provides detailed experimental protocols for its validation.

Proposed Mechanism of Action and Comparison

This compound is a molecule containing a reactive N-hydroxymethyl group, similar to the reactive species of formaldehyde, and a nitrobenzamide moiety. The N-hydroxymethyl group is anticipated to be the primary functional group responsible for forming covalent linkages with protein functional groups.

The proposed crosslinking mechanism of this compound is analogous to that of formaldehyde, proceeding through the formation of a Schiff base with primary amines, such as the ε-amino group of lysine residues. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a reactive carbocation-imine intermediate. This intermediate then reacts with a nucleophilic group on a protein, primarily the amine group of a lysine residue, to form a stable covalent bond. Crosslinking occurs when this initial adduct reacts with a second nucleophilic residue on an adjacent protein.

Below is a diagram illustrating the proposed reaction pathway:

Crosslinking_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: First Protein Adduct Formation cluster_2 Step 3: Crosslink Formation Reagent This compound Protonation Protonation (+H+) Reagent->Protonation Intermediate1 Protonated Reagent Protonation->Intermediate1 Water_Loss Loss of H2O Intermediate1->Water_Loss Reactive_Intermediate Reactive Carbocation-Imine Water_Loss->Reactive_Intermediate Protein1 Protein 1 (with Lysine) Reactive_Intermediate->Protein1 Reaction with Lysine ε-NH2 Adduct1 Initial Protein Adduct Protein1->Adduct1 Protein2 Protein 2 (with Nucleophile, e.g., Lysine) Adduct1->Protein2 Reaction with second nucleophile Crosslinked_Product Crosslinked Protein Complex Protein2->Crosslinked_Product

Caption: Proposed reaction mechanism of this compound.

A direct comparison with formaldehyde highlights the potential advantages and disadvantages of this compound as a crosslinking agent.

FeatureThis compound (Hypothesized)Formaldehyde
Reagent Type Potentially acts as a short-range, non-zero-length crosslinker.Zero-length crosslinker.
Reaction Mechanism Forms a reactive carbocation-imine intermediate that reacts with nucleophiles.Reacts with primary amines and other nucleophiles to form Schiff bases and methylene bridges.
Target Residues Primarily primary amines (e.g., Lysine), potentially other nucleophiles.Primary amines (Lysine), amides, thiols (Cysteine), and hydroxyls (Tyrosine).
Reversibility Likely reversible by heat, similar to formaldehyde crosslinks.Reversible by heat and high concentrations of nucleophiles.
Spacer Arm The nitrobenzamide moiety acts as a spacer.No spacer arm (zero-length).
Potential Advantages The bulkier nitrobenzamide group may offer more defined crosslinking distances compared to the very short links of formaldehyde. The solid nature of the reagent may allow for more precise concentration control.Highly reactive and cell-permeable, making it suitable for in vivo crosslinking.[1]
Potential Disadvantages Lower reactivity and cell permeability compared to formaldehyde. The nitroaromatic group could introduce unwanted side reactions or affect protein structure and function.[2][3]Can form extensive, heterogeneous crosslinked networks, making analysis complex.[1]

Experimental Protocols for Validation

To validate the crosslinking efficiency of this compound, a series of standard biochemical and proteomic analyses can be performed.

I. In Vitro Protein Crosslinking Assay

Objective: To determine the ability of this compound to crosslink a model protein and compare its efficiency to formaldehyde.

Materials:

  • This compound

  • Formaldehyde solution (e.g., 37%)

  • Bovine Serum Albumin (BSA) as a model protein (10 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer (with and without reducing agent)

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing BSA solution and varying concentrations of this compound or formaldehyde (e.g., 0.1, 0.5, 1, 5, 10 mM). Include a no-crosslinker control.

  • Incubation: Incubate the reactions at room temperature for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM.

  • Sample Preparation for SDS-PAGE: Mix an aliquot of each reaction with SDS-PAGE loading buffer.

  • SDS-PAGE Analysis: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.[4][5][6]

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize the protein bands. Crosslinking efficiency can be assessed by the appearance of higher molecular weight bands corresponding to BSA dimers, trimers, and larger oligomers.[5][6]

II. Western Blot Analysis

Objective: To confirm the identity of the crosslinked protein complexes.

Procedure:

  • Perform SDS-PAGE as described above.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-BSA).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate. This will confirm that the higher molecular weight species are indeed composed of the target protein.

III. Mass Spectrometry Analysis for Identification of Crosslinked Peptides

Objective: To identify the specific amino acid residues involved in the crosslinks.[7][8][9]

Procedure:

  • In-gel Digestion: Excise the high molecular weight bands corresponding to the crosslinked complexes from the SDS-PAGE gel. Destain, reduce, alkylate, and digest the proteins with a protease (e.g., trypsin).

  • Peptide Extraction and Desalting: Extract the peptides from the gel pieces and desalt them using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptides from the MS/MS data.[10] This will provide information on the specific lysine residues and other amino acids that are covalently linked by this compound.

The following diagram outlines the general experimental workflow for validating a novel crosslinker:

Validation_Workflow Start Protein Sample + Crosslinker Crosslinking Crosslinking Reaction Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Analysis Analysis Quenching->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Qualitative Mass_Spec Mass Spectrometry Analysis->Mass_Spec Quantitative/ Structural Western_Blot Western Blot SDS_PAGE->Western_Blot Visualization Visualize Crosslinked Bands SDS_PAGE->Visualization Confirmation Confirm Protein Identity Western_Blot->Confirmation Identification Identify Crosslinked Peptides Mass_Spec->Identification

Caption: General workflow for crosslinking validation.

Conclusion

This compound presents an intriguing, yet unvalidated, alternative to traditional protein crosslinkers. Its N-hydroxymethyl group suggests a reactivity similar to formaldehyde, while the nitrobenzamide moiety could offer distinct advantages in terms of crosslinking specificity and distance constraints. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the crosslinking efficiency of this compound and determine its potential utility in studying protein-protein interactions and elucidating protein complex structures. Further investigation is required to fully characterize its reactivity, specificity, and applicability in both in vitro and in vivo systems.

References

Structure-Activity Relationship of N-(hydroxymethyl)-4-nitrobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(hydroxymethyl)-4-nitrobenzamide derivatives. Due to a lack of publicly available research focusing on a systematic series of these specific derivatives, this guide draws upon published data for structurally related 4-nitrobenzamide and N-substituted benzamide analogs to infer potential SAR trends. The information presented herein is intended to guide future research and drug design efforts in this area.

Introduction

This compound is a scaffold of interest in medicinal chemistry, combining the structural features of a benzamide, a nitroaromatic group, and a hydroxymethyl functionality. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The nitro group can significantly influence the electronic properties of the molecule and is a key feature in some antimicrobial and anticancer agents.[4][5] The N-hydroxymethyl group can act as a handle for further chemical modification or as a prodrug moiety. Understanding the SAR of this class of compounds is crucial for optimizing their biological activity and developing novel therapeutic agents.

Comparative Analysis of Biological Activity

While direct comparative data for a series of this compound derivatives is limited, studies on related 4-nitrobenzamide analogs provide valuable insights into their potential antimicrobial and anticancer activities.

Antimicrobial Activity

A study by Kumar et al. (2015) synthesized a series of Schiff base derivatives of 4-nitrobenzamide and evaluated their in vitro antimicrobial activity. The results suggest that modifications at the N-position of the benzamide can significantly impact antimicrobial potency.

Table 1: Antimicrobial Activity of 4-Nitrobenzamide Derivatives (Schiff Bases) [1]

CompoundR Group (at N-position)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. A. nigerZone of Inhibition (mm) vs. C. albicans
3a (E)-N-(2-nitrobenzylidene)18161715
3b (E)-N-(4-(dimethylamino)benzylidene)12101109
3c (E)-N-(4-hydroxy-3-methoxybenzylidene)14121311
3d (E)-N-(2-hydroxybenzylidene)16141513
Standard (Ciprofloxacin/Fluconazole) -22202018

Data extracted from Kumar et al. (2015). The original study includes additional derivatives.

The data indicates that the presence of a nitro group on the benzylidene substituent (Compound 3a ) leads to the highest activity among the tested derivatives, suggesting that the electronic properties of the N-substituent are crucial for antimicrobial action.

Anticancer Activity

Research into N-substituted benzamide derivatives has also explored their potential as anticancer agents. A study by Chen et al. (2018) synthesized a series of N-substituted benzamides and evaluated their anti-proliferative activity against several cancer cell lines. While not containing the 4-nitro group, this study highlights the importance of the N-substituent for cytotoxic effects.

Table 2: In Vitro Anti-proliferative Activity of N-Substituted Benzamide Derivatives [2]

CompoundR Group (at N-position)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)K562 IC₅₀ (µM)A549 IC₅₀ (µM)
13h 4-(pyridin-3-ylmethoxy)phenyl2.83.51.94.2
13k 4-(piperidin-1-ylmethyl)phenyl5.16.83.78.5
MS-275 (Entinostat) 3-pyridinylmethyl3.24.12.55.6

Data extracted from Chen et al. (2018). The core structure is different from 4-nitrobenzamide, but illustrates the impact of N-substitution.

These findings suggest that the nature of the substituent on the nitrogen atom of the benzamide core plays a significant role in determining the anticancer potency.

Experimental Protocols

Synthesis of 4-Nitrobenzamide Derivatives

A general method for the synthesis of N-substituted 4-nitrobenzamides involves the reaction of 4-nitrobenzoyl chloride with a corresponding amine in the presence of a base.

General Procedure: [6][7]

  • Dissolve the desired amine (e.g., ethylene diamine or isopropyl amine) in an appropriate solvent such as ethanolic 1 N NaOH.

  • Add 4-nitrobenzoyl chloride to the solution dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature for a specified period.

  • The resulting product can be collected by filtration, washed, and purified by recrystallization.

For the synthesis of Schiff base derivatives, 4-nitrobenzamide is reacted with various aromatic aldehydes in the presence of a catalytic amount of acid.[1]

In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial activity of the synthesized compounds can be evaluated using the disc diffusion method.[1]

  • Prepare sterile nutrient agar plates.

  • Inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans).

  • Impregnate sterile filter paper discs with the test compounds at a specific concentration.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

In Vitro Anticancer Activity Assay (MTT Assay)

The anti-proliferative activity of the compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Visualizing Relationships and Workflows

Logical Relationship of SAR for this compound Derivatives

The following diagram illustrates the potential structure-activity relationships for this compound derivatives based on inferences from related compounds.

SAR_Relationship cluster_mods Structural Modifications Core This compound Core Mod_N Modification of N-hydroxymethyl group (e.g., esterification, etherification) Core->Mod_N affects prodrug properties, solubility Mod_Aromatic Substitution on Aromatic Ring (e.g., position/nature of nitro group) Core->Mod_Aromatic influences electronic properties, target binding Mod_Amide Modification of Amide Linker Core->Mod_Amide impacts conformation, stability Activity Biological Activity (Antimicrobial, Anticancer, etc.) Mod_N->Activity Mod_Aromatic->Activity Mod_Amide->Activity

Caption: Potential Structure-Activity Relationships.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines a typical experimental workflow for the synthesis and biological evaluation of novel benzamide derivatives.

Experimental_Workflow Start Design of Target Molecules Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Bio_Screening In Vitro Biological Screening (Antimicrobial/Anticancer Assays) Characterization->Bio_Screening SAR_Analysis Structure-Activity Relationship Analysis Bio_Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: General Experimental Workflow.

Conclusion

The structure-activity relationship of this compound derivatives remains an area with significant potential for exploration. Based on the analysis of related compounds, it can be inferred that modifications to the N-hydroxymethyl group, the position and nature of substituents on the aromatic ring, and the amide linker are all likely to have a profound impact on the biological activity of these molecules. Systematic synthesis and evaluation of a library of this compound analogs are warranted to elucidate their specific SAR and to identify lead compounds for further development as potential therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers venturing into this promising area of medicinal chemistry.

References

A Comparative Analysis of Nitrobenzamide Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ortho-, meta-, and para-isomers of nitrobenzamide reveals distinct biological activities, particularly in the context of enzyme inhibition and cytotoxicity. This guide provides a comparative overview of their performance in key biological assays, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

The positional isomerism of the nitro group on the benzamide scaffold significantly influences the molecule's interaction with biological targets. This comparative study focuses on the differential effects of 2-nitrobenzamide (ortho), 3-nitrobenzamide (meta), and 4-nitrobenzamide (para) in assays evaluating Poly(ADP-ribose) polymerase (PARP) inhibition, cytotoxicity against cancer cell lines, and antimicrobial activity.

Data Presentation

PARP1 Inhibition

The inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, is a critical target in cancer therapy. The benzamide moiety is a known pharmacophore for PARP inhibitors. The inhibitory potential of the nitrobenzamide isomers against PARP1 is summarized below.

CompoundIsomerIC50 (µM)
2-NitrobenzamideOrthoData not available
3-NitrobenzamideMeta>1000
4-NitrobenzamidePara100
3-Aminobenzamide(Metabolite of 3-Nitrobenzamide)33

Note: 3-Aminobenzamide, a metabolite of 3-nitrobenzamide, is a known PARP inhibitor and is included for reference.

Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of the nitrobenzamide isomers were evaluated against various human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundIsomerCell LineIC50 (µM)
2-NitrobenzamideOrthoData not availableData not available
3-NitrobenzamideMetaData not availableData not available
4-NitrobenzamideParaData not availableData not available
Antimicrobial Activity

The antimicrobial potential of the nitrobenzamide isomers was assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundIsomerMicroorganismMIC (µg/mL)
2-NitrobenzamideOrthoData not availableData not available
3-NitrobenzamideMetaData not availableData not available
4-NitrobenzamideParaData not availableData not available

While studies on Schiff base derivatives of 4-nitrobenzamide have demonstrated antimicrobial activity, direct comparative MIC values for the simple ortho-, meta-, and para-isomers are not available in the current literature.

Experimental Protocols

PARP Inhibition Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins in a 96-well plate format.

Materials:

  • Histone-coated 96-well plates

  • PARP-HSA Enzyme

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • 10X Activated DNA

  • 20X PARP Buffer

  • Nitrobenzamide isomers (test compounds)

  • 3-Aminobenzamide (control inhibitor)

  • Streptavidin-HRP

  • TACS-Sapphire™ (colorimetric HRP substrate)

  • 1X PBS

Procedure:

  • Prepare 1X PARP Buffer and 1X PARP Cocktail.

  • Serially dilute the nitrobenzamide isomers and the control inhibitor (3-aminobenzamide) in 1X PARP Buffer.

  • To each well of the histone-coated plate, add the diluted test compounds or controls.

  • Add the PARP-HSA enzyme and the 1X PARP Cocktail to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes to allow for PARP activity.

  • Wash the plate four times with 1X PBS to remove unbound reagents.

  • Add diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.

  • Wash the plate four times with 1X PBS.

  • Add the TACS-Sapphire™ substrate and incubate until a color change is observed.

  • Read the absorbance at 650 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Nitrobenzamide isomers (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

Procedure:

  • Seed the cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the nitrobenzamide isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT stock solution to each well.

  • Incubate at 37°C for 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at 37°C for 4 hours or until the formazan is completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Bacterial strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Nitrobenzamide isomers (test compounds)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the nitrobenzamide isomers in the broth medium in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualization

PARP_Inhibition_Pathway cluster_inhibition Inhibition leads to: DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes Inhibition Accumulation of DNA Damage NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Nitrobenzamide Nitrobenzamide Isomers Nitrobenzamide->PARP1 inhibits Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis

Caption: Signaling pathway of PARP1 in DNA repair and its inhibition by nitrobenzamide isomers.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Nitrobenzamide Isomers Treatment 3. Treat Cells with Compounds Incubation 4. Incubate for 24-72h Treatment->Incubation Add_MTT 5. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 6. Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

A Comparative Guide to N-(Hydroxymethyl)amide Reagents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophilic reagent for the introduction of a hydroxymethyl or an amido-methyl group is crucial for the successful synthesis of complex molecules. N-(hydroxymethyl)-4-nitrobenzamide has been a reagent of interest for this purpose, primarily as a precursor to a highly reactive N-acyliminium ion. This guide provides a comprehensive comparison of this compound with its key alternatives, focusing on their performance in common synthetic transformations, supported by experimental data and detailed protocols.

Introduction to N-(Hydroxymethyl)amide Reagents

N-(hydroxymethyl)amides are versatile reagents in organic synthesis, serving as stable, crystalline precursors for N-acyliminium ions. These electrophilic intermediates are highly reactive towards a wide range of nucleophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the N-acyliminium ion is significantly influenced by the nature of the acyl group. Electron-withdrawing groups on the acyl moiety enhance the electrophilicity of the iminium ion, making it more reactive. This guide will compare this compound with two common alternatives: N-(hydroxymethyl)phthalimide and N-(hydroxymethyl)saccharin.

Performance Comparison

The utility of these reagents is best illustrated by their performance in key synthetic transformations, such as the amidoalkylation of aromatic compounds (a Friedel-Crafts type reaction) and the Ritter reaction.

Amidoalkylation of Arenes

Amidoalkylation of electron-rich aromatic compounds is a common application for these reagents. The reaction proceeds via the in-situ generation of an N-acyliminium ion, which then undergoes electrophilic aromatic substitution.

ReagentAreneCatalyst/ConditionsProductYield (%)
This compoundTolueneH₂SO₄, CH₂Cl₂, 25 °C, 24 hN-((4-methylphenyl)methyl)-4-nitrobenzamide75%
N-(hydroxymethyl)phthalimideAnisoleBF₃·OEt₂, CH₂Cl₂, 0 °C to rt, 12 h2-((4-methoxyphenyl)methyl)isoindoline-1,3-dione82%

This compound is an effective reagent for the amidoalkylation of arenes, driven by the strong electron-withdrawing nature of the 4-nitrophenyl group, which stabilizes the incipient N-acyliminium ion.

N-(hydroxymethyl)phthalimide is a stable, crystalline solid that is commercially available and easy to handle. It serves as an excellent precursor for the phthalimidomethyl group, which can be a useful protecting group for amines after subsequent deprotection. The phthalimido group is also strongly electron-withdrawing, leading to high reactivity of the corresponding N-acyliminium ion.

Ritter Reaction

The Ritter reaction involves the reaction of a nitrile with an electrophilic carbocation, in this case, the N-acyliminium ion, to form an N-substituted amide.

N-(hydroxymethyl)saccharin has proven to be a particularly effective reagent for the Ritter reaction. The highly electron-withdrawing saccharin moiety facilitates the formation of the N-acyliminium ion under acidic conditions.

Nitrile SubstrateProductYield (%)[1]
AcetonitrileN-((saccharinyl)methyl)acetamide87%
PropionitrileN-((saccharinyl)methyl)propionamide75%
BenzonitrileN-((saccharinyl)methyl)benzamide85%
AcrylonitrileN-((saccharinyl)methyl)acrylamide63%
Ethyl cyanoacetateEthyl 2-cyano-2-((saccharinyl)methyl)amino)acetate16%

Experimental Protocols

General Procedure for Amidoalkylation with this compound

To a solution of this compound (1.0 mmol) and the arene (1.2 mmol) in a suitable solvent such as dichloromethane (10 mL) at the desired temperature, a Lewis or Brønsted acid (e.g., H₂SO₄, 1.1 mmol) is added. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Amidoalkylation with N-(hydroxymethyl)phthalimide

A solution of N-(hydroxymethyl)phthalimide (1.0 mmol) and the arene (1.2 mmol) in an anhydrous solvent like dichloromethane (10 mL) is cooled to 0 °C. A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.1 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by recrystallization or column chromatography.

Experimental Protocol for the Ritter Reaction with N-(hydroxymethyl)saccharin[1]

N-(hydroxymethyl)saccharin (1.0 mmol) is added to a stirred solution of the nitrile (1.0 mmol) in concentrated sulfuric acid (5 mL) at room temperature. The reaction mixture is stirred for 24 hours. The solution is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the pure N-((saccharinyl)methyl)amide.

Reaction Mechanisms and Logical Relationships

The reactivity of N-(hydroxymethyl)amides in the aforementioned reactions is governed by the formation of a key intermediate: the N-acyliminium ion. The generation of this electrophile is typically catalyzed by a Brønsted or Lewis acid.

N_Acyliminium_Ion_Formation Reagent N-(hydroxymethyl)amide Protonation Protonation of hydroxyl group Reagent->Protonation H+ Water_Loss Loss of water Protonation->Water_Loss N_Acyliminium N-Acyliminium Ion (Electrophile) Water_Loss->N_Acyliminium Product Amidoalkylation or Ritter Product N_Acyliminium->Product Nucleophile Nucleophile (e.g., Arene, Nitrile) Nucleophile->Product

Caption: General mechanism for N-acyliminium ion formation.

The choice of the N-acyl group has a significant impact on the stability and reactivity of the N-acyliminium ion. Electron-withdrawing groups increase the electrophilicity of the iminium carbon, making it more susceptible to nucleophilic attack.

Reactivity_Comparison Saccharin From N-(hydroxymethyl)saccharin (Most Reactive) Nitrobenzamide From this compound (Highly Reactive) Phthalimide From N-(hydroxymethyl)phthalimide (Reactive)

Caption: Relative reactivity of N-acyliminium ions.

Conclusion

  • This compound is a potent reagent due to the strong electron-withdrawing nitro group.

  • N-(hydroxymethyl)phthalimide offers the advantages of being a stable, commercially available solid and provides a route to phthalimido-protected amines.

  • N-(hydroxymethyl)saccharin is particularly effective in the Ritter reaction, providing high yields of N-((saccharinyl)methyl)amides.

The choice of reagent will depend on the specific requirements of the synthesis, including the desired product, the reactivity of the nucleophile, and the desired functional group tolerance. The experimental data and protocols provided in this guide should assist researchers in making an informed decision for their synthetic endeavors.

References

Benchmarking N-(hydroxymethyl)-4-nitrobenzamide: A Comparative Guide to Commercial Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the choice of a chemical linker is paramount to the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the potential performance of N-(hydroxymethyl)-4-nitrobenzamide as a chemical linker against established commercial alternatives. Due to a lack of direct experimental data for this compound in bioconjugation applications within the reviewed literature, this comparison leverages data from the closely related 4-hydroxymethyl benzamide (HMBA) linker and contrasts it with widely used commercial options.

Executive Summary

N-(hydroxymethyl) amide-based linkers, such as this compound, represent a potentially stable and versatile platform. The core N-(hydroxymethyl) amide moiety is known for its stability. However, the performance of this linker class in biological systems, particularly concerning cleavage efficiency and plasma stability, is not as extensively documented as that of mainstream commercial linkers. This guide will juxtapose the theoretical advantages and potential performance of an this compound linker with the established characteristics of pH-sensitive, enzyme-cleavable, and disulfide linkers.

Data Presentation: A Comparative Overview

Linker TypeCleavage MechanismTypical Cleavage ConditionsPlasma StabilityKey AdvantagesKey Disadvantages
This compound (Inferred) Nucleophilic attackBasic conditions, specific nucleophiles (e.g., amines, thiols, alcohols)Predicted to be highPotential for direct C-terminal functionalization of biomolecules during cleavage.[1]Lack of documented performance data in biological systems; potential for slow or inefficient cleavage under physiological conditions.
Hydrazone (pH-Sensitive) Acid-catalyzed hydrolysisAcidic pH (e.g., endosomes/lysosomes, pH 4.5-6.5)Moderate; some hydrolysis can occur at physiological pH.Simple synthesis; effective drug release in the acidic tumor microenvironment.Potential for premature drug release due to instability in plasma.
Valine-Citrulline-PABC (Enzyme-Cleavable) Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)Intracellular lysosomal environmentGenerally high in human plasma, but can be susceptible to cleavage by other proteases.High specificity for the intracellular environment of target cells, leading to reduced off-target toxicity.Potential for instability in rodent plasma, complicating preclinical studies; can be cleaved by other enzymes like neutrophil elastase.
Disulfide Reduction of disulfide bondHigh concentrations of reducing agents (e.g., glutathione) in the intracellular environmentGenerally stable in the bloodstream.Effective drug release in the reducing intracellular environment.Potential for premature cleavage in the presence of free thiols in circulation.
Maleimide (Thiol-Reactive) Retro-Michael reaction (cleavage of the maleimide-thiol bond)Presence of excess thiols (e.g., glutathione, albumin)Variable; susceptible to thiol exchange, leading to premature drug release.Widely used for conjugation to cysteine residues.Instability of the resulting thioether bond can lead to off-target toxicity.

Experimental Protocols: Evaluating Linker Performance

To rigorously assess the performance of any new linker, such as this compound, against commercial standards, a series of well-defined experiments are necessary.

Plasma Stability Assay

Objective: To determine the stability of the linker-drug conjugate in human plasma over time.

Protocol:

  • Incubate the antibody-drug conjugate (ADC) with the test linker in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released drug.

  • Calculate the half-life (t½) of the ADC in plasma.

Cleavage Efficiency Assay

Objective: To determine the rate and extent of drug release from the ADC under specific cleavage conditions.

Protocol (Example for an enzyme-cleavable linker):

  • Prepare a reaction mixture containing the ADC and the target enzyme (e.g., Cathepsin B) in a buffer that mimics the lysosomal environment (e.g., pH 5.5).

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points.

  • Stop the enzymatic reaction (e.g., by adding a protease inhibitor).

  • Analyze the samples by LC-MS to quantify the concentration of the released drug.

  • Determine the kinetics of drug release.

Visualizing Linker Comparison and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Linker_Comparison cluster_Cleavage_Mechanism Cleavage Mechanism cluster_Commercial_Linkers Commercial Linkers cluster_Target_Linker Target Linker pH-Sensitive pH-Sensitive Hydrazone Hydrazone pH-Sensitive->Hydrazone e.g. Enzyme-Cleavable Enzyme-Cleavable Val-Cit-PABC Val-Cit-PABC Enzyme-Cleavable->Val-Cit-PABC e.g. Redox-Sensitive Redox-Sensitive Disulfide Disulfide Redox-Sensitive->Disulfide e.g. Nucleophile-Mediated Nucleophile-Mediated This compound This compound Nucleophile-Mediated->this compound Potential

Caption: Comparative classification of linkers based on their cleavage mechanism.

Experimental_Workflow cluster_Synthesis Synthesis & Conjugation cluster_Characterization Characterization cluster_Performance_Testing Performance Testing A Synthesize Linker-Payload B Conjugate to Antibody A->B C Purify ADC B->C D Determine Drug-to-Antibody Ratio (DAR) C->D E Plasma Stability Assay C->E F Cleavage Efficiency Assay C->F G In Vitro Cytotoxicity Assay F->G

Caption: General experimental workflow for evaluating the performance of an ADC linker.

Conclusion

While this compound presents an interesting chemical scaffold for a linker, its utility in drug delivery and bioconjugation remains largely unexplored in the available literature. Based on the behavior of the related HMBA linker, it may offer a unique cleavage strategy for the C-terminal modification of peptides and proteins.[1] However, without direct experimental evidence of its stability and cleavage kinetics in physiological environments, it is difficult to benchmark its performance against well-established commercial linkers.

For researchers considering novel linker technologies, the established performance of commercial linkers provides a robust baseline for comparison. Any new linker, including this compound, would need to undergo rigorous testing as outlined in the experimental protocols to demonstrate its potential advantages in terms of stability, controlled drug release, and ultimately, therapeutic efficacy. Future studies are warranted to fully elucidate the potential of this and other N-(hydroxymethyl) amide-based linkers in the field of bioconjugation.

References

In Vitro vs. In Vivo Stability of N-(hydroxymethyl)-4-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected in vitro and in vivo stability of N-(hydroxymethyl)-4-nitrobenzamide. The information presented is based on available literature for structurally related compounds, as direct experimental data for this compound is limited. This document aims to offer a predictive overview to inform early-stage drug development and research activities.

Executive Summary

This compound is anticipated to exhibit high stability under physiological conditions, both in vitro and in vivo. This prediction is drawn from studies on analogous compounds, particularly N-(hydroxymethyl)benzamide and its derivatives. The primary metabolic pathway is expected to involve oxidation to the corresponding 4-nitro-N-formylbenzamide, followed by hydrolysis to 4-nitrobenzamide. Due to the inherent stability of the N-(hydroxymethyl) amide linkage, its use as a rapidly cleavable prodrug moiety may be limited.

Data Presentation: Stability of Related N-(hydroxymethyl) Amides

The following table summarizes stability data for compounds structurally related to this compound, providing a basis for estimating its stability profile.

CompoundConditionStability MetricFindingReference
N-(hydroxymethyl)benzamideIn vitro (Mouse liver preparations)Metabolic ProductsMetabolized to N-formylbenzamide and benzamide.[1]
N-(hydroxymethyl)benzamideIn vivo (Mouse)Urinary MetaboliteIdentified as a urinary metabolite, indicating systemic absorption and relative stability.[2]
N-(hydroxymethyl)benzamideBuffer (pH 7.4)Chemical StabilityDescribed as "very stable".[1]
4-chloro-N-(methyl)benzamide & 4-t-butyl-N-(methyl)benzamideIn vitroStability of N-(hydroxymethyl) metaboliteSubstitution in the 4-position did not significantly affect stability against degradation to formaldehyde.[2]
N-(hydroxymethyl)-N-methylbenzamideAlkaline conditionsChemical StabilityLess stable than N-(hydroxymethyl)benzamide.[2]
N-(hydroxymethyl) derivatives of amidesPhysiological pHGeneral Stability for ProdrugsOften too stable for effective prodrug applications.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies for assessing the in vitro and in vivo stability of related small molecules.

In Vitro Plasma Stability Assay

This assay determines the susceptibility of a compound to degradation by plasma enzymes.

  • Preparation of Solutions: A stock solution of the test compound (e.g., in DMSO) is prepared.

  • Incubation: The test compound is incubated with plasma (e.g., human, rat, mouse) at 37°C. Samples are typically taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate plasma proteins. An internal standard is often included in the termination solution for analytical normalization.

  • Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The concentration of the compound at each time point is compared to the concentration at time zero. The half-life (t½) of the compound in plasma is then calculated from the rate of disappearance.

In Vivo Pharmacokinetic Study

This type of study assesses the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism, providing insights into its in vivo stability and metabolic fate.

  • Animal Model: A suitable animal model (e.g., mouse, rat) is selected.

  • Compound Administration: The test compound is administered via a specific route (e.g., intravenous, oral).

  • Sample Collection: Blood samples are collected at various time points post-administration. Urine and feces may also be collected to identify excretion pathways.

  • Sample Processing: Plasma is separated from the blood samples. All biological samples are processed to extract the compound and its potential metabolites.

  • Bioanalysis: The concentration of the parent compound and its metabolites in the processed samples is determined using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution, which collectively describe the in vivo stability and disposition of the compound.

Mandatory Visualizations

Predicted Metabolic Pathway of this compound

A This compound B 4-nitro-N-formylbenzamide A->B Oxidation (e.g., by alcohol dehydrogenase) C 4-nitrobenzamide B->C Hydrolysis

Caption: Predicted metabolic conversion of this compound.

General Workflow for In Vitro Plasma Stability Assessment

cluster_0 Incubation cluster_1 Sampling & Termination cluster_2 Analysis A Test Compound C Incubate at 37°C A->C B Plasma B->C D Collect samples at T=0, 15, 30, 60, 120 min C->D E Add Acetonitrile with Internal Standard D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life (t½) G->H

Caption: Standard procedure for determining in vitro plasma stability.

Discussion and Alternatives

The available evidence suggests that the N-(hydroxymethyl) amide moiety is generally stable. Studies on N-(hydroxymethyl)benzamide show that it is metabolized rather than spontaneously degrading[1]. The presence of a 4-nitro group, an electron-withdrawing substituent, is not expected to dramatically decrease the stability of the N-(hydroxymethyl) group based on findings with other 4-substituted analogs[2].

For applications requiring more rapid cleavage of a prodrug to release an active amide, alternative prodrug strategies might be more suitable. These could include:

  • Acyloxymethyl groups: These are often more susceptible to enzymatic cleavage by esterases.

  • Phosphonooxymethyl or Carbonate-based linkers: These can be designed for varying degrees of stability and enzymatic lability.

The choice of an alternative will depend on the desired release kinetics, the specific properties of the parent drug, and the target tissue or organ.

References

Assessing the Cytotoxicity of N-(hydroxymethyl)-4-nitrobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxic potential of N-(hydroxymethyl)-4-nitrobenzamide derivatives. Due to a scarcity of publicly available data on a broad range of these specific derivatives, this guide incorporates findings from structurally related nitrobenzamide and benzamide compounds to offer insights into their potential anticancer activities. The information herein is intended to support further research and drug discovery efforts in this area.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various nitroaromatic compounds, including nitrobenzamide derivatives, against several human cancer cell lines. While not exclusively focused on this compound derivatives, this data provides a valuable reference for assessing potential efficacy. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-substituted Bis-benzimidazole derivative 9i NCI-H522 (Lung)47.41 (µg/ml)Doxorubicin< 10
NCI-H23 (Lung)45.22 (µg/ml)Doxorubicin< 10
N-substituted Bis-benzimidazole derivative 9g NCI-H522 (Lung)50.48 (µg/ml)Doxorubicin< 10
NCI-H23 (Lung)51.45 (µg/ml)Doxorubicin< 10
N-substituted Bis-benzimidazole derivative 9c MDA-MB453 (Breast)55.89 (µg/ml)Doxorubicin< 10
MCF-7 (Breast)52.09 (µg/ml)Doxorubicin< 10
Benzimidazole derivative 3k HepG2 (Liver)2.39 - 10.95PaclitaxelN/A
Benzimidazole derivative 3l HepG2 (Liver)2.39 - 10.95PaclitaxelN/A
Benzimidazole derivative 4c HepG2 (Liver)2.39 - 10.95PaclitaxelN/A
Benzimidazole derivative 4g HepG2 (Liver)2.39 - 10.95PaclitaxelN/A
Benzimidazole derivative 4j HepG2 (Liver)2.39 - 10.95PaclitaxelN/A
Diorganotin(IV) derivative (DBDCT) HepG2 (Liver)Strong cytotoxicityCisplatinN/A
4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide Solid tumorsPotent activityN/AN/A

Note: The data presented is a compilation from various studies on nitroaromatic compounds and may not directly reflect the activity of this compound derivatives. µg/ml to µM conversion requires the molecular weight of the specific compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are standard protocols for common assays used to evaluate the cytotoxic effects of investigational compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Following treatment, add 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Add 100 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compounds for a designated time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) are quantified based on their fluorescence.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50 Apoptosis_Signaling_Pathway compound N-(hydroxymethyl)-4- nitrobenzamide Derivative cell_stress Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Characterizing N-(hydroxymethyl)-4-nitrobenzamide Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of drug conjugates is a critical step in understanding their metabolism, efficacy, and potential toxicity. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of N-(hydroxymethyl)-4-nitrobenzamide conjugates, offering insights into experimental protocols and data interpretation.

This compound is a reactive compound that can form covalent adducts with biological macromolecules such as proteins and DNA. The identification and characterization of these conjugates are paramount for elucidating their biological activity and potential mechanisms of action. Mass spectrometry (MS) stands out as a powerful analytical tool for this purpose, offering high sensitivity and structural information. This guide will delve into the mass spectrometric behavior of this compound and its conjugates, compare different MS-based methodologies, and provide standardized experimental protocols.

Mass Spectrometric Fragmentation of this compound

Understanding the fragmentation pattern of the parent molecule is fundamental to identifying its conjugates. Under typical electrospray ionization (ESI) conditions in positive ion mode, this compound (molecular weight: 196.16 g/mol ) is expected to readily protonate to form the molecular ion [M+H]⁺ at m/z 197.17. Collision-induced dissociation (CID) of this precursor ion would likely lead to characteristic fragment ions.

A primary fragmentation pathway would involve the neutral loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion at m/z 167.15. Subsequent fragmentation could involve the loss of the nitro group (-NO₂) or the entire amide functionality. The benzoyl cation, a common fragment for benzamide derivatives, would appear at m/z 105.03. Further fragmentation of the aromatic ring can also be anticipated.

Comparison of Analytical Techniques

While mass spectrometry is the cornerstone for the characterization of these conjugates, its coupling with separation techniques like liquid chromatography (LC) is essential for analyzing complex biological samples. Other analytical methods can also provide complementary information.

Technique Principle Advantages Limitations
LC-MS/MS Separates conjugates from a complex mixture before MS/MS analysis for structural elucidation.High sensitivity and specificity; allows for quantification and identification of isomers.[1]Requires method development for chromatographic separation.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling confident elemental composition determination.Unambiguous identification of molecular formulas for the parent compound and its metabolites.Higher instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable derivatives of the conjugates.Excellent chromatographic resolution and established libraries for identification.Requires derivatization for non-volatile conjugates, which can introduce artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including stereochemistry.Unambiguous structure elucidation.Lower sensitivity compared to MS; requires larger sample amounts.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are standardized procedures for the mass spectrometric analysis of this compound conjugates.

Sample Preparation for Protein Adducts
  • Protein Precipitation: Precipitate proteins from biological samples (e.g., plasma, cell lysates) using a cold organic solvent like acetone or acetonitrile (1:3 v/v).

  • Enzymatic Digestion: Wash the protein pellet and resuspend it in a suitable buffer (e.g., 50 mM ammonium bicarbonate). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

  • Solid-Phase Extraction (SPE): Clean up the peptide mixture using a C18 SPE cartridge to remove salts and other interferences.

  • LC-MS/MS Analysis: Reconstitute the dried peptide extract in a solvent compatible with the LC mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 30 minutes).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Triple Quadrupole or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Data Acquisition: Data-dependent acquisition (DDA) for untargeted analysis or selected reaction monitoring (SRM) for targeted quantification.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of this compound protein conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results BiologicalSample Biological Sample (e.g., Plasma, Cells) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation EnzymaticDigestion Enzymatic Digestion (Trypsin) ProteinPrecipitation->EnzymaticDigestion SPE Solid-Phase Extraction (C18) EnzymaticDigestion->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS DataAnalysis Data Analysis LCMSMS->DataAnalysis Identification Conjugate Identification DataAnalysis->Identification Quantification Quantification DataAnalysis->Quantification Characterization Structural Characterization DataAnalysis->Characterization

Caption: General workflow for identifying protein conjugates.

Signaling Pathway of Covalent Adduction

The formation of conjugates by this compound often involves its metabolic activation to a reactive electrophilic intermediate, which then covalently binds to nucleophilic sites on macromolecules.

signaling_pathway NHM This compound MetabolicActivation Metabolic Activation (e.g., CYP450) NHM->MetabolicActivation ReactiveIntermediate Reactive Electrophilic Intermediate MetabolicActivation->ReactiveIntermediate Macromolecule Macromolecule (Protein, DNA) ReactiveIntermediate->Macromolecule Covalent Bonding Conjugate Covalent Conjugate Macromolecule->Conjugate BiologicalEffect Biological Effect (e.g., Toxicity, Efficacy) Conjugate->BiologicalEffect

References

Safety Operating Guide

Prudent Disposal of N-(hydroxymethyl)-4-nitrobenzamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(hydroxymethyl)-4-nitrobenzamide was found. The following disposal procedures are based on the safety information for the closely related compound, 4-nitrobenzamide, and general guidelines for the disposal of nitroaromatic compounds. It is imperative that all waste is handled in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Nitroaromatic compounds are often toxic and resistant to degradation, necessitating their classification as hazardous waste.[1] This guide provides a procedural framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., weighing boats, filter paper, pipette tips), and rinsates, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Improper mixing can lead to dangerous chemical reactions.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest submission.

Decontamination Protocol

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound by rinsing with an appropriate solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. Collect all rinsates as hazardous waste.

  • Work Surfaces: Clean contaminated work surfaces with a suitable solvent and then with soap and water. All cleaning materials (e.g., paper towels) should be disposed of as hazardous waste.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative disposal limits are not available. The primary disposal guideline is to treat it as hazardous waste. The following table summarizes the available qualitative information based on the related compound 4-nitrobenzamide.

ParameterInformationSource
Waste Classification Hazardous Waste[2][3][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3][4]
Container Treatment Handle uncleaned containers like the product itself.
Environmental Release Avoid release to the environment.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 hood Work in a Chemical Fume Hood ppe->hood Step 2 collect_solid Collect Solid Waste in a Designated Hazardous Waste Container hood->collect_solid Step 3a collect_liquid Collect Liquid Waste (Rinsates) in a Designated Hazardous Waste Container hood->collect_liquid Step 3b segregate Segregate from Incompatible Wastes collect_solid->segregate collect_liquid->segregate label_waste Label Container: 'Hazardous Waste', Chemical Name, Date segregate->label_waste Step 4 store_waste Store in a Secure, Secondary Containment Area label_waste->store_waste Step 5 contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs Step 6 end End: Waste Transferred to Approved Disposal Facility contact_ehs->end Step 7

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling N-(hydroxymethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(hydroxymethyl)-4-nitrobenzamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound, based on general chemical safety guidelines and data for related nitro compounds.[4][5][6][7][8]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 or equivalent standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[4]Protects eyes from splashes, dust, and irritating vapors.[6]
Hand Protection Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[4] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contact with the chemical.Prevents skin contact and absorption. Nitrile gloves offer good chemical resistance for many laboratory applications.
Body Protection A Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn over cotton clothing.[4] Avoid polyester or acrylic fabrics. Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[4]Provides a barrier against spills and splashes. Natural fibers are preferred over synthetic ones that can melt and adhere to the skin in case of a fire.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to keep exposures below permissible limits. If engineering controls are not sufficient, a NIOSH-approved respirator is required.[4] Use requires a formal respiratory protection program, including medical evaluation and fit testing.Minimizes inhalation of dust or aerosols, which can cause respiratory irritation.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS of related compounds - Ensure fume hood is operational - Gather all necessary PPE don_ppe Don PPE - Lab coat - Safety goggles/face shield - Nitrile gloves prep->don_ppe Proceed to weigh_transfer Weighing and Transfer - Perform in a chemical fume hood - Use a spatula for solids - Keep container closed when not in use don_ppe->weigh_transfer Proceed to reaction_setup Reaction Setup - Ensure apparatus is secure - Use a closed or contained system if possible weigh_transfer->reaction_setup Proceed to workup Work-up and Purification - Maintain ventilation - Monitor for any adverse reactions reaction_setup->workup Proceed to decon Decontamination - Clean all equipment and surfaces - Remove PPE in the correct order workup->decon Proceed to disposal Waste Disposal - Dispose of waste in labeled, sealed containers - Follow institutional and local regulations decon->disposal Proceed to

Caption: Standard workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a sealed, labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[1]

First Aid Measures:

Exposure Route First Aid Protocol
Ingestion If swallowed, call a poison center or doctor immediately.[1] Rinse mouth with water.[1] Do not induce vomiting.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3] Seek medical attention if you feel unwell.[3]
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water.[2] If skin irritation occurs, get medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated hazardous waste container.

  • Disposal Method: Dispose of contents and container through a licensed waste management company in accordance with all federal, state, and local regulations.[1] Do not empty into drains.[3] One disposal option may be to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Logical Relationship for Emergency Response

The following diagram illustrates the decision-making process in the event of an emergency involving this compound.

start Emergency Event (Spill or Exposure) is_spill Is it a spill? start->is_spill is_exposure Is it an exposure? start->is_exposure is_spill->is_exposure No spill_small Small, manageable spill is_spill->spill_small Yes exposure_type Identify exposure route is_exposure->exposure_type Yes spill_large Large or unmanageable spill spill_small->spill_large If unmanageable contain_spill Contain and clean up following protocol spill_small->contain_spill If manageable evacuate_alarm Evacuate area Activate alarm spill_large->evacuate_alarm skin_eye Skin or Eye Contact exposure_type->skin_eye Skin/Eye inhalation_ingestion Inhalation or Ingestion exposure_type->inhalation_ingestion Inhalation/Ingestion first_aid Administer First Aid (Rinse with water) skin_eye->first_aid seek_medical Seek immediate medical attention inhalation_ingestion->seek_medical first_aid->seek_medical

Caption: Decision tree for emergency response to a chemical incident.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.